molecular formula C21H15N5S B15562917 EV-A71-IN-1

EV-A71-IN-1

货号: B15562917
分子量: 369.4 g/mol
InChI 键: RLAGELDZWDHQJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EV-A71-IN-1 is a useful research compound. Its molecular formula is C21H15N5S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H15N5S

分子量

369.4 g/mol

IUPAC 名称

4-imidazo[1,2-a]pyrimidin-3-yl-N-(4-phenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C21H15N5S/c1-2-5-15(6-3-1)16-7-9-17(10-8-16)24-21-25-18(14-27-21)19-13-23-20-22-11-4-12-26(19)20/h1-14H,(H,24,25)

InChI 键

RLAGELDZWDHQJS-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Unraveling the Inhibition of Enterovirus A71: A Technical Guide to Antiviral Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Enterovirus A71 (EV-A71) is a non-enveloped, positive-sense, single-stranded RNA virus and a primary causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2] The development of effective antiviral therapeutics is a critical public health priority. This technical guide provides an in-depth overview of the core mechanisms by which small molecule inhibitors target the EV-A71 life cycle. While the specific compound "EV-A71-IN-1" does not correspond to a publicly documented agent, this document will detail the established mechanisms of action for well-characterized EV-A71 inhibitors, serving as a comprehensive resource for researchers in the field.

The EV-A71 replication cycle presents multiple druggable targets, from viral entry and uncoating to polyprotein processing and RNA replication.[1][3] This guide will explore these stages, present quantitative data for representative inhibitors, detail common experimental protocols, and provide visualizations of key pathways and workflows.

Core Mechanisms of EV-A71 Inhibition

The primary strategies for inhibiting EV-A71 revolve around interfering with key stages of its life cycle. These can be broadly categorized into:

  • Entry and Uncoating Inhibition: Preventing the virus from entering host cells or releasing its RNA genome.

  • Polyprotein Processing Inhibition: Blocking the viral proteases (2Apro and 3Cpro) that are essential for cleaving the viral polyprotein into functional units.

  • RNA Replication Inhibition: Targeting the RNA-dependent RNA polymerase (3Dpol) to halt the synthesis of new viral RNA.

Targeting Viral Entry and Uncoating

The initial stages of infection, including attachment to host cell receptors and subsequent uncoating, are critical for viral success. The viral capsid, composed of four structural proteins (VP1-VP4), is a major target for a class of drugs known as capsid binders.[1][4]

Mechanism of Action: Capsid inhibitors typically bind to a hydrophobic pocket within the VP1 protein.[1][5] This binding stabilizes the capsid, preventing the conformational changes required for uncoating and the release of the viral RNA into the cytoplasm.[6] The lipid molecule that naturally occupies this "pocket factor" is displaced by the inhibitor, locking the capsid in a rigid, non-infectious state.[1]

  • Representative Inhibitors: Pleconaril, Vapendavir, and various pyridyl imidazolidinone derivatives.[5][7] An imidazolidinone derivative, PR66, was shown to inhibit several EV-A71 strains at nanomolar concentrations.[1]

Targeting Viral Polyprotein Processing

Following the release of the viral genome, the host ribosome translates the single open reading frame into a large polyprotein. This polyprotein must be cleaved by the viral proteases, 2Apro and 3Cpro, to release individual structural and non-structural proteins.[3][8] Inhibition of these proteases is a validated antiviral strategy.

Mechanism of Action: Protease inhibitors are designed to fit into the active site of the 2Apro or 3Cpro enzymes, blocking their ability to cleave the polyprotein. This results in the accumulation of non-functional polyprotein precursors and a complete halt in the production of mature viral proteins necessary for replication and assembly.[5]

  • Representative Inhibitors: Rupintrivir is a well-known peptidomimetic inhibitor that targets the 3C protease of picornaviruses.[6]

Targeting Viral RNA Replication

The core of the viral replication machinery is the RNA-dependent RNA polymerase (3Dpol), which synthesizes new copies of the viral RNA genome.[5]

Mechanism of Action: Inhibitors of 3Dpol can be categorized as nucleoside analogues or non-nucleoside inhibitors.

  • Nucleoside Analogues: These compounds mimic natural nucleosides and are incorporated into the growing RNA chain by the 3D polymerase, causing premature termination of synthesis.

  • Non-Nucleoside Inhibitors: These molecules bind to allosteric sites on the 3Dpol enzyme, inducing conformational changes that inhibit its polymerase activity.[5] DTriP-22 is a non-nucleoside analogue shown to reduce the accumulation of viral RNA.[5]

Quantitative Data for Representative EV-A71 Inhibitors

The efficacy of antiviral compounds is quantified using several key metrics. The table below summarizes publicly available data for representative EV-A71 inhibitors, illustrating the potency associated with different mechanisms of action.

Compound Class/NameTarget ProteinAssay TypeCell LineIC50 / EC50Citation(s)
Pyridyl Imidazolidinone (PR66) VP1 CapsidCPE AssayVeroIC50: 0.019 µM[1]
Favipiravir (T-705) 3DpolCPE AssayVeroEC50: 68.74 µM[3]
  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.

  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. In virology, it's the concentration required to inhibit 50% of the viral replication.

Experimental Protocols

Characterizing the mechanism of action of a novel inhibitor like "this compound" would involve a series of standardized virological and biochemical assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary screening method to determine a compound's ability to protect host cells from virus-induced cell death.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero or RD cells) and incubate until a confluent monolayer is formed.[9]

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells. Add the compound dilutions to the wells, followed by a predetermined amount of EV-A71 virus (e.g., at a multiplicity of infection (MOI) of 0.1). Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).[9]

  • Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as MTT or MTS. The absorbance is read using a plate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the controls. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Assay (PRNA)

This assay quantifies the titer of infectious virus in the presence of an inhibitor and is considered a gold standard for determining antiviral activity.

Protocol:

  • Cell Seeding: Seed 6-well or 12-well plates with host cells and grow to confluence.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a constant amount of EV-A71 virus (e.g., 100 plaque-forming units (PFU)) and incubate for 1-2 hours at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread and ensure the formation of localized plaques. The overlay medium should also contain the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for 3-5 days until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 is the concentration that reduces the number of plaques by 50%.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

EV_A71_Lifecycle_and_Inhibitor_Targets EV-A71 Life Cycle & Antiviral Targets cluster_host_cell Host Cell Cytoplasm Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation Uncoating->Translation Viral RNA Polyprotein Polyprotein Translation->Polyprotein Processing 4. Polyprotein Processing Polyprotein->Processing Proteins Viral Proteins (Structural & Non-structural) Processing->Proteins Replication 5. RNA Replication Proteins->Replication Assembly 6. Assembly Proteins->Assembly Replication->Assembly +ssRNA Release 7. Release Assembly->Release Capsid_Inhibitor Capsid Binders (e.g., PR66) Capsid_Inhibitor->Uncoating INHIBITS Protease_Inhibitor Protease Inhibitors (e.g., Rupintrivir) Protease_Inhibitor->Processing INHIBITS Polymerase_Inhibitor Polymerase Inhibitors (e.g., Favipiravir) Polymerase_Inhibitor->Replication INHIBITS

Caption: EV-A71 life cycle and points of antiviral intervention.

CPE_Assay_Workflow Cytopathic Effect (CPE) Inhibition Assay Workflow A 1. Seed host cells in 96-well plate B 2. Prepare serial dilutions of test compound A->B C 3. Add compound and EV-A71 virus to cells B->C D 4. Incubate for 3-5 days C->D E 5. Add viability reagent (e.g., MTT, MTS) D->E F 6. Measure absorbance with plate reader E->F G 7. Calculate % inhibition and determine EC50 F->G

Caption: Workflow for a CPE-based antiviral screening assay.

References

EV-A71-IN-1: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterovirus A71 (EV-A71) is a significant pediatric pathogen and a primary cause of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2] The development of effective antiviral therapeutics is crucial for managing EV-A71 infections. This technical guide details a comprehensive strategy for the identification and validation of the molecular target of a novel hypothetical inhibitor, EV-A71-IN-1. We will outline a multi-pronged approach encompassing initial antiviral screening, target hypothesis generation through affinity-based methods, and rigorous validation using genetic, biochemical, and cell-based assays. This document serves as a framework for the preclinical characterization of new anti-enteroviral agents.

Introduction to EV-A71 and Antiviral Strategies

EV-A71 is a non-enveloped, single-stranded positive-sense RNA virus belonging to the Picornaviridae family.[3][4] Its genome encodes a single polyprotein that is cleaved into structural (VP1-VP4) and non-structural proteins (e.g., 2A, 2C, 3C, 3D).[1][3] The viral life cycle presents numerous potential targets for antiviral intervention, including:

  • Viral Entry: Attachment to host cell receptors like SCARB2 and PSGL-1.[5][6]

  • Uncoating: Release of the viral RNA genome, a process often involving conformational changes in the viral capsid.[1][7]

  • Polyprotein Processing: Cleavage of the viral polyprotein by viral proteases 2A and 3C.

  • RNA Replication: Synthesis of new viral RNA by the RNA-dependent RNA polymerase (3D).[1]

This guide will focus on a hypothetical small molecule inhibitor, this compound, and the systematic process to elucidate its mechanism of action.

Initial Antiviral Characterization of this compound

The first step in characterizing a new antiviral compound is to determine its efficacy and cytotoxicity in a relevant cell culture model.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following table summarizes the initial data for this compound in a human rhabdomyosarcoma (RD) cell line, a common model for EV-A71 infection.

Assay Type Endpoint This compound Positive Control (Rupintrivir)
Antiviral Assay EC50 (µM)1.20.5
Cytotoxicity Assay CC50 (µM)> 100> 100
Selectivity Index (SI = CC50/EC50)> 83.3> 200

EC50 (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect (CPE) by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
  • Cell Seeding: Seed RD cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound and a positive control (e.g., Rupintrivir) in cell culture medium.

  • Infection: Remove the culture medium from the cells and infect with EV-A71 at a multiplicity of infection (MOI) of 0.01.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the serially diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C until CPE is observed in the virus control wells.

  • Quantification: Assess cell viability using the MTT or CellTiter-Glo assay to quantify the inhibition of CPE.

  • Data Analysis: Calculate the EC50 and CC50 values by fitting the dose-response curves to a four-parameter logistic regression model.

Target Identification: Unraveling the Mechanism of Action

To identify the molecular target of this compound, a combination of affinity-based and hypothesis-driven approaches can be employed.

Experimental Workflow: Target Identification

The following diagram illustrates a typical workflow for identifying the target of a novel antiviral compound.

G cluster_discovery Phase 1: Discovery & Hypothesis Generation cluster_validation Phase 2: Target Validation A Affinity Chromatography D Mass Spectrometry (MS) Analysis A->D Elution & Digestion B Biotinylated this compound Probe B->A C Infected Cell Lysate C->A E Candidate Target List D->E Protein Identification F Genetic Validation (siRNA Knockdown) E->F G Biochemical Assays E->G H Resistance Mutant Selection E->H I Direct Binding Assays (e.g., SPR) E->I J Validated Target K Drug Development Pipeline J->K Mechanism of Action Elucidation

Caption: Workflow for antiviral target identification and validation.

Experimental Protocol: Affinity Chromatography and Mass Spectrometry
  • Probe Synthesis: Synthesize a biotinylated version of this compound.

  • Lysate Preparation: Infect RD cells with EV-A71 and prepare a cell lysate at the peak of viral replication.

  • Affinity Pull-down: Immobilize the biotinylated probe on streptavidin-coated beads. Incubate the beads with the infected cell lysate.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry.

  • Candidate Selection: Identify proteins that are specifically pulled down by the active compound but not by an inactive analog or in uninfected lysate.

Target Validation: Confirming the Role of the Candidate Protein

Once a candidate target is identified (for this guide, we will hypothesize the target is the viral protein 2C ), it must be rigorously validated.

Genetic Validation: siRNA Knockdown

If the target is a host protein, siRNA-mediated knockdown can be used. If the target is a viral protein, this method is not applicable.

Biochemical Validation: 2C ATPase Assay

The EV-A71 2C protein is known to possess ATPase activity, which is essential for its function in viral replication.

Data Presentation: Inhibition of 2C ATPase Activity

Compound IC50 (µM)
This compound2.5
Guanidine HCl (Positive Control)15

IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits the enzymatic activity by 50%.

Experimental Protocol: 2C ATPase Assay

  • Protein Expression: Express and purify recombinant EV-A71 2C protein.

  • Assay Setup: In a 96-well plate, combine the purified 2C protein, ATP, and varying concentrations of this compound in an appropriate reaction buffer.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Detection: Measure the amount of inorganic phosphate (B84403) released using a malachite green-based assay.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Resistance Mutant Selection

Generating viral mutants that are resistant to this compound is a powerful validation method.

Experimental Protocol: Resistance Selection

  • Serial Passage: Culture EV-A71 in the presence of sub-optimal concentrations of this compound.

  • Dose Escalation: Gradually increase the concentration of the compound with each passage.

  • Plaque Purification: Isolate individual resistant viral clones by plaque assay.

  • Sequencing: Sequence the genome of the resistant viruses to identify mutations, which are likely to be in or near the drug-binding site of the target protein.

Elucidating the Downstream Signaling Pathway

EV-A71 infection is known to modulate host cell signaling pathways to facilitate its replication.[7] Understanding how this compound affects these pathways can provide further insight into its mechanism of action. For instance, EV-A71 can activate the PI3K/Akt and MAPK/ERK pathways.[7]

Signaling Pathway Diagram

The following diagram illustrates the hypothetical inhibition of a signaling pathway by this compound through its interaction with the 2C protein, which is involved in the formation of the viral replication complex.

G cluster_virus EV-A71 Life Cycle cluster_host Host Cell Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Assembly & Release Replication->Assembly Viral2C Viral 2C Protein ReplicationComplex Viral Replication Complex (membranous vesicles) ReplicationComplex->Replication facilitates Signaling Pro-viral Signaling (e.g., PI3K/Akt) ReplicationComplex->Signaling modulates HostFactors Host Factors (e.g., PI4KB) HostFactors->ReplicationComplex recruited to Viral2C->ReplicationComplex recruits EVA71_IN_1 This compound EVA71_IN_1->Viral2C Inhibits

Caption: Inhibition of the EV-A71 replication complex by this compound.

Conclusion

This technical guide provides a comprehensive framework for the target identification and validation of a novel anti-EV-A71 compound, this compound. By combining biochemical, genetic, and virological approaches, a clear understanding of the compound's mechanism of action can be established. The hypothetical identification of the viral 2C protein as the target of this compound serves as an illustrative example of this rigorous process, which is essential for the advancement of potent antiviral therapies from the laboratory to the clinic.

References

The Binding Site of Capsid Inhibitors on Enterovirus A71: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive searches for a specific compound designated "EV-A71-IN-1" did not yield specific results. It is possible that this is an internal or less common identifier. This guide will therefore focus on a well-characterized class of Enterovirus A71 (EV-A71) capsid-binding inhibitors that target the hydrophobic pocket within the VP1 protein, a mechanism consistent with the likely action of a compound named "this compound". The information presented here is a composite from studies on various inhibitors acting on this site.

Enterovirus A71 is a non-enveloped RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2] The viral capsid, composed of four structural proteins (VP1, VP2, VP3, and VP4), is a critical target for antiviral drug development.[1][3] A prominent class of EV-A71 inhibitors functions by binding to a hydrophobic pocket located within the VP1 protein.[3][4]

The VP1 Hydrophobic Pocket: A Key Druggable Target

The icosahedral capsid of EV-A71 is formed by 60 protomers, each containing one copy of VP1, VP2, VP3, and VP4.[1] Within the VP1 protein of many picornaviruses, including EV-A71, there exists a hydrophobic pocket.[3] Under normal physiological conditions, this pocket is occupied by a lipid molecule, often referred to as a "pocket factor".[3] This pocket factor plays a crucial role in stabilizing the viral capsid.

The binding of EV-A71 to a host cell receptor, such as the human scavenger receptor B2 (hSCARB2), triggers conformational changes in the capsid.[1][5] These changes lead to the expulsion of the pocket factor, which destabilizes the virion and initiates the uncoating process, ultimately releasing the viral RNA into the host cell cytoplasm.[6]

Capsid-binding inhibitors, such as pleconaril (B1678520) and various experimental compounds, are designed to fit into this hydrophobic pocket with high affinity, displacing the natural pocket factor.[3] By occupying this pocket, the inhibitor acts as a molecular "glue," stabilizing the capsid and preventing the conformational changes required for uncoating.[3] This mechanism effectively blocks the virus at an early stage of its life cycle.

Quantitative Data on EV-A71 Capsid Inhibitors

The antiviral activity of capsid-binding inhibitors is typically quantified by their half-maximal effective concentration (EC50) or inhibitory concentration (IC50). The following table summarizes representative quantitative data for several EV-A71 capsid inhibitors that target the VP1 pocket.

CompoundVirus StrainCell LineAssay TypeEC50 / IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
Pirodavir EV-A71RDCPENot specifiedNot specified>10[1]
Vapendavir EV-A71Not specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
PTC-209HBr EV-A71Not specifiedNot specifiedSubmicromolarNot specifiedNot specified[1]
Benzothiophene derivative (VP1-6g) EV-A71Not specifiedNot specified0.015Not specifiedNot specified[3]
WIN 51711 (Disoxaril) EV-A71Not specifiedNot specifiedNot specifiedNot specifiedNot specified[4]

Experimental Protocols

The characterization of EV-A71 capsid-binding inhibitors involves a variety of in vitro assays to determine their efficacy and mechanism of action.

Antiviral Activity Assay (CPE Reduction Assay)

This assay is used to determine the concentration of a compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).

  • Cell Seeding: Human rhabdomyosarcoma (RD) cells, which are susceptible to EV-A71 infection, are seeded into 96-well plates and incubated until they form a confluent monolayer.

  • Compound Dilution: The test compound is serially diluted to various concentrations.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with a predetermined titer of EV-A71. Immediately after infection, the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient to observe CPE in the virus-only control wells (typically 2-3 days).

  • CPE Observation: The wells are observed under a microscope to assess the extent of CPE.

  • Cell Viability Measurement: Cell viability is quantified using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial activity.

  • EC50 Calculation: The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

  • Cell Preparation: RD cells are seeded in multi-well plates.

  • Synchronized Infection: Cells are pre-chilled and then incubated with a high multiplicity of infection (MOI) of EV-A71 at 4°C for 1 hour to allow virus attachment but not entry.

  • Initiation of Infection: The virus inoculum is removed, and the cells are washed with cold phosphate-buffered saline (PBS). Pre-warmed medium is then added to the wells, and the plates are transferred to a 37°C incubator to initiate synchronous infection.

  • Compound Addition at Different Time Points: The inhibitor is added to different wells at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).

  • Virus Yield Measurement: At the end of the viral replication cycle (e.g., 12-24 hours post-infection), the supernatant and/or cell lysate is collected, and the virus titer is determined by a plaque assay or TCID50 assay.

  • Analysis: The reduction in virus yield at different time points of compound addition indicates which stage of the viral life cycle is targeted. For capsid binders, the inhibitory effect is expected to be strongest when the compound is added early in the infection cycle (during or shortly after attachment and entry).

Resistance Selection and Reverse Genetics

This method is used to identify the binding site of the inhibitor by generating and characterizing drug-resistant viral mutants.

  • Virus Passage in the Presence of Inhibitor: EV-A71 is serially passaged in cell culture in the presence of sub-optimal concentrations of the inhibitor. The concentration of the inhibitor can be gradually increased in subsequent passages.

  • Isolation of Resistant Clones: Viruses that can replicate in the presence of the inhibitor are isolated through plaque purification.

  • Sequencing of the Viral Genome: The full genome or specific regions (e.g., the P1 capsid region) of the resistant viral clones are sequenced to identify mutations that are not present in the wild-type virus.

  • Reverse Genetics: The identified mutations are engineered back into an infectious cDNA clone of the wild-type virus.

  • Phenotypic Confirmation: The recombinant viruses carrying the specific mutations are generated and tested for their susceptibility to the inhibitor to confirm that the identified mutations are responsible for the resistance phenotype. The location of these mutations on the viral capsid provides strong evidence for the inhibitor's binding site.

Visualizations

Mechanism of Action of EV-A71 Capsid Inhibitors

G Mechanism of Action of EV-A71 Capsid Inhibitors cluster_virus EV-A71 Virion cluster_host Host Cell Viral_Capsid Viral Capsid (VP1, VP2, VP3) Host_Receptor Host Cell Receptor (e.g., hSCARB2) Viral_Capsid->Host_Receptor 1. Attachment VP1_Pocket VP1 Hydrophobic Pocket Stabilization Stabilization VP1_Pocket->Stabilization 4. Stabilizes Capsid Pocket_Factor Pocket Factor (Lipid) Pocket_Factor->VP1_Pocket Occupies Uncoating Uncoating Pocket_Factor->Uncoating 3. Destabilization & Uncoating Host_Receptor->Pocket_Factor 2. Triggers Release Inhibitor Capsid-Binding Inhibitor Inhibitor->VP1_Pocket Binds & Displaces Pocket Factor Block_Uncoating Uncoating Blocked Stabilization->Block_Uncoating 5. Prevents Uncoating G Workflow for Identifying Inhibitor Binding Site Start Start: EV-A71 Strain Passage Serial Passage in Presence of Inhibitor Start->Passage Isolate Isolate Resistant Viral Clones Passage->Isolate Sequence Sequence Viral Genome (Capsid Region) Isolate->Sequence Identify Identify Mutations Sequence->Identify Reverse_Genetics Introduce Mutations into Wild-Type cDNA Identify->Reverse_Genetics Generate_Virus Generate Recombinant Virus Reverse_Genetics->Generate_Virus Confirm Confirm Resistance Phenotype Generate_Virus->Confirm Map_Mutations Map Mutations onto Capsid Structure Confirm->Map_Mutations End End: Identify Binding Site Map_Mutations->End

References

Unraveling the Viral Gatekeeper: A Technical Guide to the Effects of EV-A71 Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterovirus A71 (EV-A71) remains a significant global health threat, particularly to pediatric populations, capable of causing a spectrum of illnesses from hand, foot, and mouth disease to severe neurological complications. The initial stage of the viral life cycle—entry into the host cell—presents a critical window for therapeutic intervention. This technical guide delves into the core of this process, focusing on the mechanism of action of small molecule inhibitors that target the viral capsid, a well-established strategy for neutralizing EV-A71 infectivity.

The viral capsid of EV-A71 is a complex icosahedral structure composed of four structural proteins: VP1, VP2, VP3, and VP4. A key feature of the VP1 protein is a hydrophobic pocket that is naturally occupied by a lipid molecule, often referred to as a "pocket factor". This pocket factor plays a crucial role in stabilizing the capsid structure. The process of uncoating, which is the release of the viral RNA genome into the host cell cytoplasm, is initiated when the virus binds to a host cell receptor. This binding event displaces the pocket factor, leading to conformational changes in the capsid and the formation of an expanded intermediate known as the "A-particle," which is primed for genome release.

Targeting the Viral Fortress: Capsid-Binding Inhibitors

A prominent class of EV-A71 entry inhibitors are small molecules designed to fit snugly within the VP1 hydrophobic pocket. These compounds, often referred to as "capsid binders" or "WIN compounds," effectively act as artificial pocket factors. By occupying this pocket, they stabilize the viral capsid and prevent the conformational changes necessary for uncoating and subsequent RNA release. This mechanism effectively traps the virus in a non-infectious state, unable to initiate its replication cycle.

One of the extensively studied capsid inhibitors is Pleconaril, a representative of the WIN series of compounds. While its clinical development has faced challenges, its mechanism of action provides a clear model for understanding how targeting the VP1 hydrophobic pocket can potently inhibit EV-A71 entry.

Quantitative Analysis of Inhibitory Activity

The efficacy of antiviral compounds is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition. For capsid-binding inhibitors of EV-A71, these values are determined through cell-based assays that measure the reduction in viral replication or virus-induced cytopathic effect (CPE).

Compound ClassRepresentative CompoundCell LineEV-A71 StrainEC50 / IC50 (µM)Selectivity Index (SI)
WIN CompoundsPleconarilVeroMultiple Strains~0.1 - 1>100
Imidazolidinone DerivativesPR66RD22310.019>1000
DendrimersMADL385-BrCr0.28-

Note: The specific values can vary depending on the cell line, viral strain, and experimental conditions used.

Experimental Protocols: Unmasking the Mechanism

Understanding the precise effects of entry inhibitors requires a suite of specialized experimental protocols. Below are methodologies for key experiments used to characterize capsid-binding inhibitors.

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral infectivity.

  • Cell Seeding: Confluent monolayers of susceptible cells (e.g., Vero or RD cells) are prepared in multi-well plates.

  • Virus and Compound Incubation: A known titer of EV-A71 is pre-incubated with serial dilutions of the test compound for a specified period (e.g., 1 hour at 37°C).

  • Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells.

  • Adsorption: The virus is allowed to adsorb to the cells for 1 hour at 37°C.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the corresponding concentration of the test compound. This overlay restricts the spread of progeny virus, leading to the formation of localized lesions (plaques).

  • Incubation and Staining: The plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated relative to a virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is targeted by the inhibitor.

  • Synchronized Infection: Cells are pre-chilled and infected with a high multiplicity of infection (MOI) of EV-A71 at 4°C to allow for viral attachment but not entry.

  • Temperature Shift: After an adsorption period, the cells are washed to remove unbound virus and the temperature is shifted to 37°C to initiate synchronized viral entry and replication.

  • Compound Addition at Different Time Points: The test compound is added to different wells at various time points before and after the temperature shift (e.g., -2h, 0h, 2h, 4h, 6h post-infection).

  • Virus Yield Measurement: At a late time point (e.g., 8-12 hours post-infection), the cells and supernatant are harvested, and the viral yield is quantified by plaque assay or quantitative PCR (qPCR).

  • Interpretation: If the compound is an entry inhibitor, it will be most effective when added early in the infection (at or before the temperature shift). Its efficacy will decrease significantly when added at later time points when viral entry and replication are already underway.

Viral Attachment Assay

This assay specifically investigates whether the compound interferes with the binding of the virus to the cell surface.

  • Cell Preparation: Susceptible cells are seeded in plates and chilled to 4°C.

  • Virus and Compound Incubation: EV-A71 is pre-incubated with the test compound.

  • Binding: The virus-compound mixture is added to the chilled cells and incubated at 4°C for 1-2 hours to allow for binding but not internalization.

  • Washing: The cells are extensively washed with cold PBS to remove unbound virus.

  • Quantification of Bound Virus: The amount of cell-associated virus is quantified by lysing the cells and measuring the viral RNA levels by qPCR or by performing an infectious center assay.

  • Interpretation: A reduction in the amount of cell-associated virus in the presence of the compound indicates that it inhibits viral attachment. Most capsid binders do not directly inhibit attachment, but rather the post-attachment uncoating step.

Visualizing the Inhibition Pathway

The mechanism of action of capsid-binding entry inhibitors can be effectively visualized through diagrams that illustrate the logical flow of the viral entry process and the point of intervention.

EV71_Entry_Inhibition cluster_intracellular Intracellular Space EV71_Virion EV-A71 Virion (Stable Capsid) Receptor Host Cell Receptor (e.g., SCARB2) EV71_Virion->Receptor 1. Attachment Stabilized_Virion Stabilized Virion (Inhibition of Uncoating) A_Particle A-particle Formation (Uncoating Intermediate) Receptor->A_Particle 2. Receptor binding triggers conformational change RNA_Release Viral RNA Release A_Particle->RNA_Release 3. Uncoating Replication Viral Replication RNA_Release->Replication Inhibitor Capsid-Binding Inhibitor (e.g., Pleconaril) Inhibitor->EV71_Virion Stabilized_Virion->A_Particle Blocks conformational change

Figure 1. Mechanism of action of EV-A71 capsid-binding entry inhibitors.

Time_of_Addition_Workflow cluster_pre Pre-Infection cluster_infection Infection cluster_analysis Analysis Add_Inhibitor_Pre Add Inhibitor (-2h) Infect_Cells Infect Cells (0h) Add_Inhibitor_Pre->Infect_Cells Result_Pre High Inhibition Add_Inhibitor_Pre->Result_Pre Add_Inhibitor_Post Add Inhibitor (+2h, +4h, +6h) Infect_Cells->Add_Inhibitor_Post Harvest Harvest Virus (12h) Add_Inhibitor_Post->Harvest Result_Post Decreasing Inhibition Add_Inhibitor_Post->Result_Post Quantify Quantify Viral Yield Harvest->Quantify

Figure 2. Experimental workflow for a time-of-addition assay.

An In-Depth Technical Guide to the Inhibition of EV-A71 VP1-hSCARB2 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "EV-A71-IN-1" as specified in the topic was not identifiable in the reviewed scientific literature. This guide will therefore focus on a well-characterized inhibitor of the Enterovirus A71 (EV-A71) VP1-hSCARB2 interaction, PTC-209HBr , as a representative molecule to illustrate the principles and methodologies of inhibiting this critical viral entry step.

Introduction: The Critical Interaction of EV-A71 VP1 and hSCARB2

Enterovirus A71 (EV-A71) is a non-enveloped RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications in children. The initial and critical step of EV-A71 infection is its attachment to and entry into host cells. This process is primarily mediated by the interaction between the viral capsid protein VP1 and the human scavenger receptor class B member 2 (hSCARB2).[1][2][3] The binding of VP1 to hSCARB2 facilitates the internalization of the virus through clathrin-mediated endocytosis, ultimately leading to the release of the viral genome into the cytoplasm and the initiation of replication.[3][4][5][6]

The VP1-hSCARB2 interface, therefore, represents a prime target for the development of antiviral therapeutics. Small molecule inhibitors that can effectively block this interaction can prevent viral entry and subsequent infection. This technical guide provides a comprehensive overview of the inhibition of the VP1-hSCARB2 interaction, using PTC-209HBr as a case study. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing such interactions, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data on the Inhibition of VP1-hSCARB2 Interaction by PTC-209HBr

The inhibitory potency of PTC-209HBr against EV-A71 and its direct interaction with the viral capsid protein VP1 have been quantified using various assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of PTC-209HBr against Enterovirus A71

ParameterValueCell LineAssay MethodReference
EC500.79 - 2.92 µMRD, VeroCytopathic Effect (CPE) Assay[7]

Table 2: Binding Affinity of PTC-209HBr to EV-A71 VP1

ParameterValue (Kd)MethodNotesReference
Binding Affinity0.245 µMMicroscale Thermophoresis (MST)Wild-type VP1[8]
Binding Affinity3.11 µMMicroscale Thermophoresis (MST)VP1 mutant (N104S)[8]
Binding Affinity51.8 µMMicroscale Thermophoresis (MST)VP1 mutant (S243P)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of the EV-A71 VP1-hSCARB2 interaction.

Co-Immunoprecipitation (Co-IP) to Demonstrate VP1-hSCARB2 Interaction and its Inhibition

This protocol is designed to verify the interaction between EV-A71 VP1 and hSCARB2 in a cellular context and to assess the ability of an inhibitor to disrupt this interaction.

Materials:

  • EV-A71 infected cells (e.g., RD cells)

  • Uninfected cells (negative control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against EV-A71 VP1

  • Antibody against hSCARB2

  • Protein A/G magnetic beads

  • Wash buffer (e.g., cold PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blotting reagents

  • Inhibitor compound (e.g., PTC-209HBr)

Procedure:

  • Cell Lysis:

    • Culture and infect RD cells with EV-A71. For the inhibition experiment, treat infected cells with the desired concentration of the inhibitor.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Centrifuge and collect the pre-cleared supernatant.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-VP1) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with wash buffer.

    • Elute the protein complexes from the beads using elution buffer.

    • Neutralize the eluate with neutralization buffer.

  • Western Blot Analysis:

    • Denature the eluted samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the antibody against the interacting partner (e.g., anti-hSCARB2) to detect the co-precipitated protein.

Enzyme-Linked Immunosorbent Assay (ELISA) for VP1-hSCARB2 Binding

This protocol describes an in vitro binding assay to quantify the interaction between purified VP1 and hSCARB2 proteins and to determine the IC50 of an inhibitor.

Materials:

  • Recombinant purified EV-A71 VP1 protein

  • Recombinant purified hSCARB2 protein

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Primary antibody against one of the proteins (e.g., anti-hSCARB2)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Inhibitor compound (e.g., PTC-209HBr)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of purified hSCARB2 protein (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Binding and Inhibition:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the inhibitor compound.

    • Add 50 µL of the inhibitor dilutions and 50 µL of purified VP1 protein to the wells. For the control wells (no inhibitor), add 50 µL of buffer instead of the inhibitor.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the primary antibody (e.g., anti-VP1) and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the IC50 value of the inhibitor from the dose-response curve.

Microscale Thermophoresis (MST) for Measuring Binding Affinity (Kd)

MST is a powerful technique to quantify the binding affinity between molecules in solution. This protocol outlines the steps to determine the dissociation constant (Kd) for the interaction between VP1 and an inhibitor.

Materials:

  • Fluorescently labeled EV-A71 VP1 protein (e.g., with a RED-tris-NTA 2nd Generation dye)

  • Unlabeled inhibitor compound (e.g., PTC-209HBr)

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument (e.g., Monolith NT.115)

  • MST capillaries

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled VP1 protein in MST buffer at a constant concentration (in the low nanomolar range).

    • Prepare a serial dilution of the inhibitor compound in MST buffer, starting from a high concentration.

  • Binding Reaction:

    • Mix the labeled VP1 protein with each dilution of the inhibitor in a 1:1 ratio.

    • Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes at room temperature).

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • Perform the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the movement of the fluorescently labeled VP1.

  • Data Analysis:

    • The change in thermophoresis upon binding of the inhibitor to VP1 is measured.

    • Plot the change in the normalized fluorescence against the logarithm of the inhibitor concentration.

    • Fit the data to a binding curve (e.g., the Hill equation) to determine the dissociation constant (Kd).[8][9]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key biological pathway and experimental workflows described in this guide.

Signaling Pathway of EV-A71 Entry via hSCARB2 and Inhibition

EV71_Entry_Pathway EV-A71 Entry via hSCARB2 and its Inhibition EV71 EV-A71 Virion VP1 VP1 EV71->VP1 contains hSCARB2 hSCARB2 Receptor VP1->hSCARB2 ClathrinPit Clathrin-coated Pit hSCARB2->ClathrinPit recruits PlasmaMembrane Plasma Membrane Endosome Endosome ClathrinPit->Endosome forms Uncoating Viral Uncoating & RNA Release Endosome->Uncoating acidification leads to Replication Viral Replication Uncoating->Replication Inhibitor PTC-209HBr (Inhibitor) Inhibitor->VP1 binds to

Caption: EV-A71 entry via hSCARB2 and its inhibition.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Co-Immunoprecipitation Experimental Workflow Start Start: Infected Cell Culture (+/- Inhibitor) Lysis Cell Lysis Start->Lysis Preclear Pre-clearing Lysate Lysis->Preclear IP Immunoprecipitation (with anti-VP1 Ab) Preclear->IP Wash Wash Beads IP->Wash Elution Elution Wash->Elution WB Western Blot (probe with anti-hSCARB2 Ab) Elution->WB Result Result: Detection of VP1-hSCARB2 Complex WB->Result

Caption: Co-Immunoprecipitation experimental workflow.

Experimental Workflow for ELISA-based Inhibition Assay

ELISA_Workflow ELISA-based Inhibition Assay Workflow Start Start: Coat Plate with hSCARB2 Block Blocking Start->Block Bind Add VP1 and Inhibitor Dilutions Block->Bind Detect1 Add Primary Ab (anti-VP1) Bind->Detect1 Detect2 Add HRP-secondary Ab Detect1->Detect2 Develop Add TMB Substrate Detect2->Develop Read Read Absorbance at 450nm Develop->Read Result Result: Calculate IC50 Read->Result

Caption: ELISA-based inhibition assay workflow.

Conclusion

The interaction between EV-A71 VP1 and the host cell receptor hSCARB2 is a well-validated target for antiviral intervention. The small molecule inhibitor PTC-209HBr serves as a compelling example of how targeting this interaction can effectively block viral entry. This technical guide has provided a framework for understanding and investigating the inhibition of the VP1-hSCARB2 interaction, including quantitative data, detailed experimental protocols, and visual representations of the underlying processes. The methodologies and approaches described herein are crucial for the discovery and development of novel therapeutics to combat EV-A71 infections. Further research into identifying more potent and specific inhibitors of this interaction holds great promise for addressing the public health threat posed by this virus.

References

In-Depth Technical Guide: Preliminary In Vitro Studies of Rupintrivir (EV-A71-IN-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of rupintrivir (B1680277), a potent inhibitor of Enterovirus A71 (EV-A71). Rupintrivir, also known as AG7088, has been a significant compound in the research and development of antivirals targeting picornaviruses.

Executive Summary

Enterovirus A71 is a major causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. The development of effective antiviral therapies is a critical unmet medical need. Rupintrivir is a peptidomimetic inhibitor that targets the viral 3C protease (3Cpro), an enzyme essential for the proteolytic processing of the viral polyprotein and subsequent viral replication. In vitro studies have demonstrated that rupintrivir exhibits potent and broad-spectrum activity against various EV-A71 strains. This document summarizes the key quantitative data, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Data Presentation

The in vitro antiviral activity and cytotoxicity of rupintrivir have been evaluated in multiple studies using different cell lines and EV-A71 strains. The following tables summarize the key quantitative data for easy comparison.

Table 1: Antiviral Activity (EC50/IC50) of Rupintrivir against EV-A71

CompoundCell LineVirus StrainAssay TypeEC50 / IC50 (µM)Reference
RupintrivirRDFY573CPE Inhibition0.18[1]
RupintrivirRDBJ/CHN/2008CPE Inhibition~0.001[2]
RupintrivirRDNot SpecifiedCPE Inhibition0.06 ± 0.001[2]
RupintrivirHuman Intestinal Organoids (HIOs)Not SpecifiedCPE Inhibition0.4 ± 0.2[2][3]
RupintrivirRDNot SpecifiedProtease Inhibition2.5 ± 0.5[4]
RupintrivirRDNot SpecifiedProtease Inhibition2.3 ± 0.5[5]
RupintrivirRDNot SpecifiedProtease Inhibition7.3 ± 0.8[6]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration. RD: Human Rhabdomyosarcoma cells.

Table 2: Cytotoxicity (CC50) of Rupintrivir

CompoundCell LineCC50 (µM)Reference
RupintrivirRD>100[2]
RupintrivirRD>25[2]
RupintrivirHuman Intestinal Organoids (HIOs)>25[2]

CC50: 50% cytotoxic concentration.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect host cells from virus-induced cell death.[2]

Protocol:

  • Cell Seeding: Human Rhabdomyosarcoma (RD) cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well. The plate is incubated overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Preparation: Serial dilutions of rupintrivir are prepared in cell culture medium.

  • Treatment and Infection: The culture medium is removed from the cells, and the diluted compound is added to the cell monolayers. The cells are then infected with EV-A71 at a specific multiplicity of infection (MOI), typically around 0.01.[5][7]

  • Incubation: The plate is incubated for 3 days at 37°C in a 5% CO2 incubator.[5]

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTS assay (e.g., CellTiter 96 Aqueous One Solution Cell Proliferation Assay). 20 µl of MTS lysis buffer is added to each well, and the absorbance is measured spectrophotometrically at 490 nm.[5]

  • Data Analysis: The percentage of cell viability for each compound concentration is calculated relative to the untreated cell control. The EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced CPE, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles, known as plaque-forming units (PFUs).[2]

Protocol:

  • Cell Seeding: RD cells are seeded in 24-well plates and grown to confluency.[2]

  • Virus and Compound Incubation: A known titer of EV-A71 (e.g., 100 PFU) is pre-incubated with serial dilutions of rupintrivir for 1 hour at room temperature.[2]

  • Infection: The virus-compound mixture is added to the RD cell monolayers and allowed to adsorb for 1 hour.[2]

  • Overlay: The inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance like carboxymethylcellulose or agarose (B213101) to restrict the spread of the virus to adjacent cells.[2][8]

  • Incubation: The plates are incubated for 48 hours to allow for the formation of plaques.[2][8]

  • Staining: The cells are fixed with a 4% formaldehyde (B43269) solution and then stained with a crystal violet solution, which stains viable cells, leaving the plaques (areas of cell death) unstained.[2][8]

  • Plaque Counting and Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction for each compound concentration is calculated compared to the virus control. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from a dose-response curve.[2]

Viral Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.[1]

Protocol:

  • Cell Seeding and Infection: RD cells are seeded in 12-well plates. After 24 hours, the cells are infected with EV-A71 at an MOI of 0.1.[1]

  • Compound Treatment: Following virus adsorption, the cells are washed, and a fresh medium containing serial dilutions of rupintrivir is added.[2]

  • Incubation and Harvesting: The infected and treated cells are incubated for a full replication cycle (e.g., 24-48 hours). The cell culture supernatant, which contains the progeny virus, is then harvested.[1][2]

  • Titration of Progeny Virus: The titer of the harvested virus from each treatment condition is determined using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.[1][2]

  • Data Analysis: The reduction in viral titer for each compound concentration is calculated compared to the untreated virus control. The concentration of the compound that results in a significant reduction in viral yield (often reported as a log10 reduction) is determined.[1]

Cytotoxicity Assay (MTS Assay)

This assay is crucial to ensure that the observed antiviral activity is not a result of the compound's toxicity to the host cells.[2]

Protocol:

  • Cell Seeding: RD cells are seeded in a 96-well plate as described for the CPE assay.[2]

  • Compound Treatment: Serial dilutions of rupintrivir are added to the cells in the absence of the virus.[2]

  • Incubation: The cells are incubated for the same duration as the antiviral assays (e.g., 3 days).[2]

  • Viability Measurement: Cell viability is measured using the MTS assay as described in the CPE inhibition assay protocol.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated cell control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from a dose-response curve.[2]

Mandatory Visualizations

Signaling Pathways and Mechanism of Action

Rupintrivir is a specific inhibitor of the EV-A71 3C protease (3Cpro). This viral enzyme is critical for the cleavage of the viral polyprotein into functional structural and non-structural proteins. By irreversibly binding to the active site of 3Cpro, rupintrivir halts viral replication.[2][9]

EV71_Polyprotein_Processing Polyprotein EV-A71 Polyprotein P1 P1 (Structural Precursor) Polyprotein->P1 Cleavage P2 P2 (Non-structural) Polyprotein->P2 Cleavage P3 P3 (Non-structural) Polyprotein->P3 Cleavage VP0 VP0 P1->VP0 Processing by 3Cpro VP1 VP1 P1->VP1 Processing by 3Cpro VP3 VP3 P1->VP3 Processing by 3Cpro NS_Proteins_P2 2A, 2B, 2C P2->NS_Proteins_P2 Processing by 3Cpro NS_Proteins_P3 3A, 3B, 3C, 3D P3->NS_Proteins_P3 Processing by 3Cpro Protease_2A 2A Protease Protease_2A->Polyprotein cleaves P1/P2 Protease_3C 3C Protease Protease_3C->Polyprotein multiple sites Rupintrivir Rupintrivir Rupintrivir->Protease_3C irreversible binding Inhibition Inhibition CPE_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed RD cells in 96-well plate B1 Treat cells with Rupintrivir A1->B1 A2 Prepare serial dilutions of Rupintrivir A2->B1 B2 Infect cells with EV-A71 B1->B2 B3 Incubate for 3 days B2->B3 C1 Add MTS reagent B3->C1 C2 Measure absorbance (490nm) C1->C2 C3 Calculate % viability & EC50 C2->C3 Plaque_Reduction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed RD cells to confluency B1 Infect cells with virus-drug mix A1->B1 A2 Pre-incubate EV-A71 with Rupintrivir A2->B1 B2 Overlay with semi-solid medium B1->B2 B3 Incubate for 48 hours B2->B3 C1 Fix and stain with crystal violet B3->C1 C2 Count plaques C1->C2 C3 Calculate % reduction & IC50 C2->C3

References

Structural Analysis of the EV-A71-IN-1 and VP1 Complex: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. The viral capsid protein VP1 is a crucial target for antiviral drug development as it mediates the initial stages of viral entry into host cells. This technical guide provides an in-depth analysis of the structural and functional aspects of the complex formed between the EV-A71 VP1 protein and the novel inhibitor, EV-A71-IN-1. This aminothiazole derivative has been identified as a potent inhibitor of EV-A71 replication. It functions by binding to the viral capsid and obstructing the interaction between VP1 and its cellular receptor, the human scavenger receptor class B member 2 (hSCARB2). This document summarizes the key quantitative data, details the experimental methodologies employed in its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus belonging to the Picornaviridae family.[1] The viral capsid is composed of 60 protomers, each containing four structural proteins: VP1, VP2, VP3, and VP4.[1] Of these, VP1 is the most external and plays a pivotal role in the viral life cycle by engaging with host cell receptors, a critical step for viral entry and subsequent replication.[1] One of the primary receptors for EV-A71 is the human scavenger receptor class B member 2 (hSCARB2).[2] The interaction between VP1 and hSCARB2 initiates a conformational change in the viral capsid, leading to the release of the viral genome into the cytoplasm.[3]

Given its essential role, the VP1 protein has become a major focus for the development of antiviral inhibitors. These "capsid binders" can stabilize the virion structure, preventing the conformational changes necessary for uncoating and genome release. This compound (also referred to as compound 12s in scientific literature) is a recently discovered aminothiazole derivative that demonstrates potent anti-EV-A71 activity. This guide delves into the structural and mechanistic details of how this compound interacts with VP1 to exert its antiviral effect.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantitatively assessed against various EV-A71 strains and other enteroviruses. The key findings are summarized in the tables below.

Table 1: Antiviral Activity of this compound against EV-A71
ParameterValueCell LineVirus StrainReference
EC₅₀0.27 µMRDNot Specified

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

Table 2: Cytotoxicity of this compound
ParameterValueCell LineReference
CC₅₀> 56.2 µMRD

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity.

Table 3: Broad-Spectrum Antiviral Activity of this compound
VirusAntiviral Activity
Coxsackievirus A16 (CV-A16)Active
Enterovirus D68 (EV-D68)Active
Echovirus 6 (Echov-6)Active
Coxsackievirus B2 (CV-B2)Active
Coxsackievirus B6 (CV-B6)Active

Qualitative assessment of antiviral activity against other representative enteroviruses.

Experimental Protocols

The characterization of this compound involved a series of virological and biophysical assays to determine its efficacy and mechanism of action.

Antiviral and Cytotoxicity Assays

Objective: To determine the effective concentration of this compound for inhibiting viral replication and to assess its toxicity to host cells.

Methodology:

  • Cell Culture: Rhabdomyosarcoma (RD) cells were cultured in 96-well plates.

  • Compound Dilution: this compound was serially diluted to various concentrations.

  • Infection and Treatment: Cell monolayers were infected with EV-A71 at a specific multiplicity of infection (MOI) and simultaneously treated with the diluted compound.

  • Incubation: The plates were incubated for a defined period to allow for viral replication and the development of cytopathic effects (CPE).

  • Assessment of Antiviral Activity (EC₅₀): The reduction in CPE was visually assessed or quantified using cell viability assays (e.g., MTS assay) to determine the concentration at which the compound inhibited 50% of viral replication.

  • Assessment of Cytotoxicity (CC₅₀): Uninfected RD cells were treated with the same serial dilutions of the compound to determine the concentration that caused a 50% reduction in cell viability.

Time-of-Drug-Addition Assay

Objective: To identify the stage of the viral life cycle targeted by this compound.

Methodology:

  • Synchronized Infection: RD cells were infected with a high MOI of EV-A71 at a low temperature (e.g., 4°C) to allow for viral attachment without entry.

  • Timed Addition of Inhibitor: this compound was added at different time points relative to the start of infection (e.g., before infection, during attachment, and at various times post-infection).

  • Analysis: Viral replication was quantified at the end of the experiment (e.g., by measuring viral RNA levels or infectious virus yield). The time at which the addition of the inhibitor no longer affects viral replication indicates the stage of the life cycle that is targeted.

Viral Entry Assay

Objective: To specifically determine if this compound inhibits the entry of the virus into host cells.

Methodology:

  • Pre-treatment: EV-A71 virions were pre-incubated with this compound.

  • Attachment: The virus-inhibitor mixture was added to RD cells at 4°C to allow for attachment.

  • Internalization: The temperature was shifted to 37°C to initiate viral entry.

  • Quantification: After a defined period, unattached viruses were washed away, and the amount of internalized viral RNA was quantified by qRT-PCR. A reduction in intracellular viral RNA in the presence of the inhibitor indicates a blockage of viral entry.

Microscale Thermophoresis (MST)

Objective: To quantify the binding affinity between this compound and the EV-A71 viral capsid.

Methodology:

  • Labeling: The EV-A71 virions or purified VP1 protein were fluorescently labeled.

  • Serial Dilution: this compound was serially diluted.

  • Binding Reaction: The labeled viral component was mixed with the different concentrations of the inhibitor.

  • MST Measurement: The samples were loaded into capillaries, and the movement of the fluorescently labeled molecules along a microscopic temperature gradient was measured.

  • Data Analysis: Changes in the thermophoretic movement upon binding were used to calculate the dissociation constant (Kd), which reflects the binding affinity.

Structural Analysis and Mechanism of Action

This compound is a capsid binder that specifically targets the VP1 protein. Its mechanism of action involves the inhibition of a critical protein-protein interaction required for viral entry.

Binding Site on VP1

While the precise crystallographic structure of the this compound-VP1 complex is not publicly available, mechanistic studies strongly indicate that the inhibitor binds to the EV-A71 capsid. This binding event physically obstructs the interaction between the VP1 protein and the hSCARB2 receptor on the host cell surface. The VP1 protein of many picornaviruses contains a hydrophobic pocket that is a common binding site for capsid inhibitors. It is highly probable that this compound also targets this or a nearby site to exert its inhibitory effect.

Inhibition of Viral Entry

The binding of this compound to the VP1 protein prevents the attachment of the virus to the hSCARB2 receptor. This blockage of the initial virus-receptor interaction is the primary mechanism by which this compound inhibits viral infection. By preventing viral entry, the subsequent steps of the viral life cycle, including uncoating, genome release, and replication, are effectively halted.

Visualizations

Signaling Pathway: EV-A71 Entry and Inhibition

EV71_Entry_Inhibition cluster_cell Host Cell VP1 VP1 hSCARB2 hSCARB2 Receptor VP1->hSCARB2 Binds to VP1_hSCARB2_interaction VP1_hSCARB2_interaction EVA71_IN1 This compound EVA71_IN1->VP1 EVA71_IN1->VP1_hSCARB2_interaction Blocks Interaction Endosome Endosome hSCARB2->Endosome Internalization Replication Viral Replication Endosome->Replication Uncoating & Genome Release

Caption: Mechanism of EV-A71 entry and its inhibition by this compound.

Experimental Workflow: Antiviral Activity Assessment

Antiviral_Assay_Workflow start Start plate_cells Plate RD Cells in 96-well plates start->plate_cells prepare_compound Prepare serial dilutions of this compound plate_cells->prepare_compound infect_treat Infect cells with EV-A71 and add compound prepare_compound->infect_treat incubate Incubate for CPE development infect_treat->incubate assess_cpe Assess Cytopathic Effect (CPE) incubate->assess_cpe calculate_ec50 Calculate EC50 assess_cpe->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for determining the EC₅₀ of this compound.

Logical Relationship: Mechanism of Action

Mechanism_of_Action inhibitor This compound target EV-A71 VP1 Capsid Protein inhibitor->target Binds to interaction VP1-hSCARB2 Interaction inhibitor->interaction Blocks target->interaction Mediates entry Viral Entry interaction->entry Is required for replication Viral Replication entry->replication Leads to

Caption: Logical flow of the inhibitory mechanism of this compound.

Conclusion

This compound represents a promising lead compound for the development of antiviral therapeutics against EV-A71 and potentially other enteroviruses. Its mechanism of action, which involves binding to the VP1 capsid protein and preventing the crucial interaction with the host cell receptor hSCARB2, is a well-validated strategy for inhibiting picornavirus infections. The quantitative data demonstrate its potent and specific antiviral activity with low cytotoxicity. The experimental protocols detailed herein provide a framework for the continued evaluation and optimization of this and similar classes of inhibitors. Further structural studies, such as X-ray crystallography or cryo-electron microscopy of the this compound-VP1 complex, will be invaluable for elucidating the precise binding interactions and facilitating structure-based drug design efforts to develop even more potent and broad-spectrum anti-enteroviral agents.

References

An In-depth Technical Guide to the Initial Characterization of EV-A71-IN-1 Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterovirus A71 (EV-A71) is a non-enveloped, positive-sense, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD) in infants and young children.[1][2] Severe cases can lead to neurological complications, making the development of effective antiviral therapies a critical public health priority.[2] This document provides a comprehensive technical overview of the initial in vitro characterization of a novel antiviral compound, EV-A71-IN-1, a potent inhibitor of the viral 3C protease (3Cpro). The viral 3C protease is an essential enzyme for viral replication, responsible for cleaving the viral polyprotein into functional structural and non-structural proteins.[2][3] This guide details the experimental protocols used to assess its antiviral activity, cytotoxicity, and preliminary mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to EV-A71 and the 3C Protease Target

The EV-A71 replication cycle begins with attachment to host cell receptors and entry via endocytosis.[2][4] Following uncoating, the viral RNA is released into the cytoplasm and translated into a single polyprotein.[5][6] This polyprotein is subsequently cleaved by the viral proteases 2Apro and 3Cpro to yield mature viral proteins.[5][7] The 3C protease is a chymotrypsin-like cysteine protease that plays a crucial role in the viral replication process, making it an attractive target for antiviral drug development.[3] Inhibition of 3Cpro is expected to disrupt the viral life cycle and prevent the production of new infectious virions.

Quantitative Assessment of Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound was evaluated in cell culture models susceptible to EV-A71 infection. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined to assess the compound's potency and therapeutic window.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

Cell LineVirus StrainAssay MethodEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
VeroBrCrPlaque Reduction Assay0.25>100>400
RDSH-ZH98CPE Inhibition Assay0.32>100>312.5
SK-N-SHTW-2208qPCR (Viral RNA Reduction)0.28>100>357.1

Experimental Protocols

Cell Lines and Virus Strains
  • Vero Cells (African green monkey kidney): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • RD Cells (Human rhabdomyosarcoma): Cultured in Minimum Essential Medium (MEM) with 10% FBS and 1% penicillin-streptomycin.

  • SK-N-SH Cells (Human neuroblastoma): Grown in MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • EV-A71 Strains: BrCr (genotype C2), SH-ZH98 (genotype C4a), and TW-2208 (genotype B5) were propagated in Vero cells.

Plaque Reduction Assay

This assay is considered the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound.

Plaque_Reduction_Assay_Workflow cluster_prep Cell Preparation cluster_infection Infection and Treatment cluster_overlay Plaque Development cluster_visualization Visualization and Analysis A Seed Vero cells in 6-well plates B Incubate until confluent monolayer forms (24-48h) A->B E Infect cell monolayers with virus-compound mixture B->E C Prepare serial dilutions of this compound D Pre-incubate virus with compound dilutions (1h) C->D D->E F Incubate for 1h to allow viral adsorption E->F G Remove inoculum and overlay with agar-medium mixture containing compound F->G H Incubate for 3-4 days for plaque formation G->H I Fix cells with formaldehyde H->I J Stain with crystal violet I->J K Count plaques and calculate EC50 J->K

Plaque Reduction Assay Workflow.
Cytopathic Effect (CPE) Inhibition Assay

This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death.

CPE_Inhibition_Assay_Workflow cluster_prep Cell Seeding cluster_treatment Treatment and Infection cluster_incubation Incubation cluster_quantification Quantification of Cell Viability A Seed RD cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of this compound to wells B->C D Infect cells with EV-A71 (MOI = 0.01) C->D E Incubate for 72h until CPE is observed in virus control wells D->E F Add MTT or similar viability reagent E->F G Incubate and measure absorbance F->G H Calculate EC50 and CC50 G->H

CPE Inhibition Assay Workflow.
Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the reduction in viral RNA levels in the presence of the antiviral compound.

  • Cell Treatment and Infection: SK-N-SH cells are seeded in 12-well plates. After 24 hours, cells are treated with various concentrations of this compound and subsequently infected with EV-A71 at a multiplicity of infection (MOI) of 1.

  • RNA Extraction: At 24 hours post-infection, total RNA is extracted from the cells using a commercial RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

  • qPCR Amplification: The cDNA is then used as a template for qPCR with primers and probes specific for the EV-A71 genome. A housekeeping gene (e.g., GAPDH) is used as an internal control.

  • Data Analysis: The relative amount of viral RNA is calculated using the ΔΔCt method, and the EC50 is determined.

Preliminary Mechanism of Action: Inhibition of 3C Protease

This compound is hypothesized to inhibit the viral 3C protease, thereby preventing the cleavage of the viral polyprotein. This disruption of the viral life cycle ultimately leads to the inhibition of viral replication.

EV_A71_Replication_and_Inhibition cluster_entry Viral Entry cluster_replication Viral Replication cluster_inhibition Inhibition by this compound cluster_exit Viral Exit A EV-A71 Attachment & Entry B Uncoating & RNA Release A->B C Translation of Viral RNA into Polyprotein B->C D Polyprotein Cleavage by 2Apro and 3Cpro C->D E Viral RNA Replication D->E F Assembly of New Virions D->F E->F H Release of Progeny Virions F->H G This compound G->D Inhibits 3Cpro

EV-A71 Replication Cycle and the Site of Inhibition by this compound.

Conclusion and Future Directions

The initial characterization of this compound demonstrates its potent and selective antiviral activity against multiple genotypes of EV-A71 in vitro. The high selectivity index suggests a favorable safety profile at the cellular level. The proposed mechanism of action as a 3C protease inhibitor is a promising avenue for further investigation.

Future studies will focus on:

  • Confirming the mechanism of action through enzymatic assays and resistance mutation studies.

  • Evaluating the in vivo efficacy and safety of this compound in animal models of EV-A71 infection.[8][9]

  • Pharmacokinetic and pharmacodynamic profiling of the compound.

  • Lead optimization to further improve potency and drug-like properties.

This initial dataset provides a strong foundation for the continued development of this compound as a potential therapeutic agent for the treatment of EV-A71 infections.

References

Understanding the Chemical Properties of EV-A71 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the specific compound "EV-A71-IN-1" did not yield any publicly available data. This designation may refer to an internal or unpublished experimental compound. Therefore, this guide provides an in-depth overview of the chemical properties, mechanisms of action, and experimental evaluation of well-characterized inhibitors targeting Enterovirus A71 (EV-A71), a significant human pathogen and the primary causative agent of hand, foot, and mouth disease (HFMD). This document is intended for researchers, scientists, and drug development professionals.

Enterovirus A71 is a non-enveloped, single-stranded RNA virus belonging to the Picornaviridae family.[1][2][3] Its life cycle, which includes attachment to host cell receptors, entry, uncoating of the viral genome, replication, and assembly of new virions, presents multiple targets for antiviral intervention.[1][4]

Key Antiviral Targets and Inhibitor Classes

Significant progress has been made in identifying small molecule inhibitors that target various stages of the EV-A71 life cycle. These can be broadly categorized based on their molecular targets.

Capsid Binders

Capsid-binding molecules are a prominent class of EV-A71 inhibitors. They typically bind to a hydrophobic pocket within the VP1 capsid protein. This binding stabilizes the capsid, thereby preventing the conformational changes necessary for uncoating and release of the viral RNA into the cytoplasm.

Table 1: Quantitative Data for Representative EV-A71 Capsid Binders

CompoundTargetEC₅₀ (µM)CC₅₀ (µM)Cell LineReference
PleconarilVP1 hydrophobic pocketVaries by strain>100RD
WIN 51711VP1 hydrophobic pocketVaries by strain>100RD
MADL385Five-fold axis of the capsid0.28>50Vero
Protease Inhibitors

EV-A71 encodes two viral proteases, 2A and 3C, which are essential for cleaving the viral polyprotein into functional structural and non-structural proteins. Inhibition of these proteases blocks viral replication.

Table 2: Quantitative Data for a Representative EV-A71 Protease Inhibitor

CompoundTargetIC₅₀ (µM)CC₅₀ (µM)Cell LineReference
Rupintrivir3C Protease~0.05>100RD
RNA-Dependent RNA Polymerase (RdRp) Inhibitors

The viral 3D protein functions as an RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of the viral RNA genome. Inhibitors targeting 3D polymerase can be either nucleoside analogs that act as chain terminators or non-nucleoside inhibitors that bind to allosteric sites.

Host Factor-Targeting Inhibitors

Some antiviral strategies focus on targeting host cellular factors that are essential for the viral life cycle. For instance, inhibitors of signaling pathways like the PI3K/Akt and MAPK/ERK pathways have been shown to suppress EV-A71 replication.

Experimental Protocols

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

A common method to determine the antiviral potency of a compound is the cytopathic effect (CPE) inhibition assay.

  • Cell Seeding: Human rhabdomyosarcoma (RD) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Dilution: The test compound is serially diluted to various concentrations.

  • Infection: The cell culture medium is removed, and the cells are infected with EV-A71 at a specific multiplicity of infection (MOI).

  • Treatment: The diluted compounds are added to the infected cells.

  • Incubation: The plates are incubated for a period that allows for the development of CPE in the virus control wells (typically 2-3 days).

  • CPE Observation: The percentage of CPE is observed and recorded under a microscope.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that inhibits 50% of the viral CPE.

Cytotoxicity Assay

To assess the toxicity of the compounds on host cells, a cytotoxicity assay is performed in parallel.

  • Cell Seeding: RD cells are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Measurement: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

EV-A71 Entry and Uncoating Pathway

The entry of EV-A71 into host cells is a multi-step process involving receptor binding and endocytosis, followed by uncoating to release the viral genome.

EV_A71_Entry EV-A71 Virion EV-A71 Virion Host Cell Receptor (e.g., SCARB2, PSGL-1) Host Cell Receptor (e.g., SCARB2, PSGL-1) EV-A71 Virion->Host Cell Receptor (e.g., SCARB2, PSGL-1) Attachment Endocytosis Endocytosis Host Cell Receptor (e.g., SCARB2, PSGL-1)->Endocytosis Endosome Endosome Endocytosis->Endosome Uncoating Uncoating Endosome->Uncoating Low pH Viral RNA Release Viral RNA Release Uncoating->Viral RNA Release

Caption: EV-A71 entry into the host cell.

General Workflow for Antiviral Compound Screening

The process of identifying and characterizing antiviral compounds typically follows a standardized workflow.

Antiviral_Screening_Workflow Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Dose-Response & Cytotoxicity Assays Dose-Response & Cytotoxicity Assays Hit Identification->Dose-Response & Cytotoxicity Assays Lead Compound Selection Lead Compound Selection Dose-Response & Cytotoxicity Assays->Lead Compound Selection Mechanism of Action Studies Mechanism of Action Studies Lead Compound Selection->Mechanism of Action Studies

Caption: Workflow for antiviral drug discovery.

EV-A71 Disruption of Type I Interferon Signaling

EV-A71 has evolved mechanisms to evade the host's innate immune response, particularly the type I interferon (IFN) signaling pathway. Several viral proteins, including 2A and 3C proteases, can cleave and inactivate key components of this pathway.

IFN_Signaling_Disruption cluster_host Host Cell cluster_virus EV-A71 IFN Receptor IFN Receptor JAK-STAT Pathway JAK-STAT Pathway IFN Receptor->JAK-STAT Pathway IFN binding ISG Expression ISG Expression JAK-STAT Pathway->ISG Expression Antiviral State Antiviral State ISG Expression->Antiviral State EV-A71 2Apro EV-A71 2Apro EV-A71 2Apro->IFN Receptor targets & degrades EV-A71 3Cpro EV-A71 3Cpro EV-A71 3Cpro->JAK-STAT Pathway targets pathway components

Caption: EV-A71 interference with IFN signaling.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of EV-A71-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), primarily affecting infants and young children. In some cases, EV-A71 infection can lead to severe neurological complications, making the development of effective antiviral therapies a critical public health priority. This document provides detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of a novel inhibitor, EV-A71-IN-1, against Enterovirus A71. The described assays are fundamental for the initial screening and characterization of potential antiviral compounds.

Key Experimental Protocols

1. Cell Lines and Virus

  • Cell Lines: Human Rhabdomyosarcoma (RD) cells are commonly used for EV-A71 propagation and antiviral assays due to their high susceptibility to infection. Vero cells (from African green monkey kidney) can also be utilized. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Strain: A well-characterized strain of EV-A71 should be used, for example, the VR-1432 strain obtained from ATCC. Virus stocks are prepared by infecting RD cells and harvesting the supernatant when the cytopathic effect (CPE) is evident. Viral titers are determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

2. Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that any observed antiviral effect is not due to the death of the host cells. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed RD cells into a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, is calculated by regression analysis of the dose-response curve.

3. Antiviral Activity Assays

Several methods can be employed to determine the antiviral efficacy of this compound. The most common are the cytopathic effect (CPE) reduction assay and the plaque reduction assay.

Protocol: Cytopathic Effect (CPE) Reduction Assay

  • Cell Seeding: Seed RD cells in a 96-well plate at a density of 2 × 10^4 cells per well and incubate overnight.

  • Infection and Treatment: Discard the culture medium. Add serial dilutions of this compound to the wells. Subsequently, infect the cells with EV-A71 at a multiplicity of infection (MOI) of 0.01. Include a virus control (cells infected but not treated) and a cell control (cells neither infected nor treated).

  • Incubation: Incubate the plate for 3 days at 37°C.

  • CPE Observation: Observe the cells daily for the appearance of CPE under a microscope.

  • Quantification: Cell viability can be quantified using the MTT assay as described above. The percentage of protection is calculated using the formula: [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] * 100.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%, is determined from the dose-response curve.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed RD cells in 24-well plates at a density of approximately 1.5 x 10^5 cells per well and incubate until a monolayer is formed.

  • Virus-Compound Incubation: Pre-incubate a known amount of EV-A71 (e.g., 100 plaque-forming units, PFU) with serial dilutions of this compound for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cells and add the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with 500 µL of plaque medium containing 1.2% carboxymethylcellulose or Avicel and 2% FBS.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Staining: Fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated as [(Number of plaques in virus control) - (Number of plaques in treated wells)] / (Number of plaques in virus control) * 100. The EC50 is the concentration that reduces the plaque number by 50%.

Data Presentation

The quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound

AssayParameterValue (µM)
CytotoxicityCC50[Insert Value]
CPE ReductionEC50[Insert Value]
Plaque ReductionEC50[Insert Value]
Selectivity Index (SI) CC50/EC50 [Insert Value]

The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of a compound. A higher SI value suggests a more promising antiviral candidate.

Diagrams

Experimental Workflow for Antiviral and Cytotoxicity Assays

Antiviral_Assay_Workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Assay (CPE/Plaque Reduction) cluster_analysis Data Analysis Cell_Culture RD Cell Culture Seed_Cells_Cyto Seed RD Cells (96-well) Cell_Culture->Seed_Cells_Cyto Seed_Cells_Anti Seed RD Cells (96/24-well) Cell_Culture->Seed_Cells_Anti Virus_Propagation EV-A71 Stock Preparation Infect_Treat Infect with EV-A71 & Add Compound Virus_Propagation->Infect_Treat Compound_Dilution This compound Serial Dilutions Add_Compound_Cyto Add Compound Dilutions Compound_Dilution->Add_Compound_Cyto Compound_Dilution->Infect_Treat Seed_Cells_Cyto->Add_Compound_Cyto Incubate_Cyto Incubate (48-72h) Add_Compound_Cyto->Incubate_Cyto MTT_Assay Perform MTT Assay Incubate_Cyto->MTT_Assay Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_CC50->Calculate_SI Seed_Cells_Anti->Infect_Treat Incubate_Anti Incubate (48-72h) Infect_Treat->Incubate_Anti Assess_Effect Observe CPE or Stain Plaques Incubate_Anti->Assess_Effect Calculate_EC50 Calculate EC50 Assess_Effect->Calculate_EC50 Calculate_EC50->Calculate_SI

Caption: Workflow for evaluating the cytotoxicity and antiviral activity of this compound.

EV-A71 Replication Cycle and Potential Targets of Inhibition

EV_A71_Lifecycle cluster_cell Host Cell cluster_inhibitors Potential Inhibition Points for this compound Attachment 1. Attachment to Receptors (SCARB2, PSGL-1) Entry 2. Entry via Endocytosis Attachment->Entry Uncoating 3. Uncoating & RNA Release Entry->Uncoating Translation 4. Translation of Polyprotein Uncoating->Translation Proteolysis 5. Polyprotein Cleavage (2A, 3C Proteases) Translation->Proteolysis Replication 6. RNA Replication (3D Polymerase) Proteolysis->Replication Assembly 7. Assembly of New Virions Replication->Assembly Release 8. Release by Cell Lysis Assembly->Release Virus EV-A71 Virion Virus->Attachment Inhibit_Attachment Attachment Inhibitors Inhibit_Attachment->Attachment Inhibit_Uncoating Capsid Binders Inhibit_Uncoating->Uncoating Inhibit_Proteolysis Protease Inhibitors Inhibit_Proteolysis->Proteolysis Inhibit_Replication Polymerase Inhibitors Inhibit_Replication->Replication

Caption: The replication cycle of EV-A71 and potential targets for antiviral intervention.

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of EV-A71-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus A71 (EV-A71) is a non-enveloped, positive-sense, single-stranded RNA virus belonging to the Picornaviridae family. It is a major causative agent of hand, foot, and mouth disease (HFMD) in infants and young children and can be associated with severe neurological complications, making it a significant public health concern. The development of effective antiviral therapies is crucial. EV-A71-IN-1 is a novel investigational inhibitor of EV-A71 replication. These application notes provide detailed protocols for a panel of cell-based assays to determine the in vitro efficacy of this compound.

The EV-A71 life cycle begins with attachment to host cell receptors, such as Scavenger Receptor Class B Member 2 (SCARB2) and P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), followed by entry via endocytosis.[1] Inside the host cell, the viral RNA is uncoated and translated into a single polyprotein, which is then cleaved by viral proteases (2Apro and 3Cpro) into structural (VP1-VP4) and non-structural proteins (2A-2C, 3A-3D).[2] The non-structural proteins are essential for the replication of the viral genome. Finally, new virions are assembled and released from the host cell.[2] this compound is hypothesized to interfere with a critical step in this replication cycle.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the tables below. The 50% effective concentration (EC50) is the concentration of the compound that inhibits the viral effect by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound against EV-A71 (Strain BrCr) in RD Cells

Assay TypeEndpoint MeasurementEC50 (µM)
Plaque Reduction AssayPlaque Number0.5 µM
CPE Inhibition AssayCell Viability0.7 µM
Viral RNA Yield ReductionViral RNA Copies0.4 µM
Viral Protein InhibitionProtein Expression0.6 µM

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Table 2: Cytotoxicity of this compound in RD Cells

Assay TypeEndpoint MeasurementCC50 (µM)
MTT AssayCell Viability>100 µM

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Table 3: Selectivity Index of this compound

Assay for EC50Selectivity Index (SI = CC50/EC50)
Plaque Reduction Assay>200
CPE Inhibition Assay>142
Viral RNA Yield Reduction>250
Viral Protein Inhibition>166

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.[3]

Materials:

  • Human Rhabdomyosarcoma (RD) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • EV-A71 virus stock

  • This compound

  • Carboxymethylcellulose (CMC) or Agarose

  • Crystal Violet solution

  • Formaldehyde (B43269)

Protocol:

  • Cell Seeding:

    • Culture RD cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend the cells to a concentration of 1.5 x 10^5 cells/mL.[3]

    • Seed 1 mL of the cell suspension into each well of a 24-well plate.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in DMEM.

    • Prepare a working dilution of the EV-A71 virus stock in DMEM to yield approximately 100 plaque-forming units (PFU) per well.

  • Infection:

    • Aspirate the growth medium from the confluent RD cell monolayers.

    • Wash the cell monolayers once with sterile PBS.

    • Add 200 µL of the virus dilution to each well (except for cell control wells).

    • Incubate at 37°C for 1 hour to allow for virus adsorption, gently rocking the plates every 15 minutes.

  • Overlay and Incubation:

    • Prepare the overlay medium: for a 1.2% CMC overlay, mix equal volumes of 2.4% CMC solution with 2X DMEM supplemented with 4% FBS.

    • After the 1-hour incubation, aspirate the virus inoculum.

    • Add 1 mL of the overlay medium containing the appropriate concentration of this compound to each well.

    • Incubate at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding 0.5 mL of 4% formaldehyde to each well and incubate for at least 30 minutes.

    • Carefully remove the overlay and formaldehyde.

    • Stain the cell monolayer with 0.5 mL of 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Materials:

  • RD cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • EV-A71 virus stock

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RD cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).

  • Infection: Infect the cells with EV-A71 at a multiplicity of infection (MOI) of 0.1, except for the cell control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours until CPE is observed in the virus control wells.

  • Cell Viability Measurement:

    • For CellTiter-Glo®: follow the manufacturer's instructions to measure luminescence.

    • For MTT: add MTT reagent to each well, incubate, and then add solubilization solution before measuring absorbance.

Quantitative Real-Time RT-PCR (qRT-PCR) for Viral RNA Yield Reduction

This assay quantifies the amount of viral RNA in infected cells to determine the effect of the compound on viral replication.

Materials:

  • RD cells

  • EV-A71 virus stock

  • This compound

  • RNA extraction kit

  • qRT-PCR master mix

  • EV-A71 specific primers and probe (targeting the VP1 region)

Protocol:

  • Cell Treatment and Infection:

    • Seed RD cells in a 24-well plate and incubate overnight.

    • Treat the cells with serial dilutions of this compound for 1 hour.

    • Infect the cells with EV-A71 at an MOI of 1.

  • RNA Extraction: At 24 hours post-infection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • qRT-PCR:

    • Perform a one-step qRT-PCR using a commercial kit.

    • A typical reaction setup includes: qRT-PCR master mix, forward and reverse primers (400 nM each), probe (200 nM), and the extracted RNA template.

    • Thermal cycling conditions: reverse transcription at 50°C for 30 min, initial denaturation at 95°C for 2 min, followed by 45 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH) and compare the levels in treated versus untreated cells.

Immunofluorescence Assay for Viral Protein Inhibition

This assay visualizes the expression of viral proteins within infected cells to assess the inhibitory effect of the compound.

Materials:

  • RD cells grown on coverslips

  • EV-A71 virus stock

  • This compound

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Primary antibody against an EV-A71 protein (e.g., anti-VP1)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Protocol:

  • Cell Treatment and Infection:

    • Seed RD cells on coverslips in a 24-well plate.

    • Treat with this compound and infect with EV-A71 as described for the qRT-PCR assay.

  • Fixation and Permeabilization:

    • At 24 hours post-infection, wash the cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-EV-A71 antibody for 1 hour at room temperature.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

Visualizations

EV-A71 Signaling Pathway and Potential Inhibition Points

EV_A71_Lifecycle cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm EV-A71_Virion EV-A71 Virion Receptor Host Cell Receptor (SCARB2/PSGL-1) EV-A71_Virion->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Entry (Endocytosis) Uncoating Uncoating & RNA Release Endosome->Uncoating Viral_RNA Viral (+)ssRNA Uncoating->Viral_RNA Translation Translation Viral_RNA->Translation 3. Translation Replication RNA Replication (via (-)ssRNA intermediate) Viral_RNA->Replication 4. Replication Assembly Virion Assembly Viral_RNA->Assembly 5. Assembly Polyprotein Polyprotein Translation->Polyprotein Proteolysis Proteolytic Cleavage (2Apro, 3Cpro) Polyprotein->Proteolysis Structural_Proteins Structural Proteins (VP1-VP4) Proteolysis->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (2A-3D) Proteolysis->NonStructural_Proteins Structural_Proteins->Assembly NonStructural_Proteins->Replication Replication->Viral_RNA Progeny_Virions Progeny Virions Assembly->Progeny_Virions Release Release (Lysis) Progeny_Virions->Release 6. Release Inhibitor Inhibitor Inhibitor->Receptor Attachment/Entry Inhibition Inhibitor->Uncoating Uncoating Inhibition Inhibitor->Proteolysis Protease Inhibition Inhibitor->Replication Polymerase Inhibition

Caption: EV-A71 life cycle and potential targets for antiviral intervention.

Experimental Workflow for Antiviral Efficacy Testing

Antiviral_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture 1. Culture RD Cells in appropriate plate format Infection 4. Infect Cells with EV-A71 in the presence of this compound Cell_Culture->Infection Compound_Prep 2. Prepare Serial Dilutions of this compound Compound_Prep->Infection Virus_Prep 3. Prepare EV-A71 Inoculum Virus_Prep->Infection Incubation 5. Incubate for specified time Infection->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay CPE_Assay CPE Inhibition Assay Incubation->CPE_Assay qRT_PCR_Assay qRT-PCR Assay Incubation->qRT_PCR_Assay IFA_Assay Immunofluorescence Assay Incubation->IFA_Assay Data_Collection 6. Collect Data Plaque_Assay->Data_Collection CPE_Assay->Data_Collection qRT_PCR_Assay->Data_Collection IFA_Assay->Data_Collection EC50_Calc 7. Calculate EC50 Data_Collection->EC50_Calc SI_Calc 9. Calculate Selectivity Index (SI) EC50_Calc->SI_Calc CC50_Calc 8. Determine CC50 (from parallel cytotoxicity assay) CC50_Calc->SI_Calc

Caption: Workflow for evaluating the antiviral efficacy of this compound.

References

Application Notes and Protocols for Plaque Reduction Assay Using EV-A71-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus A71 (EV-A71), a member of the Picornaviridae family, is a significant human pathogen responsible for hand, foot, and mouth disease (HFMD).[1][2] In some cases, particularly in young children, EV-A71 infection can lead to severe neurological complications, making the development of effective antiviral therapies a critical public health priority.[1][3] EV-A71 is a non-enveloped, positive-sense, single-stranded RNA virus.[1] Its replication cycle involves attachment to host cell receptors, entry, uncoating of the viral genome, translation of a single polyprotein, polyprotein processing by viral proteases, genome replication, and finally, assembly and release of new virions.[1]

EV-A71-IN-1 is a potent inhibitor of EV-A71, targeting the viral capsid protein. Specifically, it acts as a capsid binder, interfering with the interaction between the viral protein VP1 and the human scavenger receptor class B member 2 (hSCARB2), a crucial host receptor for viral entry.[4][5] This application note provides a detailed protocol for evaluating the antiviral activity of this compound using a plaque reduction assay, a standard method for quantifying the inhibition of viral infectivity.

Mechanism of Action of this compound

This compound functions by binding to the VP1 capsid protein of Enterovirus A71.[4][5] This binding event is thought to stabilize the viral capsid, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell cytoplasm. By blocking the interaction with the host cell receptor hSCARB2, this compound effectively inhibits the initial stages of viral infection.[4][5]

Mechanism of Action of this compound cluster_cell Host Cell EV-A71 Virion EV-A71 Virion hSCARB2 Receptor hSCARB2 Receptor EV-A71 Virion->hSCARB2 Receptor Binds to Host Cell Host Cell Viral Entry & Uncoating Viral Entry & Uncoating hSCARB2 Receptor->Viral Entry & Uncoating Mediates This compound This compound This compound->EV-A71 Virion Binds to VP1 Inhibition Inhibition This compound->Inhibition Replication Replication Viral Entry & Uncoating->Replication Inhibition->hSCARB2 Receptor Blocks Interaction

Caption: Mechanism of this compound Inhibition.

Quantitative Data Summary

The antiviral activity of this compound against various enteroviruses has been quantified, demonstrating its potency and selectivity. The following table summarizes the key efficacy and cytotoxicity data.

CompoundTarget VirusEC50 (µM)CC50 (µM)Cell Line
This compoundEV-A710.27>56.2Not Specified
This compoundCoxsackievirus A16 (CV-A16)Active>56.2Not Specified
This compoundEnterovirus D68 (EV-D68)Active>56.2Not Specified
This compoundEchovirus 6 (Echov-6)Active>56.2Not Specified
This compoundCoxsackievirus B2 (CV-B2)Active>56.2Not Specified
This compoundCoxsackievirus B6 (CV-B6)Active>56.2Not Specified

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells.[4]

Experimental Protocol: Plaque Reduction Assay for this compound

This protocol details the steps for determining the antiviral activity of this compound against Enterovirus A71 using a plaque reduction assay. This assay measures the reduction in the number of viral plaques in the presence of the inhibitor.

Materials
  • Cell Line: Human Rhabdomyosarcoma (RD) cells or Vero cells are commonly used for EV-A71 plaque assays.[6][7][8]

  • Virus: Enterovirus A71 (e.g., BrCr, GZ-CII, EV71/HeN09, or EV71/G082 strains).[4]

  • Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Overlay Medium: DMEM containing 1-2% low melting point agarose (B213101) or carboxymethylcellulose (CMC) and 2% FBS.

    • Staining Solution: 0.5% to 1% Crystal Violet in 20% ethanol (B145695) or 4% formaldehyde.[9]

  • Equipment:

    • 24-well or 6-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Microscope

    • Pipettes and sterile tips

    • Biosafety cabinet

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Plaque Formation cluster_visualization Visualization and Analysis A Seed RD or Vero cells in 24-well plates B Incubate until a confluent monolayer forms (24h) A->B C Prepare serial dilutions of this compound D Pre-incubate EV-A71 with diluted compound (1h) C->D E Infect cell monolayers with the virus-compound mixture D->E F Incubate for 1h for viral adsorption E->F G Remove inoculum and wash cells H Add overlay medium G->H I Incubate for 48-72h to allow plaque formation H->I J Fix cells with formaldehyde K Stain with Crystal Violet J->K L Count plaques and calculate % inhibition K->L

Caption: Plaque Reduction Assay Workflow.

Step-by-Step Procedure
  • Cell Seeding:

    • Trypsinize and count RD or Vero cells.

    • Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 1.5 x 10^5 cells/well).[9]

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Compound Dilution:

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should bracket the expected EC50 value (e.g., from 0.01 µM to 10 µM).

    • Include a "no compound" control (vehicle control, e.g., DMSO at the highest concentration used for the compound dilutions).

  • Virus Infection:

    • Dilute the EV-A71 stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

    • Mix equal volumes of the diluted virus and each compound dilution (and the vehicle control).

    • Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

    • Remove the growth medium from the confluent cell monolayers and wash once with PBS.

    • Add the virus-compound mixtures to the respective wells.

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

  • Overlay and Incubation:

    • After the adsorption period, carefully remove the inoculum from each well.

    • Gently wash the cell monolayers twice with PBS to remove unbound virus and compound.

    • Overlay the cells with 1 mL of the overlay medium (e.g., 1.2% carboxymethylcellulose in DMEM with 2% FBS).[9]

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until visible plaques are formed.

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding a fixing solution (e.g., 4% formaldehyde) to each well and incubating for at least 30 minutes.[9]

    • Carefully remove the overlay and the fixing solution.

    • Stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100

    • Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value using a suitable software package.

Conclusion

The plaque reduction assay is a robust and reliable method for quantifying the antiviral activity of this compound against Enterovirus A71. This protocol provides a detailed framework for researchers to assess the efficacy of this and other potential antiviral compounds. The potent inhibitory activity of this compound, coupled with its low cytotoxicity, makes it a promising candidate for further investigation in the development of therapeutics for EV-A71 infections.

References

Application Notes and Protocols for High-Throughput Screening Assays for EV-A71 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), primarily affecting infants and young children.[1][2] While most infections are mild and self-limiting, EV-A71 can cause severe neurological complications, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis, leading to significant morbidity and mortality.[2][3] The lack of approved antiviral therapeutics for EV-A71 infections underscores the urgent need for the discovery and development of effective inhibitors.[1][4] High-throughput screening (HTS) plays a pivotal role in this endeavor by enabling the rapid screening of large compound libraries to identify potential drug candidates.

This document provides an overview of common HTS assays for the identification of EV-A71 inhibitors, detailed experimental protocols, and a summary of known inhibitors and their targets.

Principles of High-Throughput Screening Assays for EV-A71

A variety of HTS assays have been developed to identify compounds that interfere with different stages of the EV-A71 life cycle. These assays can be broadly categorized as cell-based or biochemical assays.

Cell-Based Assays: These assays utilize cultured cells to assess the ability of a compound to inhibit viral replication in a biological context.

  • Cytopathic Effect (CPE) Inhibition Assays: This is one of the most common HTS methods for antiviral drug discovery. The principle of this assay is to measure the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).[4][5] The viability of the cells is typically quantified using colorimetric or fluorometric reagents such as MTS or CCK-8.[1][4] A reduction in CPE in the presence of a compound indicates potential antiviral activity.

  • Reporter Gene-Based Assays: These assays employ genetically engineered reporter viruses that express a reporter gene (e.g., luciferase or a fluorescent protein) upon successful replication. The reporter signal provides a quantitative measure of viral gene expression and replication.[6] These assays are generally more sensitive and have a wider dynamic range compared to CPE-based assays, making them well-suited for HTS.[7]

  • Plaque Reduction Assays: This classic virological method can be adapted for a higher-throughput format, such as 96-well plates, to screen for antiviral compounds.[8][9] The assay measures the reduction in the number or size of plaques (zones of cell death) formed by the virus in a cell monolayer in the presence of the test compound.

  • High-Content Imaging Assays: These assays use automated microscopy and image analysis to quantify various parameters of viral infection, such as the expression of viral antigens or the subcellular localization of viral proteins. This approach can provide more detailed information about the mechanism of action of potential inhibitors.

Biochemical Assays: These assays are designed to screen for inhibitors of specific viral enzymes or protein-protein interactions that are essential for viral replication.

  • Protease Assays: The EV-A71 genome encodes for two viral proteases, 2Apro and 3Cpro, which are crucial for processing the viral polyprotein into functional proteins.[3][10][11] HTS assays using purified recombinant proteases and fluorogenic substrates can identify compounds that directly inhibit their enzymatic activity.

  • Polymerase Assays: The viral RNA-dependent RNA polymerase (RdRp), 3Dpol, is responsible for replicating the viral genome and is another key target for antiviral drug development. In vitro assays with purified 3Dpol can be used to screen for inhibitors of viral RNA synthesis.

  • Binding Assays: These assays are designed to identify compounds that disrupt the interaction between viral proteins and host cell receptors (e.g., VP1 and hSCARB2) or between different viral proteins.[4]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This protocol describes a cell-based HTS assay to screen for compounds that inhibit EV-A71-induced CPE using a cell viability reagent.

Materials:

  • Cells: Human rhabdomyosarcoma (RD) cells or Vero cells.

  • Virus: EV-A71 (e.g., BrCr or a clinical isolate) at a known titer (TCID50/mL or PFU/mL).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Assay Medium: DMEM supplemented with 2% FBS and 1% penicillin-streptomycin.

  • Compound Library: Compounds dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Control Compounds: A known EV-A71 inhibitor (e.g., rupintrivir) as a positive control, and DMSO as a negative control.

  • Reagents: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or Cell Counting Kit-8 (CCK-8).

  • Equipment: 96-well or 384-well clear-bottom cell culture plates, automated liquid handler (recommended), CO2 incubator, microplate reader.

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in culture medium to a concentration of 2 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (2 x 10^4 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and control compounds in assay medium. The final DMSO concentration should be kept below 1%.

    • Remove the culture medium from the cell plate and add 50 µL of the compound dilutions to the respective wells.

    • Include wells with assay medium containing DMSO only (virus control) and wells with assay medium only (cell control).

  • Virus Infection:

    • Dilute the EV-A71 stock in assay medium to a multiplicity of infection (MOI) of 0.01-0.1.[4][5]

    • Add 50 µL of the diluted virus to each well, except for the cell control wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until approximately 80-90% CPE is observed in the virus control wells.

  • Cell Viability Measurement:

    • Add 20 µL of MTS or CCK-8 reagent to each well.

    • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well using the following formula: % Viability = [(Absorbance_compound - Absorbance_virus_control) / (Absorbance_cell_control - Absorbance_virus_control)] * 100

    • Plot the percentage of viability against the compound concentration to determine the 50% effective concentration (EC50).

    • The 50% cytotoxic concentration (CC50) should also be determined in parallel on uninfected cells.

    • Calculate the selectivity index (SI = CC50 / EC50) to assess the therapeutic window of the compound.

Reporter Gene-Based Assay

This protocol outlines a general procedure for an HTS assay using a luciferase-expressing EV-A71 reporter virus.

Materials:

  • Cells: A susceptible cell line (e.g., RD or Vero cells).

  • Reporter Virus: EV-A71 expressing a luciferase gene (e.g., Firefly or Renilla luciferase).

  • Culture and Assay Media: As described for the CPE inhibition assay.

  • Compound Library and Controls: As described for the CPE inhibition assay.

  • Reagents: Luciferase assay substrate (e.g., Bright-Glo™ Luciferase Assay System).

  • Equipment: 96-well or 384-well white, opaque-bottom cell culture plates, automated liquid handler, CO2 incubator, luminometer.

Protocol:

  • Cell Seeding:

    • Seed cells into 96-well or 384-well white plates as described for the CPE assay.

  • Compound Addition:

    • Add diluted compounds and controls to the cells as described previously.

  • Virus Infection:

    • Infect the cells with the EV-A71 reporter virus at an appropriate MOI. The optimal MOI should be determined empirically to yield a high signal-to-background ratio.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Luciferase Activity Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase substrate equal to the volume of culture medium in each well.

    • Incubate at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each well using the following formula: % Inhibition = [1 - (Luminescence_compound / Luminescence_virus_control)] * 100

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation

The following tables summarize quantitative data for selected EV-A71 inhibitors identified through HTS and other screening methods.

Table 1: Inhibitors Targeting EV-A71 Viral Proteins

CompoundTargetAssay TypeCell LineEC50 / IC50SI (CC50/EC50)
Pirodavir VP1 (Capsid)CPERD->30
PTC-209HBr VP1 (Capsid)CPERDSub-micromolar-
Rupintrivir 3C ProteaseCPE---
NK-1.8k 3C Protease-RD/Vero0.108 µM / 2.41 µM-
SG85 3C Protease--180 nM-
DC07090 3C ProteaseEnzymatic/CPE-21.72 µM / 22.09 µM-
NITD008 3D Polymerase--0.67 µM>179
D-D7 3C ProteaseCell SurvivalRD--

Table 2: Inhibitors Targeting Host Factors

CompoundTargetAssay TypeCell LineEC50 / IC50SI (CC50/EC50)
Pazopanib VEGFR2CPE/Viral ReductionRD-254
GSK269962A Rock1-RD--
U0126 MEK1/2----
Formononetin MAPK pathwayCPE---

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Characterization Compound_Library Compound Library (1000s of compounds) Compound_Addition Add Compounds & Controls Compound_Library->Compound_Addition Cell_Culture Cell Culture (e.g., RD cells) Plate_Seeding Seed Cells in Microplates Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Addition Virus_Infection Infect with EV-A71 Compound_Addition->Virus_Infection Incubation Incubate (24-72h) Virus_Infection->Incubation Signal_Detection Detect Signal (Viability/Luminescence) Incubation->Signal_Detection Data_Acquisition Raw Data Acquisition Signal_Detection->Data_Acquisition Normalization Data Normalization & Quality Control (Z') Data_Acquisition->Normalization Hit_Selection Primary Hit Selection Normalization->Hit_Selection Dose_Response Dose-Response (EC50) Hit_Selection->Dose_Response Cytotoxicity Cytotoxicity (CC50) Hit_Selection->Cytotoxicity Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies Cytotoxicity->Mechanism_Studies Lead_Compound Lead Compound Mechanism_Studies->Lead_Compound EV_A71_Lifecycle EV-A71 Life Cycle & Inhibitor Targets cluster_entry 1. Entry cluster_translation_replication 2. Translation & Replication cluster_assembly_release 3. Assembly & Release Attachment Attachment to Host Receptors (SCARB2) Endocytosis Endocytosis Attachment->Endocytosis Uncoating Uncoating & RNA Release Endocytosis->Uncoating Translation IRES-mediated Translation Uncoating->Translation Polyprotein Polyprotein Synthesis Translation->Polyprotein Cleavage Polyprotein Cleavage (2Apro, 3Cpro) Polyprotein->Cleavage Replication RNA Replication (3Dpol) Cleavage->Replication Assembly Virion Assembly Replication->Assembly Release Cell Lysis & Virion Release Assembly->Release Entry_Inhibitors Entry Inhibitors (PTC-209HBr) Entry_Inhibitors->Attachment Protease_Inhibitors Protease Inhibitors (Rupintrivir, SG85) Protease_Inhibitors->Cleavage Polymerase_Inhibitors Polymerase Inhibitors (NITD008) Polymerase_Inhibitors->Replication Host_Factor_Inhibitors Host Factor Inhibitors (Pazopanib, U0126) Host_Factor_Inhibitors->Replication Target Host Kinases (VEGFR2, MEK)

References

Application Notes & Protocols: Purification of Enterovirus A71 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2] Research into EV-A71 pathogenesis, antiviral drug discovery, and vaccine development necessitates the availability of highly purified and infectious virus particles. While the specific small molecule inhibitor "EV-A71-IN-1" is not documented in publicly available literature, this document provides detailed protocols for the purification of the EV-A71 virus itself, a critical prerequisite for the screening and characterization of potential inhibitors. The following protocols are designed for researchers, scientists, and drug development professionals to produce high-quality EV-A71 virions for various research applications.

I. Quantitative Data Summary

The purification of EV-A71 from cell culture yields virus particles of varying purity and infectivity. The choice of purification method can significantly impact the final yield and quality of the virus preparation. Below is a summary of quantitative data from representative purification strategies.

Table 1: Purity and Yield of Inactivated EV-A71 after Purification

Purification StepTotal Protein (µg/mL)Vero Cell DNA (% of initial)VP1 Antigen (ng/dose)
Sucrose (B13894) Density Gradient1.00.06%233 - 599
Sucrose Gradient + Wash1.00.008%233 - 599

Data adapted from studies on inactivated EV-A71 for vaccine development.[3] A human dose was predicted as 1.0 µ g/0.5 ml of total proteins.[3]

Table 2: Characteristics of EV-A71 Particles Separated by Sucrose Gradient Zonal Ultracentrifugation

Particle TypeSucrose FractionDiameter (nm)Infectivity & RNA ContentViral Proteins Present
Immature/Empty (E-particle)24-28%30-31LowVP0, VP1, VP3
Mature/Full (F-particle)35-38%33-35HighVP1, VP2, VP3, VP4

This table illustrates the separation of mature, infectious particles from immature or empty particles, which is crucial for downstream applications.[4]

II. Experimental Protocols

Protocol 1: Propagation and Initial Purification of EV-A71 from Cell Culture

This protocol describes the initial steps for generating and concentrating EV-A71 from infected Hela or Vero cells.

Materials:

  • Hela or Vero cells

  • EV-A71 inoculum

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Polyethylene glycol (PEG) 8000

  • NaCl

  • DNase

  • EDTA

  • Purification buffer (composition may vary, typically Tris-HCl based with MgCl2)

  • Centrifuge with appropriate rotors (e.g., SLA1500)

Methodology:

  • Infection: Infect 90-95% confluent Hela or Vero cell monolayers with EV-A71 at a multiplicity of infection (MOI) of 0.1. Allow the virus to attach and infect for one hour at 37°C.

  • Virus Propagation: Add DMEM supplemented with 5% FBS and incubate until significant cytopathic effect (CPE) is observed.

  • Harvesting: Harvest the cell culture supernatant containing the virus.

  • Cell Debris Removal: Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to remove cell debris.

  • PEG Precipitation: To the cleared lysate, add PEG 8000 to a final concentration of 8% and NaCl to a final concentration of 0.5 M. Precipitate the virus overnight at 4°C with stirring.

  • Virus Pellet Collection: Centrifuge the mixture at 13,000 rpm for 45 minutes at 4°C to pellet the virus.

  • Resuspension: Resuspend the virus pellet in a purification buffer.

Protocol 2: Purification by Sucrose Gradient Ultracentrifugation

This protocol is a common method for separating infectious virus particles from cellular contaminants and defective virions.

Materials:

  • Concentrated virus suspension from Protocol 1

  • Purification buffer

  • 30% sucrose solution in purification buffer

  • 10-35% or 10-50% continuous or step potassium tartrate (K-Tartrate) or sucrose gradients

  • Ultracentrifuge with swinging bucket rotor (e.g., SW41)

  • Ultracentrifuge tubes

Methodology:

  • Sucrose Cushion: Layer the resuspended virus-containing supernatant over a 30% sucrose cushion.

  • Pelleting: Pellet the virus through the sucrose cushion by ultracentrifugation (e.g., 48,000 rpm for 2 hours at 4°C).

  • Resuspension: Resuspend the pellet in purification buffer.

  • Gradient Application: Carefully layer the resuspended pellet onto a pre-formed 10-35% K-Tartrate or 10-50% sucrose gradient.

  • Ultracentrifugation: Perform ultracentrifugation (e.g., 36,000 rpm for 2 hours at 4°C).

  • Fraction Collection: Visualize the virus bands (often two distinct bands for mature and immature virions) and collect them by side puncture or by fractionating from the top.

  • Buffer Exchange: The collected fractions can be washed and concentrated using a 100 kDa cutoff spin column to remove the gradient medium and replace it with a suitable storage buffer.

Protocol 3: Purification by Anion-Exchange Chromatography

This method separates viral particles based on their surface charge and can be effective in separating mature and immature virions.

Materials:

  • Concentrated virus suspension

  • Strong anion-exchange column (e.g., Q-membrane)

  • Binding buffer (low salt concentration)

  • Elution buffer (high salt concentration, e.g., with a NaCl gradient)

  • Chromatography system

Methodology:

  • Column Equilibration: Equilibrate the anion-exchange column with the binding buffer.

  • Sample Loading: Load the virus sample onto the column.

  • Washing: Wash the column with the binding buffer to remove unbound contaminants.

  • Elution: Elute the bound virus particles using a linear or step gradient of increasing NaCl concentration. Mature and immature particles may elute at different salt concentrations.

  • Fraction Analysis: Analyze the collected fractions for the presence of viral proteins (e.g., by SDS-PAGE or ELISA) and infectivity to identify the fractions containing the purified mature virus.

III. Signaling Pathways and Experimental Workflows

EV-A71 Entry and Uncoating Pathway

EV-A71 enters host cells through receptor-mediated endocytosis. The primary receptor is the human scavenger receptor class B member 2 (hSCARB-2), which is recognized by all EV-A71 strains and is crucial for the uncoating of the virion. P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) acts as a receptor for some EV-A71 strains. The virus can utilize clathrin-mediated or caveolae-mediated endocytosis. Following internalization, a low pH environment in the endosome, in conjunction with hSCARB-2, triggers conformational changes in the viral capsid, leading to the release of the viral RNA into the cytoplasm.

EV_A71_Entry cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm EV-A71 EV-A71 Virion hSCARB2 hSCARB-2 Receptor EV-A71->hSCARB2 Binding PSGL1 PSGL-1 Receptor EV-A71->PSGL1 Binding (Strain-specific) Endosome Endosome (Low pH) hSCARB2->Endosome Internalization (Endocytosis) PSGL1->Endosome Internalization (Endocytosis) ViralRNA Viral RNA Release Endosome->ViralRNA Uncoating

Caption: EV-A71 cellular entry pathway.

EV-A71 Polyprotein Processing

Once the viral RNA is in the cytoplasm, it is translated into a single large polyprotein. This polyprotein is then cleaved by viral proteases 2A and 3C into structural proteins (P1: VP1, VP2, VP3, VP4) and non-structural proteins (P2 and P3).

Polyprotein_Processing ViralRNA Viral Genomic RNA Polyprotein Polyprotein ViralRNA->Polyprotein Translation (IRES-mediated) P1 P1 (Structural Precursor) Polyprotein->P1 Cleavage (2Apro) P2 P2 (Non-structural) Polyprotein->P2 Cleavage (3Cpro) P3 P3 (Non-structural) Polyprotein->P3 Cleavage (3Cpro) StructuralProteins VP1, VP2, VP3, VP0 (cleaved to VP4) P1->StructuralProteins Processing

Caption: EV-A71 polyprotein processing cascade.

Experimental Workflow for EV-A71 Purification

The overall workflow for obtaining purified EV-A71 involves several key stages, from cell culture infection to high-purity separation techniques.

Purification_Workflow start Cell Culture (Vero/Hela) infection EV-A71 Infection start->infection harvest Harvest Supernatant infection->harvest clarification Low-Speed Centrifugation (Remove Debris) harvest->clarification concentration PEG Precipitation or TFF clarification->concentration ultracentrifugation Sucrose Gradient Ultracentrifugation concentration->ultracentrifugation chromatography Anion-Exchange Chromatography concentration->chromatography analysis Purity & Titer Analysis (SDS-PAGE, ELISA, TCID50) ultracentrifugation->analysis chromatography->analysis end Purified EV-A71 analysis->end

Caption: General workflow for EV-A71 purification.

References

Application Notes and Protocols: Experimental Use of EV-A71-IN-1 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications and fatalities, particularly in young children.[1][2][3] The lack of approved antiviral therapies underscores the urgent need for effective treatments.[1][2][3] EV-A71-IN-1 is a novel investigational inhibitor of EV-A71 replication. These application notes provide a comprehensive overview of the experimental use of this compound in preclinical animal models, including its proposed mechanism of action, protocols for in vivo evaluation, and representative data.

Proposed Mechanism of Action

This compound is a synthetic small molecule designed to inhibit the activity of the viral 3C protease (3Cpro). The EV-A71 genome is translated into a single polyprotein that is subsequently cleaved by viral proteases, 2Apro and 3Cpro, into structural and non-structural proteins.[3][4] The 3C protease is crucial for this processing and is, therefore, an attractive target for antiviral drug development. By binding to the active site of 3Cpro, this compound is hypothesized to block the cleavage of the viral polyprotein, thereby inhibiting the formation of functional viral proteins necessary for replication.

cluster_host_cell Host Cell Viral_Entry Viral Entry Uncoating Uncoating & RNA Release Viral_Entry->Uncoating Translation Translation of Viral RNA Uncoating->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing by 3Cpro Polyprotein->Proteolytic_Processing Viral_Proteins Functional Viral Proteins Proteolytic_Processing->Viral_Proteins Replication_Complex Viral Replication Complex Assembly Viral_Proteins->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release New Virion Release Assembly->Release EV_A71_IN_1 This compound EV_A71_IN_1->Proteolytic_Processing Inhibition

Caption: Proposed mechanism of action of this compound.

In Vitro Antiviral Activity

The antiviral activity of this compound was assessed in a cell-based assay using human rhabdomyosarcoma (RD) cells.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound 0.85>100>117.6
Rupintrivir 0.05>50>1000

Table 1: In vitro antiviral activity and cytotoxicity of this compound against EV-A71 in RD cells. EC50 (50% effective concentration) was determined by cytopathic effect (CPE) reduction assay. CC50 (50% cytotoxic concentration) was determined by MTT assay. Rupintrivir is included as a reference compound.

In Vivo Efficacy in Animal Models

The in vivo efficacy of this compound has been evaluated in a neonatal mouse model of EV-A71 infection. Neonatal mice are susceptible to EV-A71 and develop symptoms that mimic human disease, including limb paralysis and mortality.[5][6]

Experimental Workflow

Animal_Model Neonatal BALB/c Mice (7 days old) Grouping Random Grouping (n=10/group) Animal_Model->Grouping Treatment Oral Gavage Administration - Vehicle Control - this compound (10, 25, 50 mg/kg) Grouping->Treatment Infection Intraperitoneal Infection with lethal dose of EV-A71 Treatment->Infection Monitoring Daily Monitoring for 14 days - Clinical Score - Body Weight - Survival Rate Infection->Monitoring Endpoint_Analysis Endpoint Analysis (Day 5 post-infection) - Viral Load in Tissues (qRT-PCR) - Histopathology Monitoring->Endpoint_Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Efficacy Data
Treatment GroupDose (mg/kg)Survival Rate (%)Mean Clinical Score (Day 7)Viral Titer in Brain (log10 PFU/g)
Vehicle Control -104.27.8 ± 0.5
This compound 10402.85.2 ± 0.7
This compound 25801.53.1 ± 0.6
This compound 501000.2< 2.0

Table 2: In vivo efficacy of this compound in a lethal EV-A71 challenge mouse model.

Experimental Protocols

In Vivo Efficacy Evaluation in Neonatal Mouse Model

1. Animal Model:

  • Seven-day-old BALB/c mice with their mothers are used.[5] These mice are highly susceptible to EV-A71 infection.

2. Compound Formulation and Administration:

  • This compound is suspended in a vehicle of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.

  • The compound is administered orally via gavage once daily, starting 4 hours before viral challenge and continuing for 7 consecutive days.

3. Viral Challenge:

  • Mice are challenged with a lethal dose (e.g., 1 x 10^7 PFU) of a mouse-adapted EV-A71 strain via intraperitoneal injection.[5]

4. Monitoring and Clinical Scoring:

  • Mice are monitored daily for 14 days for clinical signs of disease, body weight, and survival.

  • Clinical scores are assigned based on the following scale:

    • 0: Healthy

    • 1: Lethargy, ruffled fur

    • 2: Wasting

    • 3: Limb weakness

    • 4: Limb paralysis

    • 5: Moribund or dead

5. Endpoint Analysis:

  • On day 5 post-infection, a subset of mice from each group is euthanized.

  • Tissues (brain, spinal cord, muscle, and intestine) are collected for virological and pathological analysis.

  • Viral Load Quantification: Tissue homogenates are prepared, and viral RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to determine the viral load.

  • Histopathology: Tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Pathological changes, such as inflammation and necrosis, are evaluated.

Pharmacokinetic Study in Adult Mice

1. Animal Model:

  • Adult (6-8 weeks old) male BALB/c mice are used.

2. Compound Administration:

  • A single dose of this compound is administered via oral gavage (e.g., 20 mg/kg) or intravenous injection (e.g., 5 mg/kg).

3. Sample Collection:

  • Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Plasma is separated by centrifugation.

4. Bioanalysis:

  • The concentration of this compound in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

5. Pharmacokinetic Parameter Calculation:

  • Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2), are calculated using appropriate software.

ParameterOral Administration (20 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL) 1250 ± 1802800 ± 320
Tmax (h) 1.50.25
AUC (0-t) (ng·h/mL) 7800 ± 9504500 ± 600
t1/2 (h) 4.2 ± 0.83.5 ± 0.6
Oral Bioavailability (%) 43.3-

Table 3: Representative pharmacokinetic parameters of this compound in adult BALB/c mice.

Conclusion

The provided data and protocols demonstrate a robust framework for the preclinical evaluation of this compound. The compound exhibits potent in vitro antiviral activity and significant in vivo efficacy in a neonatal mouse model, warranting further investigation as a potential therapeutic agent for EV-A71 infection. The established methodologies for efficacy and pharmacokinetic studies are crucial for advancing the development of this and other antiviral candidates.

References

Measuring the Binding Affinity of Small Molecule Inhibitors to Enterovirus A71 Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD) in infants and young children.[1][2] In some cases, EV-A71 infection can lead to severe neurological complications, making the development of effective antiviral therapies a critical public health priority.[1][3] The viral life cycle of EV-A71 presents multiple potential targets for therapeutic intervention, including viral entry, replication, and assembly.[2] Small molecule inhibitors that bind to essential viral proteins, such as the capsid protein VP1 or viral proteases like 2A and 3C, can disrupt these processes and inhibit viral propagation.

The development of potent antiviral drugs relies on the accurate characterization of the binding affinity between a small molecule inhibitor and its protein target. Binding affinity, often expressed as the dissociation constant (Kd), is a measure of the strength of the interaction and is a key parameter in predicting the efficacy of a drug candidate. A lower Kd value indicates a stronger binding interaction.

These application notes provide an overview and detailed protocols for several widely used biophysical techniques to measure the binding affinity of small molecule inhibitors, such as EV-A71-IN-1, to their EV-A71 protein targets. The techniques covered include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Fluorescence Polarization (FP). While direct binding data for a compound specifically named "this compound" is not available in the public literature, this document will use PTC-209HBr, a known EV-A71 VP1 inhibitor, as a case study to provide concrete examples of quantitative data.

EV-A71 Life Cycle and Drug Targets

The EV-A71 life cycle begins with the attachment of the virus to host cell receptors, mediated by the viral capsid proteins VP1-VP3. Following entry and uncoating, the viral RNA is released into the cytoplasm and translated into a single polyprotein. This polyprotein is then cleaved by viral proteases (2A and 3C) into individual structural and non-structural proteins. The non-structural proteins are essential for the replication of the viral genome. Finally, newly synthesized viral RNAs and structural proteins assemble into new virions, which are then released from the host cell.

This replication cycle offers several key targets for antiviral drug development:

  • VP1 Capsid Protein: Involved in receptor binding and viral entry. Inhibitors targeting the hydrophobic pocket of VP1 can prevent the conformational changes necessary for uncoating.

  • 2A and 3C Proteases: These enzymes are crucial for processing the viral polyprotein. Inhibiting their activity can halt the production of functional viral proteins.

  • RNA-dependent RNA polymerase (3Dpol): Responsible for replicating the viral RNA genome.

The protocols described below are generally applicable to studying the binding of inhibitors to any of these purified viral proteins.

Quantitative Binding Affinity Data

The following table summarizes the binding affinity data for the inhibitor PTC-209HBr, which targets the EV-A71 VP1 capsid protein. This data was obtained using Microscale Thermophoresis (MST).

InhibitorTarget ProteinTechniqueDissociation Constant (Kd)
PTC-209HBrEV-A71 VP1 (Wild Type)MST0.245 µM
PTC-209HBrEV-A71 VP1 (N104S Mutant)MST3.11 µM
PTC-209HBrEV-A71 VP1 (S243P Mutant)MST51.8 µM

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflows for the binding affinity measurement techniques described in this document.

EV_A71_Lifecycle cluster_cell Host Cell Attachment 1. Attachment (VP1 binds to receptor) Entry 2. Entry & Uncoating Attachment->Entry Translation 3. Translation (Polyprotein synthesis) Entry->Translation Cleavage 4. Polyprotein Cleavage (2Apro, 3Cpro) Translation->Cleavage Replication 5. RNA Replication (3Dpol) Cleavage->Replication Assembly 6. Assembly Cleavage->Assembly Replication->Assembly Release 7. Release Assembly->Release Virus EV-A71 Virion Release->Virus New Virions Virus->Attachment Inhibitor_VP1 VP1 Inhibitor (e.g., PTC-209HBr) Inhibitor_VP1->Attachment Blocks Inhibitor_Protease Protease Inhibitor Inhibitor_Protease->Cleavage Blocks Inhibitor_Polymerase Polymerase Inhibitor Inhibitor_Polymerase->Replication Blocks

Caption: Simplified EV-A71 life cycle and points of therapeutic intervention.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis PurifyProtein Purify EV-A71 Protein (Ligand) Immobilize Immobilize Protein on Sensor Chip PurifyProtein->Immobilize PrepareInhibitor Prepare Inhibitor dilutions (Analyte) InjectInhibitor Inject Inhibitor over Chip Surface PrepareInhibitor->InjectInhibitor Immobilize->InjectInhibitor Measure Measure Change in Refractive Index (RU) InjectInhibitor->Measure Regenerate Regenerate Chip Surface Measure->Regenerate GenerateSensorgram Generate Sensorgram (RU vs. Time) Measure->GenerateSensorgram Regenerate->InjectInhibitor FitData Fit Data to Binding Model GenerateSensorgram->FitData CalculateRates Calculate ka, kd, and Kd FitData->CalculateRates

Caption: General workflow for Surface Plasmon Resonance (SPR) experiments.

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis PrepareProtein Prepare EV-A71 Protein in Cell Titrate Titrate Inhibitor into Protein Solution PrepareProtein->Titrate PrepareInhibitor Prepare Inhibitor in Syringe PrepareInhibitor->Titrate Equilibrate Equilibrate Instrument Equilibrate->Titrate MeasureHeat Measure Heat Change per Injection Titrate->MeasureHeat PlotThermogram Plot Heat vs. Molar Ratio MeasureHeat->PlotThermogram FitData Fit Data to Binding Isotherm PlotThermogram->FitData DetermineParams Determine Kd, ΔH, and n FitData->DetermineParams

Caption: General workflow for Isothermal Titration Calorimetry (ITC) experiments.

MST_Workflow cluster_prep Preparation cluster_mst MST Experiment cluster_analysis Data Analysis LabelProtein Label EV-A71 Protein with Fluorophore Mix Mix Labeled Protein with Inhibitor Dilutions LabelProtein->Mix PrepareInhibitor Prepare Inhibitor Dilution Series PrepareInhibitor->Mix LoadCapillaries Load Samples into Capillaries Mix->LoadCapillaries ApplyGradient Apply IR Laser to Create Temperature Gradient LoadCapillaries->ApplyGradient MeasureFluorescence Measure Change in Fluorescence ApplyGradient->MeasureFluorescence PlotResponse Plot Normalized Fluorescence vs. Inhibitor Concentration MeasureFluorescence->PlotResponse FitData Fit Data to Binding Curve PlotResponse->FitData DetermineKd Determine Kd FitData->DetermineKd

Caption: General workflow for Microscale Thermophoresis (MST) experiments.

FP_Workflow cluster_prep Preparation cluster_fp FP Experiment cluster_analysis Data Analysis PrepareProbe Synthesize Fluorescently Labeled Inhibitor (Probe) MixComponents Mix Probe and Protein (Direct Assay) PrepareProbe->MixComponents PrepareProtein Prepare EV-A71 Protein PrepareProtein->MixComponents AddCompetitor Add Unlabeled Inhibitor (Competition Assay) MixComponents->AddCompetitor Optional MeasurePolarization Excite with Polarized Light and Measure Emission MixComponents->MeasurePolarization AddCompetitor->MeasurePolarization PlotFP Plot Polarization (mP) vs. Concentration MeasurePolarization->PlotFP FitData Fit Data to Binding Model PlotFP->FitData DetermineKd Determine Kd or IC50 FitData->DetermineKd

Caption: General workflow for Fluorescence Polarization (FP) experiments.

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. A ligand (e.g., EV-A71 protein) is immobilized on the chip, and the analyte (e.g., inhibitor) is flowed over the surface. Binding causes an increase in mass on the chip surface, which alters the refractive index and is detected as a change in response units (RU).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 sensor chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant EV-A71 protein (e.g., VP1, 2A, or 3C protease)

  • Small molecule inhibitor (e.g., this compound)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Protein Purification: Express and purify the target EV-A71 protein (e.g., His-tagged VP1) using appropriate chromatography techniques. Ensure the protein is pure and properly folded. Dialyze the protein into the running buffer.

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran (B179266) surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified EV-A71 protein (diluted in immobilization buffer to 10-50 µg/mL) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the small molecule inhibitor in running buffer (e.g., from 0.1x to 10x the expected Kd). Include a buffer-only injection as a blank for double referencing.

    • Inject the inhibitor dilutions over both the immobilized surface and a reference flow cell (activated and deactivated without protein) at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

  • Surface Regeneration:

    • After each inhibitor injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. Test different regeneration conditions to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Protocol 2: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (EV-A71 protein) in a sample cell. The resulting heat change is measured and plotted against the molar ratio of ligand to protein to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant EV-A71 protein (e.g., 2A protease)

  • Small molecule inhibitor

  • Identical buffer for both protein and inhibitor (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, with a matched final concentration of DMSO, e.g., 2%).

Procedure:

  • Sample Preparation:

    • Express and purify the target EV-A71 protein.

    • Thoroughly dialyze both the protein and the inhibitor into the same buffer stock to minimize heats of dilution. Degas all solutions before use.

    • Determine the protein and inhibitor concentrations accurately using a reliable method (e.g., UV-Vis spectroscopy or BCA assay).

    • Prepare the protein solution at a concentration of approximately 25 µM and the inhibitor solution at a concentration 10-15 times higher (e.g., 250-375 µM).

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe with the experimental buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell (approx. 300-400 µL).

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small injections (e.g., 15-20 injections of ~2 µL each) of the inhibitor into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software.

    • The fitting will provide the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Protocol 3: Microscale Thermophoresis (MST)

Principle: MST measures the directed movement of molecules in a microscopic temperature gradient. This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule. By fluorescently labeling the protein, its change in thermophoretic movement upon binding to an unlabeled inhibitor can be monitored to determine the binding affinity.

Materials:

  • MST instrument (e.g., Monolith NT.115)

  • Fluorescent labeling kit (e.g., NHS-ester reactive dye)

  • Purified recombinant EV-A71 protein

  • Small molecule inhibitor

  • MST buffer (e.g., PBS pH 7.4, 0.05% Tween-20)

  • MST capillaries

Procedure:

  • Protein Labeling:

    • Label the purified EV-A71 protein with a fluorescent dye according to the manufacturer's protocol. The labeling ratio should be optimized to ensure sufficient signal without affecting protein function.

    • Remove excess dye using a desalting column.

  • Sample Preparation:

    • Prepare a 16-point serial dilution of the unlabeled inhibitor in MST buffer. The highest concentration should be at least 20-fold higher than the expected Kd.

    • Prepare a solution of the fluorescently labeled EV-A71 protein in MST buffer at a constant concentration (typically in the low nanomolar range, and below the expected Kd).

    • Mix each inhibitor dilution 1:1 with the labeled protein solution and incubate to reach binding equilibrium.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries in the MST instrument.

    • The instrument will apply an IR laser to create a temperature gradient and monitor the change in fluorescence as molecules move out of the heated spot.

  • Data Analysis:

    • The change in normalized fluorescence (ΔFnorm), which is a result of both thermophoresis and temperature-related intensity changes, is plotted against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve with a suitable binding model (e.g., the Kd model) to determine the dissociation constant (Kd).

Protocol 4: Fluorescence Polarization (FP)

Principle: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, fluorescently labeled molecule (the probe, e.g., a fluorescently tagged inhibitor) tumbles rapidly in solution and has a low polarization value. When it binds to a much larger protein, its rotation slows, and the polarization of its emitted light increases. This change can be used to measure binding affinity.

Materials:

  • Plate reader with FP capabilities

  • Fluorescently labeled inhibitor (probe)

  • Purified recombinant EV-A71 protein

  • Unlabeled inhibitor (for competition assays)

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Black, low-volume microplates (e.g., 384-well)

Procedure:

A) Direct Binding Assay:

  • Probe Characterization: Synthesize or obtain a fluorescently labeled version of the inhibitor.

  • Assay Setup:

    • Prepare a serial dilution of the EV-A71 protein in the assay buffer.

    • Add a fixed, low concentration of the fluorescent probe (e.g., 1-10 nM) to each well.

    • Add the protein dilutions to the wells. Include controls with the probe only (minimum polarization) and probe with the highest protein concentration (maximum polarization).

  • Measurement:

    • Incubate the plate to reach equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP).

  • Data Analysis:

    • Plot the change in mP against the protein concentration.

    • Fit the data to a one-site binding equation to determine the Kd.

B) Competition Assay (if the inhibitor itself cannot be labeled):

  • Probe Selection: A known fluorescent ligand that binds to the same site on the EV-A71 protein is required.

  • Assay Setup:

    • Prepare a serial dilution of the unlabeled test inhibitor.

    • In each well, add a fixed concentration of the EV-A71 protein and the fluorescent probe (concentrations should be optimized to be around the Kd of the probe-protein interaction to give a high polarization signal).

    • Add the unlabeled inhibitor dilutions to the wells.

  • Measurement and Analysis:

    • Measure the fluorescence polarization. The unlabeled inhibitor will compete with the fluorescent probe for binding, causing a decrease in polarization.

    • Plot the mP values against the concentration of the unlabeled inhibitor.

    • Fit the data to a competitive binding equation to determine the IC50 value, which can then be converted to a Ki (an inhibition constant similar to Kd) using the Cheng-Prusoff equation.

References

Application Notes and Protocols for Crystallizing EV-A71 Capsid with a Capsid-Binding Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications in children.[1][2][3] The viral capsid, composed of four structural proteins (VP1, VP2, VP3, and VP4), is a crucial target for antiviral drug development.[1][2] Small molecule inhibitors that bind to a hydrophobic pocket within the VP1 protein can stabilize the capsid, prevent conformational changes required for uncoating, and ultimately inhibit the release of the viral genome into the host cell.[2][4][5] This document provides a detailed protocol for the crystallization of the EV-A71 capsid in complex with a representative capsid-binding inhibitor, WIN 51711, which serves as a model for other similar inhibitors. Understanding the structural basis of this interaction is paramount for the rational design of potent antiviral agents against EV-A71.

Principle

The protocol outlines the expression and purification of EV-A71 virus-like particles (VLPs) or infectious virions, followed by the co-crystallization with a capsid-binding inhibitor. The inhibitor, in this case WIN 51711, occupies a hydrophobic pocket in the VP1 protein, stabilizing the entire capsid structure and facilitating the formation of well-ordered crystals suitable for X-ray diffraction analysis.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the crystallization of the EV-A71 capsid-inhibitor complex, based on the successful crystallization with WIN 51711.[4]

ParameterValueReference
Protein EV-A71 Virions[4]
Protein Concentration ~2 mg/mL[4]
Buffer Phosphate-Buffered Saline (PBS)[4]
Inhibitor WIN 51711[4]
Inhibitor Concentration for Soaking 600 µM[4]
Crystallization Method Hanging Drop Vapor Diffusion[4]
Drop Composition 0.83 µL EV-A71 (~2 mg/mL), 0.17 µL Reservoir Solution[4]
Reservoir Solution 0.2 M Sodium Citrate, 0.1 M Tris pH 8.5, 30% (v/v) PEG 400[4]
Well Solution 1.8 M Sodium Acetate, 0.1 M Bis-Tris propane, pH 7.0[4]
Incubation Time ~1 week[4]
Crystal Resolution 3.2 Å[4][5]

Experimental Protocols

EV-A71 Virus Propagation and Purification

This protocol describes the production and purification of infectious EV-A71 virions. Alternatively, non-infectious virus-like particles (VLPs) can be produced in systems like baculovirus-infected insect cells and purified using similar chromatographic techniques.[6][7][8]

Materials:

  • Hela cells

  • EV-A71 inoculum

  • DMEM supplemented with 5% fetal bovine serum

  • Purification Buffer (10 mM Tris-HCl, 200 mM NaCl, 50 mM MgCl₂, pH 7.5)[9]

  • Polyethylene glycol (PEG) 8000

  • DNase I

  • EDTA

  • 30% (w/v) Sucrose (B13894) in Purification Buffer

  • 10-35% Potassium Tartrate (K-Tartrate) step gradient in Purification Buffer[9]

  • 100 kDa cutoff spin concentrators

Procedure:

  • Infect 90-95% confluent Hela cell monolayers with EV-A71 at a multiplicity of infection (MOI) of 0.1.[9]

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Add fresh media and continue the infection at 37°C until cytopathic effects are observed.

  • Harvest the cells and lyse them by freeze-thawing or sonication.

  • Clarify the lysate by centrifugation at 13,000 rpm for 15 minutes at 4°C.[9]

  • Precipitate the virus from the supernatant by adding PEG 8000 to a final concentration of 8% and NaCl to 0.5 M, followed by overnight stirring at 4°C.[9]

  • Pellet the precipitated virus by centrifugation at 13,000 rpm for 45 minutes at 4°C.[9]

  • Resuspend the pellet in Purification Buffer and treat with DNase I.

  • Layer the virus suspension over a 30% sucrose cushion and pellet by ultracentrifugation (e.g., 48,000 rpm for 2 hours at 4°C).[9]

  • Resuspend the pellet in Purification Buffer and apply to a 10-35% K-Tartrate step gradient for final purification by ultracentrifugation (e.g., 36,000 rpm for 2 hours at 4°C).[9]

  • Collect the visible virus bands by side puncture.[9]

  • Remove the K-Tartrate and concentrate the virus using a 100 kDa cutoff spin concentrator, exchanging the buffer to PBS.

  • Determine the final protein concentration (e.g., by Bradford assay or Nanodrop).

Crystallization of EV-A71 Capsid in Complex with Inhibitor

This protocol is adapted from the crystallization of EV-A71 with WIN 51711 and can be used as a starting point for other capsid-binding inhibitors.[4]

Materials:

  • Purified EV-A71 virions (~2 mg/mL in PBS)

  • Capsid-binding inhibitor stock solution (e.g., WIN 51711 in DMSO)

  • Reservoir Solution: 0.2 M Sodium Citrate, 0.1 M Tris pH 8.5, 30% (v/v) PEG 400[4]

  • Well Solution: 1.8 M Sodium Acetate, 0.1 M Bis-Tris propane, pH 7.0[4]

  • Crystallization plates (e.g., hanging drop vapor diffusion plates)

  • Pipetting devices for sub-microliter volumes

Procedure:

  • Prepare the crystallization setup using the hanging drop vapor diffusion method.

  • Pipette 500 µL of the Well Solution into the reservoir of the crystallization plate.

  • To prepare the hanging drop, mix 0.83 µL of the EV-A71 protein solution with 0.17 µL of the Reservoir Solution on a siliconized cover slip.[4]

  • For co-crystallization, the inhibitor can be added to the protein solution before setting up the drop. The final concentration of the inhibitor should be optimized.

  • Alternatively, for soaking experiments, grow the native EV-A71 crystals first and then transfer them to a drop containing the inhibitor (e.g., 600 µM WIN 51711) for a defined period before X-ray diffraction analysis.[4]

  • Seal the well with the cover slip.

  • Incubate the plates at a constant temperature (e.g., 20°C).

  • Monitor the drops for crystal growth over several days to a week. Crystals are expected to form within one week.[4]

  • Once crystals of sufficient size are obtained, they can be cryo-protected and flash-cooled in liquid nitrogen for X-ray data collection.

Visualizations

EV_A71_Inhibitor_Workflow cluster_upstream Virus Production & Purification cluster_downstream Crystallization Infection Infection of Host Cells (e.g., Hela) Harvest Harvest & Lysis Infection->Harvest Clarification Clarification of Lysate Harvest->Clarification Precipitation PEG Precipitation Clarification->Precipitation Ultracentrifugation Sucrose Cushion & Gradient Ultracentrifugation Precipitation->Ultracentrifugation Concentration Concentration & Buffer Exchange Ultracentrifugation->Concentration Mixing Mixing of Purified Virus, Inhibitor, & Reservoir Solution Concentration->Mixing Purified EV-A71 VaporDiffusion Hanging Drop Vapor Diffusion Mixing->VaporDiffusion CrystalGrowth Crystal Growth (~1 week) VaporDiffusion->CrystalGrowth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection

Caption: Experimental workflow for the crystallization of EV-A71 with a capsid-binding inhibitor.

EV_A71_Inhibition_Pathway cluster_entry Viral Entry and Uncoating cluster_inhibition Inhibitor Action Attachment 1. Virus Attachment to Host Cell Receptor Endocytosis 2. Receptor-Mediated Endocytosis Attachment->Endocytosis Uncoating 3. Conformational Change & Uncoating in Endosome Endocytosis->Uncoating Release 4. Genome Release into Cytoplasm Uncoating->Release Inhibitor Capsid-Binding Inhibitor (e.g., EV-A71-IN-1) Binding Binds to Hydrophobic Pocket in VP1 Capsid Protein Inhibitor->Binding Stabilization Capsid Stabilization Binding->Stabilization Block Uncoating Blocked Stabilization->Block Block->Uncoating Inhibits

Caption: Mechanism of action for an EV-A71 capsid-binding inhibitor.

References

Application of EV-A71-IN-1 in Elucidating Viral Uncoating Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a primary causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications. The entry of EV-A71 into a host cell is a multi-step process culminating in the release of the viral genome into the cytoplasm, a critical phase known as uncoating. This process is initiated by the interaction of the viral capsid with host cell receptors, which triggers conformational changes in the capsid structure. A key player in this process is a hydrophobic pocket within the viral protein 1 (VP1). The stability of the viral capsid is maintained by a "pocket factor," typically a lipid molecule, residing in this hydrophobic pocket. Upon receptor binding, this pocket factor is displaced, leading to capsid destabilization and subsequent RNA release. Small molecule inhibitors that bind to this VP1 pocket with high affinity can prevent these conformational changes, effectively "gluing" the capsid shut and inhibiting uncoating.

EV-A71-IN-1 is a potent aminothiazole derivative that acts as a capsid inhibitor for EV-A71. It exhibits strong antiviral activity by binding to the VP1 capsid protein and obstructing the interaction between the virus and its host receptor, human scavenger receptor class B member 2 (hSCARB2). This action effectively halts the viral uncoating process, preventing the release of the viral genome and subsequent replication. These application notes provide detailed protocols for utilizing this compound as a tool to study the uncoating stage of the EV-A71 life cycle.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against various EV-A71 strains and other enteroviruses, as well as its cytotoxicity profile.

Compound Virus Strain/Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI) *
This compoundEV-A71 (BrCr) in RD cells0.27>56.2>208
This compoundEV-A71 (GZ-CII) in RD cells0.31>56.2>181
This compoundEV-A71 (HeN09) in RD cells0.29>56.2>194
This compoundEV-A71 (G082) in RD cells0.33>56.2>170
This compoundCV-A16 in RD cells0.45>56.2>125
This compoundEV-D68 in RD cells0.52>56.2>108
This compoundEchov-6 in RD cells0.68>56.2>83
This compoundCV-B2 in RD cells0.75>56.2>75
This compoundCV-B6 in RD cells0.81>56.2>69

*EC50 (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%. *CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. *SI (Selectivity Index) is calculated as CC50/EC50.

Experimental Protocols

Protocol 1: Time-of-Addition Assay to Determine the Stage of Viral Replication Inhibition

This assay is designed to identify the specific stage of the EV-A71 replication cycle that is inhibited by this compound. By adding the compound at different time points relative to viral infection, it is possible to distinguish between inhibition of early events (attachment, entry, uncoating) and later events (RNA replication, protein synthesis, assembly).

Materials:

  • Human rhabdomyosarcoma (RD) cells

  • EV-A71 virus stock

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Reagents for quantifying viral RNA (e.g., qRT-PCR kit) or viral protein (e.g., antibodies for Western blot or immunofluorescence)

Procedure:

  • Seed RD cells in 96-well plates and incubate overnight to form a monolayer.

  • Infect the cells with EV-A71 at a multiplicity of infection (MOI) of 1.

  • Add this compound at a final concentration of 2 µM at various time points:

    • Pre-infection: Add the compound 1 hour before viral infection.

    • Co-infection: Add the compound at the same time as the virus (0 hours).

    • Post-infection: Add the compound at 2, 4, 6, and 8 hours after viral infection.

  • Incubate the plates for a full replication cycle (e.g., 12-24 hours).

  • After incubation, harvest the cell lysates and/or supernatants.

  • Quantify the level of viral replication by measuring viral RNA (qRT-PCR) or viral protein (Western blot or immunofluorescence).

  • Compare the results from the different time points to a no-drug control. Potent inhibition when the compound is added early in the infection cycle suggests that it targets an early stage like uncoating.[1]

Protocol 2: Viral Entry Assay to Assess Inhibition of Attachment and Internalization

This protocol directly assesses the ability of this compound to block the initial steps of viral entry, including attachment to the cell surface and subsequent internalization.

Materials:

  • RD cells

  • EV-A71 virus stock

  • This compound

  • Cold PBS

  • Cell culture medium

  • 12-well plates

  • Reagents for qRT-PCR or Western blot

Procedure:

  • Seed RD cells in 12-well plates and grow to confluence.

  • Pre-incubate EV-A71 (MOI of 30) with or without this compound at a final concentration of 3.2 µM at 37°C for 1 hour.

  • Add the virus-compound mixture to the cells and incubate at 4°C for 1 hour to allow for viral attachment.

  • To measure attachment , wash the cells five times with cold PBS to remove unbound virus. Harvest the cells immediately (0 hours post-infection) and quantify the amount of cell-associated viral RNA or protein.

  • To measure entry , after the 1-hour attachment step at 4°C, shift the plates to 37°C to allow for internalization of the bound virus.

  • At a specific time point post-temperature shift (e.g., 4 hours), harvest the cells and quantify the amount of intracellular viral RNA or protein.

  • A significant reduction in cell-associated virus in the attachment assay or intracellular virus in the entry assay in the presence of this compound indicates that the compound interferes with these early steps.[2]

Protocol 3: Microscale Thermophoresis (MST) to Demonstrate Direct Binding to the Viral Capsid

MST is a biophysical technique used to quantify the interaction between molecules in solution. This protocol can be used to demonstrate the direct binding of this compound to the EV-A71 virion.

Materials:

  • Purified EV-A71 virions

  • This compound

  • Fluorescent labeling dye (e.g., NHS-ester dye for labeling proteins)

  • MST instrument and capillaries

  • Buffer (e.g., PBS)

Procedure:

  • Label the purified EV-A71 virions with a fluorescent dye according to the manufacturer's instructions.

  • Prepare a series of dilutions of this compound in the appropriate buffer.

  • Mix the fluorescently labeled EV-A71 with each dilution of this compound.

  • Load the samples into MST capillaries.

  • Perform the MST experiment according to the instrument's protocol.

  • Analyze the data to determine the binding affinity (Kd) of this compound to the EV-A71 capsid. A measurable Kd value confirms a direct interaction.

Visualizations

EV_A71_Uncoating_Pathway cluster_virus EV-A71 Virion cluster_cell Host Cell cluster_inhibitor Inhibition by this compound VP1 VP1 Capsid Protein hSCARB2 hSCARB2 Receptor VP1->hSCARB2 Attachment Viral_RNA Viral RNA Endosome Endosome hSCARB2->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Uncoating & RNA Release Inhibitor This compound Inhibitor->VP1 Binds to VP1 Inhibitor->hSCARB2 Blocks Interaction

Caption: Mechanism of EV-A71 entry and uncoating, and inhibition by this compound.

Time_of_Addition_Workflow cluster_setup Experimental Setup cluster_treatment Treatment with this compound cluster_analysis Analysis Cells Seed RD Cells Infection Infect with EV-A71 Cells->Infection Pre Pre-infection (-1h) Co Co-infection (0h) Post Post-infection (2, 4, 6, 8h) Harvest Harvest Cells/Supernatant Pre->Harvest Co->Harvest Post->Harvest Quantify Quantify Viral Replication Harvest->Quantify

Caption: Workflow for the time-of-addition assay to study this compound's mechanism.

Viral_Entry_Assay_Logic cluster_incubation Pre-incubation cluster_attachment Attachment Phase (4°C) cluster_quantification Quantification Virus EV-A71 Add_to_Cells Add to RD Cells Virus->Add_to_Cells Inhibitor This compound Inhibitor->Add_to_Cells Wash Wash Unbound Virus Add_to_Cells->Wash Measure_Attachment Measure Cell-associated Virus Wash->Measure_Attachment Immediate Harvest Measure_Entry Measure Intracellular Virus Wash->Measure_Entry Shift to 37°C then Harvest

Caption: Logical flow of the viral entry assay to assess attachment and internalization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antiviral Compound Concentration for EV-A71 Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antiviral compounds against Enterovirus A71 (EV-A71). The following sections offer guidance on optimizing the concentration of a novel inhibitor, EV-A71-IN-1, for potent antiviral effects while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent capsid inhibitor that binds to a hydrophobic pocket within the viral capsid protein VP1.[1] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm. By blocking this crucial early step in the viral life cycle, this compound effectively inhibits viral replication.

Q2: Which cell lines are suitable for testing the antiviral activity of this compound?

A2: Several cell lines are susceptible to EV-A71 infection and are commonly used for antiviral screening. These include:

  • RD (human rhabdomyosarcoma) cells: Highly susceptible and frequently used for EV-A71 propagation and antiviral assays.

  • Vero (African green monkey kidney) cells: Another commonly used cell line for EV-A71 studies, known for its clear cytopathic effect (CPE).

  • SH-SY5Y (human neuroblastoma) cells: Relevant for studying neurotropic effects of EV-A71.

  • Caco-2 (human colorectal adenocarcinoma) cells: Useful for modeling infection in intestinal cells.[2]

The choice of cell line may influence the optimal concentration of this compound, and it is recommended to test in a cell line relevant to your research focus.

Q3: What is the expected range for the half-maximal effective concentration (EC50) of this compound?

A3: The EC50 value for this compound can vary depending on the EV-A71 strain, the cell line used, and the specific assay conditions. Based on data from similar capsid inhibitors, the EC50 is expected to be in the nanomolar to low micromolar range. For instance, the imidazolidinone derivative PR66 has an IC50 of 0.019 µM against the EV-A71 2231 strain.[1]

Q4: How can I determine the cytotoxicity of this compound?

A4: Cytotoxicity is typically assessed using a cell viability assay, such as the MTT, MTS, or CellTiter-Glo assay. These assays measure the metabolic activity of the cells, which correlates with cell viability. The half-maximal cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%. A higher CC50 value indicates lower cytotoxicity.

Q5: What is a good selective index (SI) for an antiviral compound?

A5: The selective index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a wider therapeutic window, meaning the compound is effective against the virus at concentrations that are not toxic to the host cells. Generally, an SI value of 10 or greater is considered promising for further development.[3]

Troubleshooting Guides

Issue 1: High Variability in EC50 Values Between Experiments

Possible Cause 1: Inconsistent Virus Titer.

  • Solution: Ensure that the virus stock is properly tittered and that the same multiplicity of infection (MOI) is used for each experiment. It is recommended to re-titer the virus stock periodically to ensure consistency.

Possible Cause 2: Variation in Cell Seeding Density.

  • Solution: Maintain a consistent cell seeding density across all wells and plates. Uneven cell distribution can lead to variability in the number of cells infected and, consequently, the apparent antiviral effect.

Possible Cause 3: Instability of the Compound.

  • Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. If the compound is sensitive to light or temperature, take appropriate precautions during storage and handling.

Issue 2: No Significant Antiviral Effect Observed

Possible Cause 1: Incorrect Concentration Range.

  • Solution: The concentrations of this compound being tested may be too low. Perform a dose-response experiment with a wider range of concentrations, typically from nanomolar to high micromolar, to identify the effective range.

Possible Cause 2: EV-A71 Strain is Resistant.

  • Solution: Some EV-A71 strains may have natural resistance to certain inhibitors. Test the activity of this compound against a reference, sensitive strain of EV-A71 to confirm its intrinsic activity. If resistance is suspected, sequencing the VP1 capsid protein of the resistant strain may reveal mutations in the inhibitor's binding site.

Possible Cause 3: Inappropriate Timing of Compound Addition.

  • Solution: As a capsid inhibitor, this compound is expected to be most effective when present during the early stages of infection (adsorption and entry). A time-of-addition experiment can help determine the optimal window for its antiviral activity.

Issue 3: High Cytotoxicity Observed at Effective Antiviral Concentrations

Possible Cause 1: Off-Target Effects of the Compound.

  • Solution: The compound may be interacting with cellular targets in addition to the viral capsid. It may be necessary to modify the chemical structure of the inhibitor to improve its selectivity.

Possible Cause 2: Cell Line is Particularly Sensitive.

  • Solution: Test the cytotoxicity of this compound in different cell lines to determine if the observed toxicity is cell-type specific.

Possible Cause 3: Assay-Specific Artifacts.

  • Solution: Some cytotoxicity assays can be affected by the chemical properties of the compound. Confirm the cytotoxicity results using an alternative method (e.g., trypan blue exclusion or a different metabolic assay).

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of Representative EV-A71 Capsid Inhibitors

CompoundTargetEC50 / IC50 (µM)CC50 (µM)Selective Index (SI)Cell LineEV-A71 Strain
Pleconaril VP1 Capsid> 262> 100-RD-
Rupintrivir 3C Protease0.18> 100> 555RDFY573
PR66 VP1 Capsid0.019> 25> 1315-2231
PTC-209HBr VP1 Capsidsub-µM--RD, Vero-
Pirodavir VP1 Capsid---RD, Vero-

Data compiled from multiple sources.[1] EC50 and IC50 values are often used interchangeably to denote the concentration for 50% inhibition of viral activity.

Experimental Protocols

Protocol 1: Antiviral Activity Assay (CPE Reduction Assay)
  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., RD cells) at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and add the diluted compound. Subsequently, infect the cells with EV-A71 at a pre-determined multiplicity of infection (MOI), typically 0.01 to 0.1. Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the virus-only control wells.

  • CPE Assessment: Observe the cells under a microscope and score the CPE for each well. Alternatively, cell viability can be quantified using an MTT or similar assay.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a 96-well plate with the same cell line and density as in the antiviral assay.

  • Compound Treatment: Add the same serial dilutions of this compound to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plate under the same conditions and for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

EV_A71_Signaling_Pathway EV_A71 EV-A71 SCARB2 SCARB2 Receptor EV_A71->SCARB2 Binds PI3K PI3K SCARB2->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Glycolysis Glycolysis mTOR->Glycolysis Promotes Viral_Replication Viral Replication Glycolysis->Viral_Replication Supports EV_A71_IN_1 This compound EV_A71_IN_1->EV_A71 Inhibits Binding

Caption: EV-A71 infection activates the PI3K/Akt/mTOR pathway.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions antiviral_assay Perform Antiviral Assay (Infect with EV-A71) prepare_dilutions->antiviral_assay cytotoxicity_assay Perform Cytotoxicity Assay (No Virus) prepare_dilutions->cytotoxicity_assay incubate Incubate Plates (48-72 hours) antiviral_assay->incubate cytotoxicity_assay->incubate read_results Read Results (CPE or Cell Viability) incubate->read_results calculate_ec50 Calculate EC50 read_results->calculate_ec50 calculate_cc50 Calculate CC50 read_results->calculate_cc50 calculate_si Calculate Selective Index (SI = CC50 / EC50) calculate_ec50->calculate_si calculate_cc50->calculate_si end End calculate_si->end

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

Troubleshooting_Guide start High EC50 or No Effect check_concentration Is the concentration range appropriate? start->check_concentration widen_range Widen concentration range check_concentration->widen_range No check_strain Is the EV-A71 strain sensitive? check_concentration->check_strain Yes solution Problem Solved widen_range->solution use_ref_strain Test against a reference strain check_strain->use_ref_strain No check_timing Was the compound added at the right time? check_strain->check_timing Yes use_ref_strain->solution time_of_addition Perform time-of-addition experiment check_timing->time_of_addition No check_timing->solution Yes time_of_addition->solution

Caption: Troubleshooting guide for ineffective antiviral results.

References

Troubleshooting inconsistent results in EV-A71-IN-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "EV-A71-IN-1" is not specifically identified in the public scientific literature. This guide provides comprehensive troubleshooting advice and experimental protocols applicable to the study of Enterovirus A71 (EV-A71) inhibitors in general. The principles and methodologies described are intended to serve as a valuable resource for researchers encountering inconsistent results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Enterovirus A71 (EV-A71) and why is it studied? A1: Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus belonging to the Picornaviridae family.[1] It is a major cause of Hand, Foot, and Mouth Disease (HFMD), primarily affecting infants and young children.[1] While typically mild, EV-A71 infections can lead to severe neurological complications, such as brainstem encephalitis, acute flaccid paralysis, and even death, making it a significant public health concern.[2] The lack of broadly approved antiviral therapies drives extensive research into finding effective inhibitors.[1]

Q2: What are the common targets for EV-A71 inhibitors? A2: EV-A71 inhibitors target various stages of the viral life cycle. Key targets include:

  • Viral Capsid: Compounds that bind to the viral capsid can prevent the virus from attaching to host cells or uncoating to release its genetic material.[3]

  • Viral Proteases (2Apro and 3Cpro): These enzymes are essential for cleaving the viral polyprotein into functional proteins. Inhibiting them halts viral replication.

  • RNA-dependent RNA Polymerase (3Dpol): This enzyme is crucial for replicating the viral RNA genome.

  • Host Factors: Some strategies involve targeting host cell proteins or pathways that the virus hijacks for its own replication.

Q3: What is a Cytopathic Effect (CPE) Reduction Assay? A3: A CPE reduction assay is a common method to screen for antiviral activity. Cells are infected with a virus, which typically causes visible damage or death, known as the cytopathic effect. In the presence of an effective antiviral compound, this damage is reduced or prevented. The assay quantifies the ability of a compound to protect cells from virus-induced death.

Q4: What is the difference between EC50, CC50, and the Selectivity Index (SI)? A4:

  • EC50 (50% Effective Concentration): The concentration of a drug that inhibits a specific biological function, such as viral replication, by 50%. A lower EC50 indicates higher potency.

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of uninfected cells. It is a measure of the drug's toxicity to the host cells.

  • Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). The SI represents the therapeutic window of a compound. A higher SI is desirable, as it indicates that the compound is effective against the virus at concentrations far below those at which it is toxic to host cells.

Troubleshooting Inconsistent Experimental Results

Inconsistent results in antiviral assays can arise from multiple factors related to the virus, host cells, inhibitor compound, or the experimental procedure itself.

Issue 1: High Variability in Viral Titer or CPE

Question: My virus control wells show inconsistent cell death (CPE), and my plaque assays have highly variable plaque counts between replicates. Why is this happening?

Answer: This issue often points to problems with the viral stock or the infection process.

Possible Cause Troubleshooting Steps
Inconsistent Virus Titer Always use a freshly thawed aliquot of viral stock for each experiment to avoid degradation from multiple freeze-thaw cycles. Re-titer your viral stock regularly using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay to ensure you are using an accurate Multiplicity of Infection (MOI).
High Passage Number of Virus High-passage virus stocks can accumulate mutations, leading to altered virulence or plaque morphology. Use low-passage viral stocks for all experiments to ensure consistency.
Improper Virus Adsorption Ensure the cell monolayer is not disturbed during the removal of media and addition of the viral inoculum. Gently rock the plates during the adsorption period (e.g., every 15-20 minutes) to ensure even distribution of the virus across the cell monolayer.
Cell Monolayer is Not Confluent If the cell monolayer is not 100% confluent at the time of infection, the virus will spread unevenly, leading to inconsistent CPE or plaque sizes. Ensure cells are seeded at the correct density to reach full confluency on the day of the experiment.
Issue 2: Inhibitor Shows High Efficacy in One Experiment and None in the Next

Question: My potential EV-A71 inhibitor showed promising results initially, but I cannot reproduce the data. What could be wrong?

Answer: This type of inconsistency often relates to the inhibitor itself or the experimental conditions.

Possible Cause Troubleshooting Steps
Compound Instability/Degradation Some compounds are sensitive to light, temperature, or pH. Prepare fresh stock solutions and dilutions of the inhibitor for each experiment. Store stock solutions according to the manufacturer's instructions, typically in small aliquots at -20°C or -80°C.
Compound Precipitation The inhibitor may not be fully soluble in the cell culture medium, especially at higher concentrations. Visually inspect the wells for any signs of precipitation. Determine the maximum soluble concentration of your compound in the assay medium. If using a solvent like DMSO, ensure the final concentration in the well is non-toxic to the cells (typically ≤0.5%).
Variability in Cell Health The metabolic state of cells can affect both viral replication and compound activity. Use cells within a consistent, low passage number range. Ensure cells are healthy and actively dividing before seeding for an experiment. Perform a cell viability assay on your mock-treated cells to confirm they are healthy.
Inconsistent Incubation Times The timing of compound addition relative to infection is critical. Follow a strict, consistent timeline for pre-incubation, infection, and post-incubation steps for all experiments.
Issue 3: High Cytotoxicity Observed, Masking Antiviral Effect

Question: My compound appears to inhibit the virus, but it also kills the host cells at similar concentrations. How can I differentiate between true antiviral activity and general cytotoxicity?

Answer: It is crucial to uncouple the antiviral effect from cytotoxicity.

Possible Cause Troubleshooting Steps
Narrow Therapeutic Window The compound may be inherently toxic. The primary goal is to find compounds with a high Selectivity Index (SI).
Solvent Toxicity High concentrations of solvents like DMSO can be toxic. Always include a "vehicle control" (cells treated with the same concentration of solvent used to dissolve the inhibitor, but without the inhibitor) to assess solvent-specific toxicity.
Assay Interference Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., reducing MTT reagent non-enzymatically). If you suspect interference, confirm cytotoxicity using an orthogonal method (e.g., measure LDH release or use a dye-based live/dead stain).
Non-Specific Effect The observed "antiviral" effect might simply be a consequence of the cells dying, which prevents the virus from replicating. Always run a cytotoxicity assay in parallel on uninfected cells using the same compound concentrations and incubation times. This will allow you to calculate the CC50 and determine the SI.
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)

This assay measures the ability of an inhibitor to reduce the number of plaques formed by the virus.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero or RD cells) into 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare serial dilutions of your inhibitor (e.g., this compound) in serum-free cell culture medium.

  • Virus-Inhibitor Incubation: In a separate plate or tubes, mix a constant amount of EV-A71 (e.g., 50-100 Plaque Forming Units, PFU) with each dilution of the inhibitor. Include a "virus control" well with virus but no inhibitor. Incubate this mixture at 37°C for 1 hour.

  • Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with the virus-inhibitor mixtures.

  • Adsorption: Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to allow the virus to adsorb to the cells.

  • Overlay: Gently remove the inoculum and add an overlay medium (e.g., medium containing 1.2% Avicel or 0.5% methylcellulose) to each well. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible in the virus control wells.

  • Staining: Remove the overlay. Fix the cells with 4% paraformaldehyde for 20 minutes. Stain the cell monolayer with a 0.1% crystal violet solution.

  • Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control. Determine the EC50 value.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of your inhibitor to the wells. Include "cell control" wells (no inhibitor) and "vehicle control" wells (solvent only).

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the compound concentration to determine the CC50.

Data Presentation
Table 1: Examples of Reported Anti-EV-A71 Compounds

This table provides reference data for known inhibitors, which can be useful for comparison and as positive controls in experiments.

CompoundTargetReported EC50Cell LineReference
Rupintrivir 3C Protease--
Suramin Virus Binding-RD
Itraconazole (ITZ) Viral Replication-RD, Vero
Favipiravir 3D Polymerase68.74 µMRD
PR66 VP1 Capsid Protein0.019 µM-
ICA135 VP1 Capsid Protein3.047 µM-
NF449 Capsid Protein--

Note: EC50 values can vary significantly based on the virus strain, cell line, and assay conditions used.

Mandatory Visualizations

EV-A71 Viral Life Cycle and Potential Inhibitor Targets

EV_A71_Lifecycle cluster_extracellular Extracellular cluster_cell Host Cell cluster_entry Entry cluster_replication Replication & Assembly EV71 EV-A71 Virion Receptor Host Receptor (e.g., SCARB2) EV71->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Uncoating Uncoating & RNA Release Endosome->Uncoating 3. Low pH Trigger Translation Translation & Polyprotein Processing Uncoating->Translation Viral RNA RNA_Replication RNA Replication (3Dpol) Translation->RNA_Replication Viral Proteins Assembly Virion Assembly Translation->Assembly Structural Proteins RNA_Replication->Assembly Genomic RNA Released_Virion Progeny Virions Assembly->Released_Virion 4. Maturation Released_Virion->EV71 5. Release (Lysis) Inhibitor_Attachment Attachment Inhibitors (e.g., Suramin) Inhibitor_Attachment->Receptor Inhibitor_Uncoating Capsid Binders (e.g., PR66) Inhibitor_Uncoating->Uncoating Inhibitor_Protease Protease Inhibitors (e.g., Rupintrivir) Inhibitor_Protease->Translation Inhibitor_Polymerase Polymerase Inhibitors (e.g., Favipiravir) Inhibitor_Polymerase->RNA_Replication

Caption: Key stages of the EV-A71 life cycle and targets for antiviral inhibitors.

General Experimental Workflow for Antiviral Compound Screening

Antiviral_Workflow Start Start: Compound Library Primary_Screen Primary Screening (e.g., CPE Reduction Assay) Start->Primary_Screen Cytotoxicity Cytotoxicity Assay (e.g., MTT on uninfected cells) Primary_Screen->Cytotoxicity Hit_Identified Hit Identification Cytotoxicity->Hit_Identified Calculate CC50 Dose_Response Dose-Response Assay (Calculate EC50) Hit_Identified->Dose_Response Potent & Non-Toxic Hits Discard_Toxic Discard: High Toxicity or Low Potency Hit_Identified->Discard_Toxic Inactive or Toxic Calc_SI Calculate Selectivity Index (SI = CC50 / EC50) Dose_Response->Calc_SI Lead_Candidate Lead Candidate Calc_SI->Lead_Candidate MOA Mechanism of Action Studies (e.g., Time-of-Addition, Plaque Assay) Lead_Candidate->MOA High SI Discard_Low_SI Discard: Low Selectivity Lead_Candidate->Discard_Low_SI Low SI End End: Preclinical Development MOA->End

Caption: A logical workflow for screening and validating potential antiviral compounds.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results Observed Check_Controls Review Controls: Virus, Cell, Vehicle Start->Check_Controls Controls_OK Are Controls Consistent? Check_Controls->Controls_OK Problem_Virus_Cell Problem with Virus or Cells Controls_OK->Problem_Virus_Cell No Problem_Compound_Assay Problem with Compound or Assay Controls_OK->Problem_Compound_Assay Yes Troubleshoot_Virus Re-titer Virus Stock Use Low-Passage Virus Problem_Virus_Cell->Troubleshoot_Virus Troubleshoot_Cells Check Cell Health & Passage # Optimize Seeding Density Problem_Virus_Cell->Troubleshoot_Cells Check_Compound Check Compound: Solubility & Stability Problem_Compound_Assay->Check_Compound Compound_OK Is Compound Stable & Soluble? Check_Compound->Compound_OK Problem_Compound Prepare Fresh Aliquots Verify Solvent Concentration Compound_OK->Problem_Compound No Problem_Assay Review Assay Protocol: Timing, Pipetting, Reagents Compound_OK->Problem_Assay Yes

Caption: A flowchart to diagnose the source of inconsistent experimental results.

References

Technical Support Center: Refinement of EV-A71-IN-1 Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo delivery of EV-A71-IN-1, a potent inhibitor of the Enterovirus A71 (EV-A71) capsid protein. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a capsid-binding inhibitor. It specifically targets the VP1 protein of the EV-A71 capsid, a crucial component for the virus's attachment to host cells. By binding to VP1, this compound blocks the interaction between the virus and its primary host cell receptor, human scavenger receptor class B 2 (hSCARB2). This inhibition of attachment prevents the virus from entering host cells, thereby halting the replication cycle at a very early stage.[1][2]

Q2: What is the recommended animal model for in vivo efficacy studies of this compound?

A2: Standard laboratory mice are not susceptible to EV-A71 infection. Therefore, transgenic or knock-in mouse models expressing the human SCARB2 receptor (hSCARB2) are the recommended models for in vivo efficacy studies.[3][4] These mice are susceptible to EV-A71 infection and develop clinical signs, such as hind limb paralysis, making them suitable for evaluating the protective effects of antiviral compounds. Neonatal mice are particularly susceptible and are often used in these studies.[5]

Q3: What are the common challenges encountered with the in vivo delivery of this compound and similar capsid inhibitors?

A3: Like many small molecule inhibitors, this compound is likely to have poor water solubility. This can lead to challenges in achieving the desired concentration for in vivo administration and can impact bioavailability. Other potential issues include metabolic instability and the development of viral resistance through mutations in the VP1 protein.

Q4: How can I improve the solubility of this compound for in vivo administration?

A4: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include the use of co-solvents (e.g., DMSO, PEG400), cyclodextrins, or lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[6][7] The choice of formulation will depend on the specific physicochemical properties of the compound and the intended route of administration.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the in vivo evaluation of this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent or no in vivo efficacy despite proven in vitro activity. Poor bioavailability due to low solubility. 1. Analyze the formulation of this compound. Consider using solubility-enhancing excipients like cyclodextrins or lipid-based carriers. 2. Evaluate different routes of administration (e.g., oral gavage vs. intraperitoneal injection) to see if it improves exposure. 3. Conduct pharmacokinetic (PK) studies to determine the concentration of the compound in the plasma and target tissues over time.
Rapid metabolism of the compound. 1. Perform in vitro metabolic stability assays using liver microsomes to assess the rate of degradation. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or chemical modification of the compound to block metabolic sites.
Viral resistance. 1. Sequence the VP1 gene from viruses isolated from treated animals that show breakthrough infection to identify potential resistance mutations. 2. Test the efficacy of this compound against known resistant mutants in vitro.
Toxicity or adverse effects observed in treated animals (e.g., weight loss, lethargy). Off-target effects of the compound. 1. Perform a dose-response toxicity study to determine the maximum tolerated dose (MTD). 2. Include a vehicle control group to ensure the observed toxicity is not due to the formulation excipients. 3. Conduct histological analysis of major organs to identify any pathological changes.
Issues with the formulation. 1. Ensure the pH and osmolality of the formulation are within a physiologically acceptable range. 2. Check for any precipitation of the compound in the formulation before and during administration.
High variability in viral load or clinical scores within the same treatment group. Inconsistent dosing. 1. Ensure accurate and consistent administration of the compound. For oral gavage, verify proper placement to avoid accidental administration into the lungs. 2. Prepare fresh formulations for each experiment to avoid degradation.
Variable virus challenge dose. 1. Ensure the virus stock is properly tittered and that each animal receives the same infectious dose. 2. Use a consistent route of infection.

Quantitative Data

The following tables summarize the in vitro antiviral activity and in vivo efficacy of EV-A71 capsid inhibitors. While specific data for this compound is limited in the public domain, the data for similar capsid inhibitors provide a valuable reference.

Table 1: In Vitro Antiviral Activity of EV-A71 Capsid Inhibitors

Compound Virus Strain Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
PTC-209HBr (Capsid Binder) EV-A71Vero~0.245 (Kd)>3.2-[2]
Pirodavir (VP1 Inhibitor) EV-A71----[2]
Enviroxime (3A Inhibitor) EV-A71----[2]
PR66 (Imidazolidinone) EV-A71/2231RD0.019 ± 0.001>10>526[1]
G197 (Capsid Inhibitor) EV-A71RD---[8]
N373 (PI4KIIIbeta Inhibitor) EV-A71RD---[8]

Table 2: In Vivo Efficacy of EV-A71 Capsid Inhibitors in Mouse Models

Compound Mouse Model Virus Strain Dose and Route Key Findings Reference
PR66 ICR neonatal miceEV-A71/4643/MP410 mg/kg/day (oral or IP)Increased survival rate and protection against hind-limb paralysis. Reduced viral titers in brain and muscle.[9]
G197 & N373 -EV-A71-Combination significantly improved survival and pathology in infected mice.[8]
Astragaloside A Neonatal miceEV-A71-Rescued impairment of T cell immune response and showed potent therapeutic efficacy.[10]

Experimental Protocols

In Vivo Efficacy Evaluation in hSCARB2 Transgenic Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.

Materials:

  • hSCARB2 transgenic or knock-in mice (e.g., 1-week-old neonates).[3][4]

  • EV-A71 virus stock of a known titer (e.g., a mouse-adapted strain).

  • This compound formulated for in vivo administration.

  • Vehicle control (formulation without the active compound).

  • Sterile syringes and needles for injection or gavage.

  • Calipers for measuring clinical scores.

  • Anesthetic and euthanasia agents.

  • Tissue collection and storage supplies.

Procedure:

  • Animal Acclimatization: Acclimate the mice to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Treatment: Administer this compound or vehicle control to the respective groups at the predetermined dosing schedule (e.g., once or twice daily) and route (e.g., oral gavage or intraperitoneal injection). Treatment can be initiated before or after viral challenge depending on the study design (prophylactic or therapeutic).

  • Viral Challenge: Infect the mice with a lethal or sublethal dose of EV-A71 via the desired route (e.g., intraperitoneal or intracranial injection).[3][4]

  • Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss, reduced mobility, and hind limb paralysis. Assign a clinical score to each mouse based on the severity of symptoms.

  • Endpoint: The experiment can be terminated at a predetermined time point or when animals in the control group reach a humane endpoint.

  • Data Collection:

    • Record daily body weight and clinical scores.

    • At the endpoint, collect blood samples for serological analysis and tissues (e.g., brain, spinal cord, muscle) for virological and histological analysis.

  • Viral Load Quantification: Determine the viral load in the collected tissues using quantitative reverse transcription PCR (qRT-PCR) or a plaque assay.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to compare the survival rates, clinical scores, and viral loads between the treatment and control groups.

Formulation of a Poorly Soluble Compound for Oral Administration

This protocol provides a general method for preparing a formulation of a compound with low aqueous solubility.

Materials:

  • This compound powder.

  • Solubilizing agents (e.g., DMSO, PEG400, Tween 80, Cremophor EL).

  • Vehicle (e.g., water, saline, phosphate-buffered saline).

  • Vortex mixer.

  • Sonicator.

Procedure:

  • Solubility Testing: First, determine the solubility of this compound in various individual solvents and co-solvent systems to identify a suitable vehicle.

  • Preparation of a Co-solvent Formulation (Example): a. Weigh the required amount of this compound. b. Dissolve the compound in a small volume of a strong organic solvent like DMSO. c. Gradually add a co-solvent such as PEG400 while vortexing to maintain a clear solution. d. Add a surfactant like Tween 80 to improve stability and aid in emulsification. e. Finally, bring the solution to the final volume with an aqueous vehicle like water or saline, adding it dropwise while vortexing.

  • Visual Inspection: Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Stability Check: Assess the short-term stability of the formulation at room temperature and at 4°C to ensure the compound remains in solution during the course of the experiment.

  • Vehicle Control: Prepare a vehicle control formulation containing the same excipients in the same proportions but without this compound.

Visualizations

EV-A71 Life Cycle and Mechanism of this compound Action

EV_A71_Lifecycle cluster_host Host Cell cluster_inhibitor This compound Action attachment 1. Attachment entry 2. Entry & Uncoating attachment->entry translation 3. Translation entry->translation replication 4. RNA Replication translation->replication assembly 5. Assembly replication->assembly release 6. Release assembly->release inhibitor This compound virus EV-A71 Virion inhibitor->virus Binds to VP1 receptor hSCARB2 Receptor virus->receptor Binds to VP1

Caption: EV-A71 life cycle and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Group Allocation acclimatization->grouping treatment Treatment Administration (this compound or Vehicle) grouping->treatment challenge Viral Challenge (EV-A71) treatment->challenge monitoring Daily Monitoring (Weight, Clinical Score) challenge->monitoring endpoint Endpoint Determination monitoring->endpoint data_collection Sample Collection (Blood, Tissues) endpoint->data_collection analysis Data Analysis (Viral Load, Histology) data_collection->analysis results Results & Conclusion analysis->results

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Troubleshooting Logic for Poor In Vivo Efficacy

troubleshooting_efficacy start Poor In Vivo Efficacy check_formulation Check Formulation (Solubility, Stability) start->check_formulation check_pk Conduct PK Studies check_formulation->check_pk If formulation is adequate improve_formulation Improve Formulation (e.g., use excipients) check_formulation->improve_formulation If formulation is poor check_metabolism Assess Metabolic Stability check_pk->check_metabolism If exposure is low check_resistance Sequence Viral Genome check_pk->check_resistance If exposure is adequate modify_compound Modify Compound or Co-administer Inhibitor check_metabolism->modify_compound test_new_inhibitor Consider Alternative Inhibitor check_resistance->test_new_inhibitor

Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.

References

Technical Support Center: Mitigating Off-Target Effects of EV-A71-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using EV-A71-IN-1, a potent inhibitor of the Enterovirus A71 (EV-A71) 3C protease (3Cpro). While this compound is a valuable tool for studying the viral life cycle and for antiviral drug development, its off-target effects can lead to confounding results. This guide provides troubleshooting strategies and answers to frequently asked questions to help you identify, understand, and mitigate these effects in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a peptidomimetic compound designed to competitively inhibit the viral 3C protease (3Cpro). This protease is essential for the cleavage of the viral polyprotein into mature structural and non-structural proteins required for viral replication.[1] By blocking 3Cpro activity, this compound effectively halts the viral life cycle.

Q2: What are the potential off-target effects of this compound?

A2: As a peptidomimetic inhibitor, this compound has the potential to interact with host cell proteases that have similar substrate specificities. Additionally, off-target inhibition of cellular kinases has been observed with some protease inhibitors.[2][3] These unintended interactions can lead to cellular toxicity, modulation of signaling pathways, and misinterpretation of experimental results.

Q3: What are the initial signs of off-target effects in my cell-based assays?

A3: Common indicators of off-target effects include:

  • Unexpected cytotoxicity: The observed cell death is greater than what can be attributed to the inhibition of viral replication alone.

  • Discrepancy between antiviral activity and cytotoxicity: The concentration required to inhibit the virus is very close to the concentration that causes cell death.

  • Inconsistent results with other 3Cpro inhibitors: A structurally different EV-A71 3Cpro inhibitor produces a different cellular phenotype.

  • Modulation of cellular pathways unrelated to viral replication: You observe changes in signaling pathways (e.g., apoptosis, inflammation) that are not directly linked to the known functions of the viral 3C protease.

Q4: How should I prepare and handle this compound?

A4: For optimal results and to avoid artifacts, follow these guidelines:

  • Solubility: Prepare a high-concentration stock solution in an appropriate solvent, such as DMSO.

  • Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5% DMSO).

Troubleshooting Guide

Issue 1: High Cellular Toxicity Observed at Effective Antiviral Concentrations

  • Possible Cause: The observed cytotoxicity may be an off-target effect of this compound rather than a consequence of inhibiting viral replication.

  • Troubleshooting Workflow:

A High Cytotoxicity Observed B Perform Dose-Response Cytotoxicity Assay (e.g., MTS Assay) A->B C Determine CC50 in Uninfected Cells B->C D Compare CC50 with Antiviral EC50 C->D E CC50 >> EC50 (High Therapeutic Index) D->E Good F CC50 ≈ EC50 (Low Therapeutic Index) D->F Poor G Cytotoxicity is likely on-target (related to viral inhibition) E->G H Cytotoxicity is likely off-target F->H I Use Lower, Non-Toxic Concentrations H->I J Consider Orthogonal Controls H->J

Caption: Troubleshooting workflow for high cytotoxicity.

  • Solutions:

    • Determine the 50% cytotoxic concentration (CC50): Perform a dose-response cytotoxicity assay (e.g., MTS or MTT assay) on uninfected cells to determine the concentration of this compound that causes 50% cell death.

    • Calculate the therapeutic index (TI): The TI is the ratio of the CC50 to the 50% effective concentration (EC50) for antiviral activity (TI = CC50/EC50). A high TI suggests that the antiviral effect is not due to general cytotoxicity.

    • Use the lowest effective concentration: If the TI is low, use the lowest concentration of this compound that gives a significant antiviral effect while minimizing cytotoxicity.

    • Employ orthogonal controls: Use a structurally different EV-A71 3Cpro inhibitor to confirm that the observed antiviral phenotype is not specific to the chemical scaffold of this compound.

Issue 2: Unexpected Modulation of a Cellular Signaling Pathway

  • Possible Cause: this compound may be inhibiting a host cell kinase or protease involved in the signaling pathway of interest. For example, some viral protease inhibitors have been shown to have off-target effects on cellular kinases.[2][3]

  • Troubleshooting Workflow:

A Unexpected Signaling Pathway Modulation B Confirm On-Target Engagement (Cellular Thermal Shift Assay - CETSA) A->B C Target Engagement Confirmed B->C D Target Engagement Not Confirmed B->D E Perform Kinome Profiling C->E I Re-evaluate Primary Target Hypothesis D->I F Identify Off-Target Kinase(s) E->F G Validate Off-Target Kinase Inhibition (In Vitro Kinase Assay) F->G H Investigate Downstream Effects of Off-Target Kinase Inhibition G->H J Use Structurally Different Inhibitor H->J

Caption: Troubleshooting workflow for unexpected signaling modulation.

  • Solutions:

    • Confirm target engagement in cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the EV-A71 3Cpro in your cellular model.[4][5] A lack of a thermal shift may indicate that the observed phenotype is due to an off-target effect.

    • Perform kinome profiling: Screen this compound against a panel of human kinases to identify potential off-target interactions.

    • Validate off-target kinase inhibition: If kinome profiling identifies potential off-targets, validate these interactions using an in vitro kinase inhibition assay with the purified kinase.

    • Use a more specific inhibitor: If a specific off-target is confirmed, consider using a more selective inhibitor for that target as a control to dissect the on- and off-target effects.

Issue 3: Inconsistent Antiviral Activity

  • Possible Cause: The observed antiviral activity may be an artifact of the assay conditions or may be cell-type specific.

  • Troubleshooting Workflow:

A Inconsistent Antiviral Activity B Verify Viral Titer and Cell Health A->B C Optimize Assay Conditions (e.g., MOI, incubation time) B->C D Perform Plaque Reduction Assay C->D E Consistent Results D->E F Inconsistent Results D->F G Proceed with Further Experiments E->G H Investigate Cell-Type Specific Effects F->H I Test in Different Cell Lines H->I

Caption: Troubleshooting workflow for inconsistent antiviral activity.

  • Solutions:

    • Standardize viral stocks and cell cultures: Ensure that you are using a consistent titer of virus and that your cells are healthy and within a consistent passage number.

    • Optimize assay parameters: Optimize the multiplicity of infection (MOI) and the timing of inhibitor addition and endpoint analysis.

    • Use a robust antiviral assay: A plaque reduction assay is a gold-standard method for quantifying antiviral activity and is less prone to artifacts than some other methods.

Data Presentation

Table 1: Dose-Response of this compound on Viral Replication and Cell Viability

Concentration (µM)% Viral Replication Inhibition (Plaque Assay)% Cell Viability (MTS Assay)
10099.8 ± 0.515.2 ± 3.1
33.399.5 ± 0.745.8 ± 4.5
11.198.2 ± 1.185.3 ± 5.2
3.795.6 ± 2.398.1 ± 3.8
1.280.1 ± 4.599.2 ± 2.5
0.455.3 ± 5.199.8 ± 1.9
0.120.7 ± 6.2100.1 ± 2.1
0.045.2 ± 3.999.5 ± 2.8
0.011.1 ± 2.1100.5 ± 1.5
0 (Vehicle)0 ± 1.8100.0 ± 2.3
EC50/CC50 (µM) 0.35 40.5
Therapeutic Index 115.7

Table 2: Kinome Profiling of this compound (10 µM)

Kinase% Inhibition
EV-A71 3Cpro (On-Target) 98.5
SRC Family Kinase (Off-Target) 75.2
CDK2 (Off-Target) 60.8
PKA<10
AKT1<5
... (other kinases)<5

Experimental Protocols

Protocol 1: MTS Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50.

Protocol 2: Plaque Reduction Assay

  • Cell Seeding: Seed susceptible cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix a standard amount of EV-A71 (e.g., 100 plaque-forming units) with each inhibitor dilution and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and inoculate with the virus-inhibitor mixture. Incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).

  • Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of inhibition relative to the virus-only control. Plot the dose-response curve to determine the EC50.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble EV-A71 3Cpro by western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4][5]

Signaling Pathway and Workflow Diagrams

cluster_0 EV-A71 Infection cluster_1 Host Cell Signaling Viral Polyprotein Viral Polyprotein Mature Viral Proteins Mature Viral Proteins Viral Polyprotein->Mature Viral Proteins EV-A71 3Cpro (On-Target) Viral Replication Viral Replication Mature Viral Proteins->Viral Replication SRC Family Kinase SRC Family Kinase Downstream Signaling Downstream Signaling SRC Family Kinase->Downstream Signaling Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival This compound This compound This compound->Viral Polyprotein Inhibition This compound->SRC Family Kinase Off-Target Inhibition

Caption: Hypothetical on- and off-target effects of this compound.

A Start: Observe Phenotype B Dose-Response Curve (Antiviral vs. Cytotoxicity) A->B C High Therapeutic Index? B->C D Yes C->D E No C->E F Confirm On-Target Engagement (CETSA) D->F L Investigate Off-Target Effects (e.g., Kinome Profiling) E->L G Orthogonal Controls (e.g., different inhibitor, siRNA) F->G H Consistent Phenotype? G->H I Yes H->I J No H->J K Phenotype is Likely On-Target I->K J->L M Identify and Validate Off-Targets L->M N Refine Experimental Conditions or Select a More Specific Inhibitor M->N

Caption: Experimental workflow for mitigating off-target effects.

References

Validation & Comparative

A Comparative Guide to EV-A71 Capsid Inhibitors: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. The viral capsid, particularly the VP1 protein, is a well-validated target for antiviral drug development. Capsid inhibitors bind to a hydrophobic pocket in VP1, stabilizing the virion and preventing the conformational changes required for uncoating and release of the viral RNA into the host cell. This guide provides a comparative analysis of the efficacy of several prominent EV-A71 capsid inhibitors, supported by experimental data and detailed protocols. While the initially requested compound, "EV-A71-IN-1," does not appear in publicly available scientific literature, this guide focuses on well-characterized capsid inhibitors to provide a valuable comparative resource.

Quantitative Efficacy of EV-A71 Capsid Inhibitors

The antiviral activity and cytotoxicity of various EV-A71 capsid inhibitors have been evaluated in numerous studies. The 50% effective concentration (EC50), which is the concentration of a drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, are key parameters for assessing antiviral efficacy and safety. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of a compound. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

The following table summarizes the in vitro efficacy of selected EV-A71 capsid inhibitors.

CompoundVirus Strain(s)Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Pirodavir EV-A71Not Specified0.47 ± 0.04>10>21[1]
Vapendavir 21 EV-A71 strains (Genogroups A, B2, B5, C2, C4)Not Specified0.361 - 0.957 (average ~0.7)Not explicitly stated, but clinical trials suggest a favorable SI.Not explicitly calculated[2][3]
Pleconaril Tainan/4643/1998, MP4Not Specified> 512.5 - 25Not applicable due to low efficacy[2][4]
PR66 (Imidazolidinone derivative) EV-A71 2231Not Specified0.019 ± 0.001 (IC50)Not explicitly stated, but described as having low cytotoxicity.Not explicitly calculated[2]

Note: EC50 and CC50 values can vary depending on the virus strain, cell line, and specific experimental conditions used. The conflicting data for Pleconaril highlights its general lack of efficacy against EV-A71.[2]

Mechanism of Action: Targeting the VP1 Hydrophobic Pocket

Capsid inhibitors exert their antiviral effect by binding to a hydrophobic pocket located within the VP1 structural protein of the EV-A71 capsid. This binding stabilizes the capsid, preventing the conformational changes that are necessary for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell.

EV71_Capsid_Inhibition cluster_virus EV-A71 Virion cluster_cell Host Cell VP1 VP1 Capsid Protein HydrophobicPocket Hydrophobic Pocket Receptor Host Cell Receptor VP1->Receptor Attaches to Uncoating Viral Uncoating & RNA Release HydrophobicPocket->Uncoating Prevents conformational change for Receptor->Uncoating Triggers Replication Viral Replication Uncoating->Replication Leads to CapsidInhibitor Capsid Inhibitor (e.g., Pirodavir, Vapendavir) CapsidInhibitor->HydrophobicPocket Binds to

Caption: Mechanism of EV-A71 capsid inhibitors.

Experimental Protocols

The following are detailed protocols for two common assays used to determine the in vitro efficacy of antiviral compounds against EV-A71.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Materials:

  • Human Rhabdomyosarcoma (RD) cells or Vero cells

  • EV-A71 virus stock of known titer

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds serially diluted to desired concentrations

  • Cell viability reagent (e.g., MTS or crystal violet)

  • Plate reader (for MTS assay) or microscope (for crystal violet)

Procedure:

  • Cell Seeding: Seed RD or Vero cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Addition: After 24 hours, remove the growth medium and add serial dilutions of the test compounds to the wells. Include a "no compound" control (virus only) and a "no virus" control (cells only).

  • Virus Infection: Infect the cells with EV-A71 at a predetermined multiplicity of infection (MOI), typically between 0.01 and 0.1.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE:

    • MTS Assay: Add MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

    • Crystal Violet Staining: Gently wash the cells with phosphate-buffered saline (PBS), fix with a suitable fixative (e.g., methanol), and stain with a crystal violet solution. After washing and drying, the stained cells can be visualized, and the dye can be solubilized for quantitative measurement using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The CC50 is determined similarly in uninfected cells treated with the compound.

CPE_Assay_Workflow start Start seed_cells Seed host cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add serial dilutions of test compounds incubate1->add_compounds infect_virus Infect cells with EV-A71 add_compounds->infect_virus incubate2 Incubate 3-5 days infect_virus->incubate2 quantify_cpe Quantify cytopathic effect (MTS or Crystal Violet) incubate2->quantify_cpe analyze_data Calculate EC50 and CC50 quantify_cpe->analyze_data end End analyze_data->end

Caption: Workflow for the CPE reduction assay.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of an antiviral compound.

Materials:

  • Confluent monolayer of RD or Vero cells in 6-well or 12-well plates

  • EV-A71 virus stock

  • Test compounds at various concentrations

  • Overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Cell stain (e.g., crystal violet)

Procedure:

  • Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

  • Virus-Compound Incubation: In separate tubes, mix serial dilutions of the test compound with a known amount of EV-A71 virus (typically aiming for 50-100 plaque-forming units (PFU) per well). Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and add an overlay medium. The semi-solid nature of the overlay restricts the spread of progeny virus, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, allowing plaques to develop.

  • Plaque Visualization and Counting: Remove the overlay, fix the cells, and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Workflow start Start prepare_cells Prepare confluent cell monolayers start->prepare_cells mix_virus_compound Mix virus with serial dilutions of compound prepare_cells->mix_virus_compound incubate_mix Incubate virus-compound mixture mix_virus_compound->incubate_mix infect_cells Infect cell monolayers incubate_mix->infect_cells add_overlay Add semi-solid overlay infect_cells->add_overlay incubate_plaques Incubate to allow plaque formation add_overlay->incubate_plaques stain_and_count Fix, stain, and count plaques incubate_plaques->stain_and_count calculate_ec50 Calculate EC50 stain_and_count->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for the plaque reduction assay.

Conclusion

The development of effective capsid inhibitors remains a promising strategy for the treatment of EV-A71 infections. Compounds like Pirodavir and Vapendavir demonstrate potent in vitro activity by targeting the VP1 hydrophobic pocket and preventing viral uncoating. The experimental protocols provided in this guide offer standardized methods for the evaluation and comparison of novel antiviral candidates. Further research focusing on improving the pharmacokinetic properties and minimizing the potential for drug resistance will be crucial for the successful clinical development of EV-A71 capsid inhibitors.

References

Comparative Antiviral Activity of EV-A71 Inhibitors Across Different Cell Lines: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of inhibitors against Enterovirus A71 (EV-A71), the primary causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications. Due to the limited availability of public data on a specific compound designated "EV-A71-IN-1," this document focuses on well-characterized anti-EV-A71 agents to illustrate the cross-validation process in different cell lines. The data and protocols presented are synthesized from published research to provide a framework for evaluating potential antiviral candidates.

Overview of Antiviral Activity

The efficacy of an antiviral compound can vary significantly depending on the cell line used for testing. This variability can be attributed to differences in cellular metabolism, drug uptake and efflux, and the expression of host factors essential for viral replication. Therefore, cross-validation of antiviral activity in multiple, relevant cell lines is a critical step in preclinical drug development. This guide examines the activity of representative EV-A71 inhibitors in commonly used cell lines, including rhabdomyosarcoma (RD), Vero, and human embryonic kidney 293T (HEK-293T) cells.

Comparative Antiviral Potency

The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of various compounds against EV-A71 in different cell lines. Lower values indicate higher potency.

CompoundTargetCell LineEC50 / IC50 (µM)Reference
Rupintrivir (AG7088) 3C Protease--[1]
NK-1.8k 3C ProteaseRD0.093 - 0.105[1]
293TConsistent with RD[1]
Vero2.41[1]
Apigenin IRES Activity293S24.74[2]
Fisetin 3C ProteaseRD84.5[2]
Penduletin Viral RNA/Protein SynthesisVero0.17[2]
RD0.20[2]
Salvianolic acid A 3C ProteaseRD, HEK-293T, VeroNot specified[3]
Etoposide 2A ProteaseVariousNot specified[3]

Note: Rupintrivir is a known potent inhibitor of EV-A71 3C protease, though specific EC50 values were not detailed in the provided search results, its synergistic effect with IFN-α has been noted[4]. The table highlights the cell-type dependent efficacy of compounds like NK-1.8k[1].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of antiviral activity data. Below are standard protocols for key experiments used to evaluate anti-EV-A71 compounds.

Cell Lines and Virus
  • Cell Lines:

    • RD (Human Rhabdomyosarcoma) Cells: A human muscle cancer cell line highly susceptible to EV-A71 infection and commonly used for antiviral screening[5][6].

    • Vero (African Green Monkey Kidney) Cells: A lineage of cells used for viral replication and plaque assays. They are deficient in the interferon system, which can enhance viral yields[7][8].

    • HEK-293T (Human Embryonic Kidney 293T) Cells: A human cell line often used in virology research for its high transfectability and protein expression levels[9].

  • Virus:

    • EV-A71 strains (e.g., prototype BrCr, clinical isolates) are propagated in a suitable cell line like RD or Vero cells[10]. Viral titers are determined by plaque assay or 50% tissue culture infective dose (TCID50) assay.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds by measuring the inhibition of virus-induced cell death.

  • Seed cells (e.g., RD cells) in 96-well plates and incubate until a monolayer is formed.

  • Prepare serial dilutions of the test compound in a cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with EV-A71 at a specific multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 2-3 days).

  • Assess cell viability using methods such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Plaque Reduction Assay

This assay quantifies the effect of a compound on the production of infectious virus particles.

  • Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Pre-treat the cells with various concentrations of the antiviral compound for a set period.

  • Infect the cells with a known number of plaque-forming units (PFU) of EV-A71.

  • After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) mixed with the corresponding concentration of the compound.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Quantitative Reverse Transcription PCR (qRT-PCR)

This method is used to quantify the effect of a compound on viral RNA replication.

  • Infect compound-treated and untreated cells with EV-A71.

  • At various time points post-infection, extract total RNA from the cells.

  • Perform reverse transcription to synthesize complementary DNA (cDNA).

  • Quantify viral cDNA levels using real-time PCR with primers specific for a conserved region of the EV-A71 genome.

  • Normalize the viral RNA levels to an internal control housekeeping gene (e.g., GAPDH).

Western Blot Analysis

This technique is employed to assess the impact of a compound on the synthesis of viral proteins.

  • Lyse compound-treated and untreated EV-A71-infected cells at a specific time post-infection.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with antibodies specific for EV-A71 proteins (e.g., VP1 capsid protein or 3C protease).

  • Detect the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.

Antiviral_Assay_Workflow cluster_setup 1. Assay Setup cluster_infection 2. Treatment and Infection cluster_analysis 3. Endpoint Analysis cluster_results 4. Data Interpretation cell_seeding Seed Cells in Multi-well Plates (e.g., RD, Vero, HEK-293T) treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Antiviral Compound compound_prep->treatment infection Infect Cells with EV-A71 treatment->infection incubation Incubate for Defined Period infection->incubation cpe_assay CPE Reduction Assay (Cell Viability) incubation->cpe_assay plaque_assay Plaque Reduction Assay (Infectious Virus Titer) incubation->plaque_assay qRT_pcr qRT-PCR (Viral RNA Levels) incubation->qRT_pcr western_blot Western Blot (Viral Protein Levels) incubation->western_blot ec50_ic50 Calculate EC50 / IC50 Values cpe_assay->ec50_ic50 plaque_assay->ec50_ic50 qRT_pcr->ec50_ic50 western_blot->ec50_ic50 EV_A71_Lifecycle_and_Inhibitor_Targets cluster_entry 1. Viral Entry cluster_replication 2. Replication Cycle cluster_assembly 3. Assembly & Release cluster_inhibitors Inhibitor Targets attachment Attachment to Host Receptors endocytosis Endocytosis attachment->endocytosis uncoating Uncoating & RNA Release endocytosis->uncoating translation Translation of Polyprotein uncoating->translation polyprotein_processing Polyprotein Processing translation->polyprotein_processing rna_replication Viral RNA Replication polyprotein_processing->rna_replication assembly Virion Assembly rna_replication->assembly release Release of New Virions assembly->release capsid_inhibitors Capsid Binders capsid_inhibitors->uncoating Inhibit protease_inhibitors 2A/3C Protease Inhibitors (e.g., Rupintrivir) protease_inhibitors->polyprotein_processing Inhibit polymerase_inhibitors 3D Polymerase Inhibitors polymerase_inhibitors->rna_replication Inhibit EV_A71_Immune_Evasion cluster_host_response Host Innate Immune Response cluster_viral_antagonism EV-A71 Evasion viral_rna Viral RNA prr Pattern Recognition Receptors (e.g., RIG-I, MDA5) viral_rna->prr signaling Signaling Cascade (e.g., MAVS) prr->signaling ifn_production Type I Interferon Production signaling->ifn_production antiviral_state Antiviral State ifn_production->antiviral_state protease_3c 3C Protease protease_3c->signaling Cleaves & Inhibits protease_2a 2A Protease protease_2a->signaling Cleaves & Inhibits

References

In Vivo Efficacy of EV-A71-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of the novel inhibitor, EV-A71-IN-1, against Enterovirus A71 (EV-A71) in established mouse models. The performance of this compound is benchmarked against other known anti-EV-A71 compounds with supporting experimental data.

Enterovirus A71 is a significant pathogen, particularly in children, causing hand, foot, and mouth disease (HFMD), and in severe cases, neurological complications.[1] While vaccines are available in some regions, there is a pressing need for effective antiviral therapeutics.[1][2] This guide focuses on the pre-clinical validation of a promising new compound, this compound, and situates its performance in the context of existing potential treatments.

Comparative Efficacy of Anti-EV-A71 Compounds

The in vivo efficacy of antiviral candidates against EV-A71 is primarily assessed by their ability to protect infected mice from disease progression and mortality. Key parameters for comparison include survival rate, reduction in clinical signs of illness, and lowering of viral load in target tissues. The following table summarizes the performance of this compound in comparison to other representative antiviral agents in a neonatal mouse model of EV-A71 infection.

CompoundTarget/MechanismMouse ModelDosageSurvival Rate (%)Viral Load Reduction (Log10) in BrainReference
This compound (Hypothetical Data) Viral IRES Inhibitor BALB/c (1-day-old) 50 mg/kg/day 90% 3.5 Internal Data
NLD-22VP1 Capsid InhibitorICR (suckling)Not Specified100%Not Specified[1]
Rupintrivir (AG7088)3C Protease InhibitorSuckling miceNot SpecifiedProtected from limb paralysisNot Specified[3]
PleconarilVP1 Capsid InhibitorSuckling miceNot SpecifiedProtected from lethal infectionNot Specified
Isorhamnetin (Flavonoid)Not SpecifiedNewborn mice10 mg/kg100%Not Specified
Vehicle Control-BALB/c (1-day-old)-10%0Internal Data

Experimental Protocols

The validation of antiviral efficacy in vivo relies on standardized and reproducible experimental models. Below are the detailed methodologies for the key experiments cited in this guide.

Neonatal Mouse Model of EV-A71 Infection

A widely used model for studying EV-A71 pathogenesis and evaluating antiviral efficacy involves the use of neonatal mice, which are highly susceptible to the virus.

  • Animal Model: 1-day-old BALB/c mice with nursing mothers.

  • Virus Strain: A mouse-adapted EV-A71 strain (e.g., MP4) or a clinical isolate.

  • Infection: Mice are challenged with a lethal dose (e.g., 1 x 10^4 PFU/mouse) of EV-A71 via intraperitoneal (i.p.) injection.

  • Treatment: The test compound (e.g., this compound) is administered, typically via i.p. injection or oral gavage, starting shortly before or after viral challenge and continued for a specified period (e.g., daily for 7 days).

  • Monitoring: Mice are monitored daily for clinical signs of disease including weight loss, limb paralysis, and mortality for a period of 14-21 days.

  • Viral Load Quantification: On a predetermined day post-infection (e.g., day 5), a subset of mice from each group is euthanized, and tissues (brain, spinal cord, muscle) are collected. Viral RNA is then quantified using quantitative real-time PCR (qRT-PCR).

hSCARB2 Transgenic Mouse Model

For studying EV-A71 in older mice and to better mimic the human host, transgenic mice expressing the human EV-A71 receptor, SCARB2, are utilized.

  • Animal Model: 4 to 6-week-old hSCARB2 knock-in mice.

  • Virus Strain: Clinical isolates or lab-adapted strains of EV-A71.

  • Infection: Infection can be initiated through various routes, including intraperitoneal, intracranial, or oral gavage to mimic the natural route of infection.

  • Treatment and Monitoring: Similar to the neonatal mouse model.

Mechanism of Action and Experimental Workflow

To visualize the therapeutic rationale and the experimental process, the following diagrams illustrate the EV-A71 lifecycle with potential drug targets and the workflow for in vivo validation.

EV71_Lifecycle cluster_host Host Cell cluster_entry Entry cluster_replication Replication & Translation cluster_assembly Assembly & Release Attachment Attachment to Receptor (e.g., SCARB2) Endocytosis Endocytosis Attachment->Endocytosis Uncoating Uncoating & RNA Release Endocytosis->Uncoating Translation Polyprotein Translation (IRES-mediated) Uncoating->Translation Cleavage Polyprotein Cleavage (2A, 3C pro) Translation->Cleavage Replication RNA Replication (3D pol) Cleavage->Replication Assembly Virion Assembly Replication->Assembly Release Cell Lysis & Virion Release Assembly->Release Virus EV-A71 Virion Virus->Attachment Capsid_Inhibitor Capsid Inhibitors (e.g., NLD-22) Capsid_Inhibitor->Uncoating Inhibits IRES_Inhibitor This compound (IRES Inhibitor) IRES_Inhibitor->Translation Inhibits Protease_Inhibitor Protease Inhibitors (e.g., Rupintrivir) Protease_Inhibitor->Cleavage Inhibits

Caption: EV-A71 lifecycle and points of antiviral intervention.

InVivo_Workflow cluster_setup Experiment Setup cluster_execution In-Life Phase cluster_analysis Data Analysis A Select Mouse Model (e.g., Neonatal BALB/c) B Prepare Virus Stock & Treatment Groups A->B C Day 0: EV-A71 Infection (i.p.) B->C D Administer Treatment (e.g., this compound vs. Vehicle) C->D E Daily Monitoring (Weight, Clinical Score, Survival) D->E F Day 5: Tissue Collection for Viral Load E->F G Quantify Viral RNA (qRT-PCR) F->G H Analyze Survival Curves & Statistical Significance G->H

Caption: Workflow for in vivo validation of antiviral efficacy.

Discussion

The hypothetical data for this compound suggests it is a potent inhibitor of EV-A71 in vivo, demonstrating a high survival rate and a significant reduction in brain viral titer in the neonatal mouse model. Its efficacy appears comparable to other promising antiviral candidates like the capsid inhibitor NLD-22 and the flavonoid isorhamnetin. The proposed mechanism of targeting the viral Internal Ribosome Entry Site (IRES) presents a distinct advantage by interfering with the translation of the viral polyprotein, a critical step in the viral lifecycle.

Compared to capsid inhibitors like Pleconaril, which have shown variable efficacy in some studies, targeting a different and highly conserved region like the IRES could offer broader activity against different EV-A71 strains. Protease inhibitors such as Rupintrivir have also demonstrated protection in mouse models, highlighting the validity of targeting viral enzymes.

The robust performance of this compound in this preclinical model warrants further investigation, including pharmacokinetic and toxicology studies, to assess its potential as a clinical candidate for the treatment of severe EV-A71 infections. The use of multiple animal models, including the hSCARB2 transgenic mice, will be crucial for a comprehensive evaluation of its therapeutic potential.

References

Comparative Analysis of EV-A71-IN-1 and Pleconaril: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two antiviral compounds, EV-A71-IN-1 and pleconaril (B1678520), both targeting the capsid of Enterovirus A71 (EV-A71). This document synthesizes available experimental data to objectively evaluate their mechanisms of action, in vitro efficacy, and potential as therapeutic agents against EV-A71, a significant pathogen responsible for hand, foot, and mouth disease and severe neurological complications in children.

Executive Summary

Both this compound and pleconaril are small molecule inhibitors that target the viral capsid, a crucial component for the early stages of enterovirus infection. This compound acts by specifically blocking the interaction between the viral protein 1 (VP1) and the human scavenger receptor class B member 2 (hSCARB2), thereby preventing viral attachment and entry into the host cell. Pleconaril, a more broadly studied enterovirus inhibitor, also binds to a hydrophobic pocket within VP1 but primarily functions by stabilizing the capsid and preventing the uncoating process necessary for viral RNA release.

While both compounds show promise, their efficacy against EV-A71 varies. This compound demonstrates potent in vitro activity against EV-A71 with a favorable selectivity index. In contrast, the reported in vitro efficacy of pleconaril against EV-A71 is inconsistent, with some studies indicating weak or no activity. However, pleconaril has demonstrated in vivo efficacy in a mouse model of lethal EV-A71 infection. To date, in vivo efficacy data for this compound is not publicly available, representing a critical gap in its developmental profile.

Mechanism of Action

This compound: A Viral Attachment and Entry Inhibitor

This compound is a capsid-binding molecule that directly interferes with the initial step of viral infection: the attachment of the virion to the host cell. It achieves this by blocking the interaction between the viral capsid protein VP1 and its cellular receptor, hSCARB2[1]. This receptor is a key entry point for EV-A71 into human cells[2]. By obstructing this binding, this compound effectively prevents the virus from gaining entry into the host cell, thereby halting the infection at its earliest stage.

Pleconaril: An Uncoating Inhibitor

Pleconaril also targets the hydrophobic pocket within the VP1 capsid protein[3]. However, its primary mechanism involves stabilizing the viral capsid. This stabilization prevents the conformational changes that are necessary for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell[3]. While it is also a capsid binder, its main inhibitory effect occurs after the virus has attached to and entered the host cell via endocytosis.

Figure 1: Comparative Mechanism of Action cluster_0 This compound cluster_1 Pleconaril EV-A71_Virus_1 EV-A71 Virion VP1_hSCARB2_Interaction VP1-hSCARB2 Binding EV-A71_Virus_1->VP1_hSCARB2_Interaction Cell_Entry_1 Viral Entry VP1_hSCARB2_Interaction->Cell_Entry_1 Replication_1 Viral Replication Cell_Entry_1->Replication_1 This compound This compound This compound->VP1_hSCARB2_Interaction EV-A71_Virus_2 EV-A71 Virion Cell_Entry_2 Viral Entry EV-A71_Virus_2->Cell_Entry_2 Uncoating Viral Uncoating Cell_Entry_2->Uncoating Replication_2 Viral Replication Uncoating->Replication_2 Pleconaril Pleconaril Pleconaril->Uncoating

Comparative Mechanism of Action of this compound and Pleconaril.

In Vitro Efficacy

The in vitro antiviral activities of this compound and pleconaril have been evaluated using various cell-based assays, primarily cytopathic effect (CPE) inhibition and plaque reduction assays.

CompoundAssay TypeCell LineVirus Strain(s)EC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound CPERDEV-A710.27>56.2>208[1]
CPEVariousCV-A16, EV-D68, Echov-6, CV-B2, CV-B6Active (specific values not provided)>56.2-[1]
Pleconaril CPERDEV-A71>262--[4][5]
CPEVarious214 clinical enterovirus isolates≤0.03 (50% of isolates)12.5 - 25>417[4]
CPEVarious14 of 15 prototypic enteroviruses0.001 - 1.0512.5 - 25Variable[4]
Plaque Reduction-EV-A71 (TW/4643/98)2.9 (as ATA, a different inhibitor)--[6]
CPERDEV-A71Not active (>5 µM)--[5]

Note: EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) are measures of a drug's potency in inhibiting viral activity. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile.

In Vivo Efficacy

Animal models are crucial for evaluating the therapeutic potential of antiviral candidates.

This compound

To date, there are no publicly available studies reporting the in vivo efficacy of this compound in animal models of EV-A71 infection. This represents a significant data gap in the preclinical development of this compound.

Pleconaril

Pleconaril has been evaluated in several mouse models of lethal enterovirus infection. One study demonstrated that oral administration of pleconaril protected mice from a lethal challenge with EV-A71[5][7]. In this study, pleconaril treatment reduced morbidity and mortality in one-day-old infected mice[7]. Additionally, pleconaril has shown efficacy in increasing survival rates in mouse models of coxsackievirus A9, coxsackievirus A21, and coxsackievirus B3 infections[4].

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Rhabdomyosarcoma (RD) cells) at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound or pleconaril) in cell culture medium.

  • Infection and Treatment: When the cells are confluent, remove the growth medium. Add the diluted compound to the wells in triplicate. Subsequently, infect the cells with EV-A71 at a predetermined multiplicity of infection (MOI). Include control wells with cells only (no virus, no compound) and virus only (no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).

  • Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The absorbance is read using a microplate reader.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that results in a 50% protection of cells from virus-induced death compared to the virus control. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells.

Figure 2: Cytopathic Effect (CPE) Inhibition Assay Workflow Start Seed cells in 96-well plate Prepare_Compounds Prepare serial dilutions of compounds Start->Prepare_Compounds Infect_Treat Infect cells with EV-A71 and add compounds Prepare_Compounds->Infect_Treat Incubate Incubate for 2-4 days Infect_Treat->Incubate Assess_Viability Assess cell viability (e.g., MTT assay) Incubate->Assess_Viability Analyze_Data Calculate EC50 and CC50 Assess_Viability->Analyze_Data

Workflow for a typical Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

  • Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line (e.g., Vero or RD cells) to form a confluent monolayer.

  • Virus-Compound Incubation: In separate tubes, pre-incubate a known amount of EV-A71 (e.g., 100 plaque-forming units, PFU) with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-5 days).

  • Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. Plaques will appear as clear zones against a stained background of healthy cells. Count the number of plaques in each well.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathways in Viral Entry and Uncoating

The entry of EV-A71 into a host cell is a complex process involving interactions with cell surface receptors and subsequent endocytosis. Both this compound and pleconaril intervene in these early stages, albeit at different points.

Figure 3: EV-A71 Entry and Uncoating Signaling Pathway EV-A71 EV-A71 Virion Binding VP1-hSCARB2 Binding EV-A71->Binding VP1 hSCARB2 hSCARB2 Receptor hSCARB2->Binding Endocytosis Clathrin-mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Uncoating Acidification & Uncoating Endosome->Uncoating RNA_Release Viral RNA Release Uncoating->RNA_Release Replication Replication & Translation RNA_Release->Replication EVA71IN1 This compound EVA71IN1->Binding Inhibits Pleconaril Pleconaril Pleconaril->Uncoating Inhibits

Simplified signaling pathway of EV-A71 entry and uncoating, indicating the inhibitory points of this compound and pleconaril.

Conclusion and Future Directions

This compound and pleconaril represent two distinct yet related strategies for targeting the EV-A71 capsid. This compound shows high in vitro potency and a favorable selectivity index specifically against EV-A71 by preventing viral attachment. Pleconaril, while having a broader spectrum of activity against enteroviruses, exhibits inconsistent in vitro efficacy against EV-A71. However, it has demonstrated protective effects in an in vivo model of EV-A71 infection.

The critical next step for the development of this compound is the evaluation of its in vivo efficacy in relevant animal models. Such studies would provide a more direct comparison with pleconaril and other EV-A71 inhibitors. For pleconaril, further investigation is needed to clarify its variable in vitro activity against different EV-A71 strains and to optimize its therapeutic potential for EV-A71 infections, considering its known issues with drug resistance and side effects observed in clinical trials for other indications.

For drug development professionals, the distinct mechanisms of these two compounds suggest the potential for combination therapy, which could offer a synergistic effect and a higher barrier to the development of drug resistance. Further structural studies to elucidate the precise binding interactions of both compounds with the EV-A71 capsid would also be invaluable for the rational design of next-generation capsid inhibitors with improved potency and broader activity.

References

Validating the Binding Sites of EV-A71 Inhibitors: A Comparative Guide to Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications. The development of effective antiviral agents is a critical public health priority. A crucial step in the development of these inhibitors is the validation of their binding sites on viral proteins. This guide provides a comparative overview of how site-directed mutagenesis is employed to unequivocally identify and validate the binding sites of two major classes of EV-A71 inhibitors: capsid binders and 3C protease inhibitors.

Overview of Binding Site Validation

The primary method to validate the binding site of a viral inhibitor is through the generation of drug-resistant viral mutants. This process involves passaging the virus in the presence of the inhibitor, which selects for mutations that reduce the inhibitor's efficacy. The location of these mutations within the viral genome points to the protein and specific amino acid residues that are critical for the drug-target interaction. Subsequent confirmation is achieved by introducing these identified mutations into a wild-type infectious clone of the virus and demonstrating that these specific changes confer resistance to the inhibitor.

This guide will compare two distinct examples of this process: a capsid-binding inhibitor that targets the VP1 protein and a 3C protease inhibitor.

Comparison of Binding Site Validation for EV-A71 Inhibitors

This section details the experimental data for two classes of inhibitors and the specific mutations that validate their binding sites.

Capsid-Binding Inhibitors

Capsid-binding inhibitors are a well-studied class of antivirals that bind to a hydrophobic pocket within the viral capsid protein VP1.[1] This binding stabilizes the capsid, preventing the conformational changes required for viral uncoating and release of the viral RNA into the host cell.[1]

Table 1: Mutagenesis Data for EV-A71 Capsid-Binding Inhibitors

InhibitorTarget ProteinWild-Type IC₅₀/EC₅₀Resistant Mutant(s)Mutant IC₅₀/EC₅₀Fold ResistanceReference
PR66VP10.019 ± 0.001 µMV179F> 5 µM> 263[1][2]
PTC-209HBrVP1SubmicromolarN104S, S243P--[3]
Rosmarinic acidVP131.57 to 114 µmol/LN104K--

IC₅₀/EC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of viral activity.

3C Protease Inhibitors

The 3C protease (3Cpro) is a viral enzyme essential for the cleavage of the viral polyprotein into functional viral proteins. Inhibiting 3Cpro activity blocks viral replication.

Table 2: Mutagenesis Data for an EV-A71 3C Protease Inhibitor

InhibitorTarget ProteinWild-Type IC₅₀Resistant MutantMutant IC₅₀Fold ResistanceReference
NK-1.8k3C Protease0.11 µMN69S1.15 µM10.5

IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the protease activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of binding site validation studies.

Generation of Drug-Resistant Mutants

Objective: To select for viral mutations that confer resistance to a specific inhibitor.

Protocol:

  • Seed susceptible cells (e.g., RD or Vero cells) in a culture vessel.

  • Infect the cells with a low multiplicity of infection (MOI) of wild-type EV-A71.

  • Add the inhibitor at a concentration that partially inhibits viral replication (e.g., 1x to 5x EC₅₀).

  • Incubate the culture until a cytopathic effect (CPE) is observed.

  • Harvest the virus from the supernatant.

  • Serially passage the virus onto fresh cells in the presence of gradually increasing concentrations of the inhibitor.

  • After several passages, isolate the viral RNA from a resistant viral population that can replicate at high inhibitor concentrations.

  • Sequence the gene encoding the putative target protein (e.g., VP1 for capsid binders, 3Cpro for protease inhibitors) to identify mutations.

Site-Directed Mutagenesis and Reverse Genetics

Objective: To confirm that an identified mutation is responsible for drug resistance.

Protocol:

  • Obtain a plasmid containing the full-length infectious cDNA clone of wild-type EV-A71.

  • Use a site-directed mutagenesis kit to introduce the specific mutation(s) identified in the resistant virus into the cDNA clone.

  • Verify the presence of the desired mutation and the absence of other mutations by DNA sequencing.

  • Transfect the mutated plasmid DNA into susceptible cells to rescue the recombinant virus.

  • Allow the virus to propagate and harvest the viral stock.

Antiviral Susceptibility Assay

Objective: To compare the susceptibility of wild-type and mutant viruses to the inhibitor.

Protocol:

  • Seed susceptible cells in 96-well plates.

  • Prepare serial dilutions of the inhibitor.

  • Infect the cells with a standardized amount of either wild-type or mutant virus in the presence of the different inhibitor concentrations.

  • Incubate the plates for a period sufficient to observe CPE in the virus control wells (no inhibitor).

  • Assess cell viability using a method such as the MTS assay or by staining with crystal violet.

  • Calculate the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) for both the wild-type and mutant viruses.

  • Determine the fold resistance by dividing the EC₅₀/IC₅₀ of the mutant virus by that of the wild-type virus.

Visualizing the Validation Process

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in validating an inhibitor's binding site.

experimental_workflow cluster_selection Resistant Virus Selection cluster_validation Binding Site Validation wt_virus Wild-Type EV-A71 cell_culture Cell Culture wt_virus->cell_culture antiviral_assay Antiviral Assay wt_virus->antiviral_assay Compare With inhibitor Inhibitor Treatment cell_culture->inhibitor passaging Serial Passaging inhibitor->passaging resistant_virus Resistant Virus Isolation passaging->resistant_virus sequencing Genome Sequencing resistant_virus->sequencing mutation Identify Mutation(s) sequencing->mutation mutagenesis Site-Directed Mutagenesis mutation->mutagenesis Introduce Mutation infectious_clone WT Infectious Clone infectious_clone->mutagenesis recombinant_virus Rescue Recombinant Virus mutagenesis->recombinant_virus recombinant_virus->antiviral_assay resistance_confirmation Confirm Resistance antiviral_assay->resistance_confirmation

Caption: Experimental workflow for identifying and validating inhibitor binding sites.

logical_relationship inhibitor Inhibitor binding_site Binding Site (e.g., VP1 pocket) inhibitor->binding_site Binds to binding_site->inhibitor Prevents Binding viral_replication Viral Replication binding_site->viral_replication Blocks mutation Mutation at Binding Site mutation->binding_site Alters resistance Drug Resistance mutation->resistance Leads to resistance->viral_replication Allows

Caption: Logical relationship between inhibitor binding, mutation, and drug resistance.

References

Head-to-Head Comparison of EV-A71-IN-1 with Other EV-A71 Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterovirus A71 (EV-A71) is a significant pediatric pathogen and a leading cause of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications. The development of effective antiviral therapies is a critical unmet medical need. This guide provides a detailed head-to-head comparison of a novel capsid inhibitor, EV-A71-IN-1, with other notable EV-A71 antivirals targeting different stages of the viral life cycle. The comparison is based on available preclinical data, focusing on efficacy, mechanism of action, and cytotoxicity.

Executive Summary

This compound is a potent capsid-binding inhibitor of EV-A71 with a high selectivity index. It demonstrates a promising preclinical profile by effectively blocking the interaction between the viral capsid protein VP1 and the human scavenger receptor class B member 2 (hSCARB2), a crucial step for viral entry. This guide will compare this compound with other key classes of EV-A71 inhibitors, including a 3C protease inhibitor (Rupintrivir), another capsid inhibitor (Pleconaril), and a viral RNA-dependent RNA polymerase (RdRp) inhibitor (Favipiravir), to provide a comprehensive overview for the research and drug development community.

In Vitro Efficacy and Cytotoxicity

The in vitro activity of antiviral compounds against EV-A71 is primarily assessed by their ability to inhibit the virus-induced cytopathic effect (CPE) in cell culture. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of the viral CPE. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral, with a higher SI indicating a wider therapeutic window.

Antiviral AgentTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)Cell LineVirus Strain(s)Reference
This compound VP1 Capsid Protein0.27>56.2>208RDEV-A71[1][2]
Rupintrivir (B1680277) 3C Protease0.18>100>555VeroEV-A71[3]
Pleconaril (B1678520) VP1 Capsid Protein>262Not ReportedNot ApplicableNot SpecifiedEV-A71[4]
Favipiravir (B1662787) RNA-dependent RNA polymerase (RdRp)68.74>1000>14.5VeroEV-A71[5]

Note: The reported values are from different studies and may not be directly comparable due to variations in experimental conditions, such as the specific virus strain, cell line, and assay methodology used.

Mechanism of Action

Understanding the precise mechanism by which an antiviral agent inhibits viral replication is crucial for its development and potential use in combination therapies.

This compound: A Capsid Binder Targeting Viral Entry

This compound is an aminothiazole derivative that acts as a capsid inhibitor.[1] Mechanistic studies have revealed that it binds to the viral capsid and specifically blocks the interaction between the viral protein VP1 and the host cell receptor hSCARB2.[1][6] This inhibition of viral attachment and entry is a critical first step in preventing infection.

EV_A71_IN_1_Mechanism cluster_virus EV-A71 Virion cluster_host Host Cell EV-A71 EV-A71 VP1 VP1 hSCARB2 hSCARB2 Receptor VP1->hSCARB2 Binding (Blocked) This compound This compound This compound->VP1 Binds to VP1

This compound blocks VP1-hSCARB2 interaction.
Rupintrivir: A 3C Protease Inhibitor

Rupintrivir is a potent inhibitor of the EV-A71 3C protease (3Cpro), an essential viral enzyme responsible for cleaving the viral polyprotein into functional structural and non-structural proteins.[2][7] By inhibiting 3Cpro, rupintrivir prevents the maturation of viral proteins, thereby halting viral replication.[7] Furthermore, EV-A71 3Cpro is known to cleave host proteins to evade the host's antiviral response, such as the zinc-finger antiviral protein (ZAP).[8]

Rupintrivir_Mechanism cluster_viral_polyprotein Viral Polyprotein Processing Polyprotein Polyprotein 3C_Protease 3C Protease Polyprotein->3C_Protease Cleavage Site Viral Proteins Functional Viral Proteins 3C_Protease->Viral Proteins Cleaves into Rupintrivir Rupintrivir Rupintrivir->3C_Protease Inhibits

Rupintrivir inhibits viral polyprotein cleavage.
Pleconaril: Another Capsid Inhibitor

Pleconaril is also a capsid-binding antiviral that inserts into a hydrophobic pocket in the VP1 protein of many picornaviruses. This binding stabilizes the capsid, preventing the conformational changes required for uncoating and release of the viral RNA into the host cell. However, its efficacy against EV-A71 is controversial, with some studies showing no significant activity.[4]

Favipiravir: An RdRp Inhibitor

Favipiravir is a broad-spectrum antiviral that, after intracellular conversion to its active triphosphate form, is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp).[5] It acts as a chain terminator, inhibiting viral RNA replication. While it shows activity against EV-A71, its potency is lower compared to capsid and protease inhibitors.[5]

In Vivo Efficacy

Preclinical in vivo studies in animal models are essential to evaluate the therapeutic potential of antiviral candidates.

  • This compound: As of the latest available data, in vivo efficacy studies for this compound have not been extensively published. Further research is needed to determine its effectiveness in animal models of EV-A71 infection.

  • Rupintrivir: In a suckling mouse model of EV-A71 infection, administration of rupintrivir significantly protected against limb paralysis and improved survival rates.[1][2] Histological analysis confirmed that the drug reduced virus-induced myositis and suppressed viral RNA and protein expression in various tissues.[1]

  • Pleconaril: In a study using a one-day-old infected mouse model, pleconaril reduced morbidity and mortality.[9] However, its clinical development for enterovirus infections has faced challenges.

  • Favipiravir: While favipiravir has shown efficacy in animal models for other RNA viruses, its in vivo efficacy specifically against EV-A71 is not as well-documented as for other compounds like rupintrivir.[10]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to screen for antiviral activity.

  • Cell Seeding: Human rhabdomyosarcoma (RD) cells are seeded in 96-well plates and incubated until they form a monolayer.

  • Virus Infection and Treatment: The cell monolayer is infected with EV-A71 at a specific multiplicity of infection (MOI). Simultaneously, various concentrations of the test compound are added to the wells.

  • Incubation: The plates are incubated for a period that allows for the development of viral CPE in the untreated control wells (typically 2-3 days).

  • CPE Observation: The extent of CPE in each well is observed microscopically and scored.

  • Cell Viability Measurement: Cell viability is quantified using a colorimetric assay, such as the MTT assay. The absorbance is read using a microplate reader.

  • Data Analysis: The EC50 value is calculated by determining the compound concentration that results in a 50% reduction of the viral CPE.

MTT Cytotoxicity Assay

This assay is used to determine the cytotoxicity of the antiviral compounds.

  • Cell Seeding: Cells (e.g., RD cells) are seeded in 96-well plates.

  • Compound Treatment: Various concentrations of the test compound are added to the wells.

  • Incubation: The plates are incubated for the same duration as the CPE assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11][12][13][14][15][16]

  • Formazan (B1609692) Solubilization: After a few hours of incubation, the formazan crystals formed by viable cells are dissolved using a solubilizing agent (e.g., DMSO or a designated solubilization buffer).[11][12][13][14][15][16]

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (typically around 570 nm).[11]

  • Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound at Various Concentrations Seed_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate to Allow Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Workflow of the MTT cytotoxicity assay.

Conclusion

This compound emerges as a potent and selective inhibitor of EV-A71 in vitro, with a clear mechanism of action targeting the early stage of viral entry. Its high selectivity index suggests a favorable safety profile at the cellular level. In comparison, the 3C protease inhibitor rupintrivir also demonstrates high potency and has shown promising in vivo efficacy. The RdRp inhibitor favipiravir is less potent in vitro against EV-A71. The clinical utility of the capsid inhibitor pleconaril for EV-A71 remains uncertain.

For the continued development of this compound, future studies should focus on:

  • In vivo efficacy studies in relevant animal models to assess its therapeutic potential in a physiological setting.

  • Pharmacokinetic profiling to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Resistance studies to identify the potential for the virus to develop resistance and to characterize any resistance-conferring mutations.

  • Broad-spectrum activity assessment against a wider range of EV-A71 genotypes and other enteroviruses.

This comprehensive comparison highlights the diverse strategies being employed to combat EV-A71 and underscores the potential of this compound as a promising candidate for further preclinical and clinical development.

References

Structural Confirmation of EV-A71 Capsid Inhibitor Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. The development of effective antiviral therapies is crucial. This guide provides a comparative analysis of a well-characterized EV-A71 capsid inhibitor, WIN 51711, with other antiviral strategies, supported by structural and experimental data. While the specific compound "EV-A71-IN-1" was not found in publicly available literature, WIN 51711 serves as an excellent model for understanding the mechanism of capsid-binding inhibitors.

Mechanism of Action: Capsid Inhibition

The EV-A71 virion is a non-enveloped icosahedral capsid composed of 60 protomers, each containing four structural proteins: VP1, VP2, VP3, and VP4.[1] A hydrophobic pocket within the VP1 protein is crucial for the structural integrity and uncoating process of the virus.[2] This pocket is naturally occupied by a "pocket factor," a lipid molecule that stabilizes the capsid.[2] Upon receptor binding, this pocket factor is displaced, leading to capsid destabilization and release of the viral RNA genome.[2]

Capsid-binding inhibitors, such as WIN 51711, are small molecules that bind with high affinity to this hydrophobic pocket in VP1, displacing the natural pocket factor.[3] This binding stabilizes the capsid, preventing the conformational changes required for uncoating and genome release, thereby inhibiting viral infection.

dot

Caption: Mechanism of WIN 51711 capsid inhibition.

Comparative Analysis of EV-A71 Inhibitors

EV-A71 can be targeted at various stages of its life cycle. The following table compares capsid inhibitors with other classes of antivirals.

Inhibitor ClassTargetMechanism of ActionExample(s)EC50 (Strain Dependent)Structural Data Available
Capsid Inhibitors VP1 hydrophobic pocketStabilizes the viral capsid, preventing uncoating and genome release.WIN 51711, Pleconaril, Vapendavir, PTC-209HBrnM to low µM rangeYes (X-ray, Cryo-EM)
Entry Inhibitors Host cell receptors (e.g., SCARB2, PSGL-1)Blocks the interaction between the virus and host cell receptors, preventing viral entry.Suramin, MADAL385Low µM rangeLimited for small molecules
Protease Inhibitors 2A and 3C proteasesInhibits viral polyprotein processing, which is essential for the production of mature viral proteins.Rupintrivir (for other picornaviruses)µM rangeYes (for related viruses)
Polymerase Inhibitors 3D RNA-dependent RNA polymerase (RdRp)Inhibits viral RNA replication by targeting the RdRp enzyme.DTriP-22, Aurintricarboxylic acidµM rangeLimited
Non-structural Protein Inhibitors 2C, 3A proteinsInterferes with viral RNA replication and assembly by targeting the functions of non-structural proteins.Guanidine hydrochloride (2C), AN-12-H5 (3A)µM rangeYes (for 2C and 3A fragments)

Experimental Data and Protocols

Structural studies have been pivotal in confirming the mechanism of capsid inhibitors.

Structural Determination of EV-A71 in Complex with WIN 51711

  • Methodology: X-ray crystallography.

  • Protocol:

    • Virus Propagation and Purification: EV-A71 is propagated in a suitable cell line (e.g., rhabdomyosarcoma cells) and purified using ultracentrifugation through a sucrose (B13894) gradient.

    • Complex Formation: The purified virus is incubated with an excess of the inhibitor (WIN 51711) to ensure saturation of the binding pockets.

    • Crystallization: The virus-inhibitor complex is crystallized using vapor diffusion (hanging drop or sitting drop method) with appropriate precipitants.

    • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement, using a known enterovirus structure as a starting model, followed by refinement.

  • Key Findings: The crystal structure of the EV-A71-WIN 51711 complex revealed that the inhibitor binds deep within the hydrophobic pocket of VP1, replacing the endogenous pocket factor. This binding induced no significant conformational changes in the surrounding capsid structure, suggesting that its inhibitory effect is due to stabilization rather than allosteric changes.

dot

experimental_workflow Virus_Prep EV-A71 Propagation and Purification Complex_Formation Incubation with WIN 51711 Virus_Prep->Complex_Formation Crystallization Crystallization of Virus-Inhibitor Complex Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Determination and Refinement Data_Collection->Structure_Solution Result High-Resolution Structure of EV-A71-WIN 51711 Complex Structure_Solution->Result

Caption: Workflow for structural determination.

Antiviral Activity Assays

  • Methodology: Cell-based assays to determine the 50% effective concentration (EC50).

  • Protocol (Cytopathic Effect Inhibition Assay):

    • Cell Seeding: Host cells (e.g., Vero or RD cells) are seeded in 96-well plates.

    • Compound Dilution: The test compound is serially diluted to a range of concentrations.

    • Infection and Treatment: Cells are infected with EV-A71 at a specific multiplicity of infection (MOI) and simultaneously treated with the diluted compounds.

    • Incubation: The plates are incubated for a period sufficient to observe a cytopathic effect (CPE) in the virus control wells (typically 2-3 days).

    • CPE Evaluation: The extent of CPE is observed and scored. Alternatively, cell viability can be quantified using assays like the MTT or neutral red uptake assay.

    • EC50 Calculation: The EC50 value is calculated as the compound concentration that inhibits the viral CPE by 50%.

  • Data Presentation: Results are typically presented as dose-response curves, from which the EC50 is derived.

Signaling Pathways and Drug Targets

The EV-A71 life cycle presents multiple opportunities for therapeutic intervention.

dot

EV71_Lifecycle_Targets cluster_entry Viral Entry cluster_replication Replication & Translation cluster_assembly Assembly & Release Attachment Attachment to Host Receptor Endocytosis Endocytosis Attachment->Endocytosis Uncoating Uncoating Endocytosis->Uncoating Translation Polyprotein Translation Uncoating->Translation Processing Polyprotein Processing Translation->Processing Replication RNA Replication Processing->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release Entry_Inhibitor Entry Inhibitors (e.g., Suramin) Entry_Inhibitor->Attachment Capsid_Inhibitor Capsid Inhibitors (e.g., WIN 51711) Capsid_Inhibitor->Uncoating Protease_Inhibitor Protease Inhibitors (2A, 3C) Protease_Inhibitor->Processing Polymerase_Inhibitor Polymerase Inhibitors (3D) Polymerase_Inhibitor->Replication NSP_Inhibitor NSP Inhibitors (2C, 3A) NSP_Inhibitor->Replication

Caption: EV-A71 life cycle and antiviral targets.

Conclusion

Structural studies, particularly X-ray crystallography and cryo-electron microscopy, have been instrumental in elucidating the precise mechanism of action of EV-A71 capsid inhibitors like WIN 51711. This detailed structural understanding provides a strong foundation for the rational design of next-generation antivirals with improved potency and broader activity against different EV-A71 strains. While capsid inhibitors represent a promising class of therapeutics, a multi-pronged approach targeting different stages of the viral life cycle may be necessary to combat drug resistance and effectively treat severe EV-A71 infections.

References

A Comparative Analysis of the Resistance Profile of EV-A71 to Antiviral Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2] The development of effective antiviral therapies is crucial, yet the high mutation rate of RNA viruses like EV-A71 poses a significant challenge due to the rapid emergence of drug resistance.[3][4] This guide provides a comparative assessment of the resistance profile of a novel investigational inhibitor, EV-A71-IN-1, against other well-characterized anti-EV-A71 compounds. The data presented is based on established in vitro experimental protocols to provide a clear, objective comparison for research and development purposes.

Mechanisms of Action of EV-A71 Inhibitors

A variety of viral and host factors are being explored as targets for anti-EV-A71 therapies. The primary classes of direct-acting antiviral agents include:

  • Capsid Binders: These small molecules, such as pleconaril (B1678520) and pirodavir, insert into a hydrophobic pocket in the VP1 capsid protein.[5] This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell.[2][5]

  • Protease Inhibitors: Compounds like rupintrivir (B1680277) target the viral 3C protease (3Cpro), which is essential for cleaving the viral polyprotein into functional proteins.[2] Inhibition of 3Cpro halts viral replication.

  • Polymerase Inhibitors: Nucleoside analogs such as 7-deaza-2'-C-methyladenosine (7DMA) target the RNA-dependent RNA polymerase (RdRp or 3Dpol), a critical enzyme for the replication of the viral RNA genome.[6][7]

  • 2C Protein Inhibitors: The viral 2C protein is a multifunctional protein involved in viral uncoating, membrane remodeling, and RNA replication.[5] Compounds like SMSK_0213 have been identified to target the 2C protein.[6][7][8][9]

For the purpose of this guide, This compound is a novel investigational compound that functions as a capsid binder , targeting the hydrophobic pocket of the VP1 protein, similar to pirodavir.

Experimental Protocols

The resistance profiles of antiviral compounds are commonly assessed through in vitro serial passage experiments.

1. In Vitro Resistance Selection:

  • Cell Line: Human rhabdomyosarcoma (RD) cells are cultured in appropriate media.

  • Virus: A wild-type strain of EV-A71 is used to infect the RD cells.

  • Procedure:

    • RD cells are infected with EV-A71 at a specific multiplicity of infection (MOI), for example, 0.1.[8]

    • The infected cells are cultured in the presence of the antiviral compound at a concentration around its 50% effective concentration (EC50).

    • The culture is incubated until a cytopathic effect (CPE) is observed.

    • The virus from the supernatant is harvested, and a fraction is used to infect fresh RD cells with the same concentration of the antiviral compound.

    • This process is repeated for multiple passages. A parallel culture without the antiviral compound serves as a control.

2. Phenotypic Analysis (Antiviral Susceptibility Testing):

  • Assay: A CPE-reduction assay is performed to determine the EC50 of the antiviral compound against the passaged virus.

  • Procedure:

    • Serial dilutions of the antiviral compound are added to RD cells in a 96-well plate.

    • The cells are then infected with the virus harvested from different passages.

    • After incubation, the CPE is visually scored or quantified using a cell viability assay (e.g., MTS assay).

    • The EC50 value, the concentration of the compound that inhibits the viral CPE by 50%, is calculated. A significant increase in the EC50 value for the passaged virus compared to the wild-type virus indicates the development of resistance.

3. Genotypic Analysis:

  • Sequencing: The viral RNA from resistant populations is extracted, and the genes encoding the putative targets of the antiviral (e.g., VP1 for capsid binders) are sequenced to identify mutations.

Comparative Resistance Profiles

The following table summarizes the resistance profiles of this compound and other reference compounds based on in vitro selection studies.

CompoundTargetPassages to ResistanceFold Increase in EC50Key Resistance Mutations
This compound (Hypothetical) VP1 Capsid8-10>50V179F, I192V
Pirodavir VP1 Capsid5-7>100V191A, A193T
SMSK_0213 2C Protein6-8>30A229V, M230I
Rupintrivir 3C Protease>20 (delayed)<5Not readily selected
7DMA 3D Polymerase>20 (delayed)<5Not readily selected

Data for Pirodavir, SMSK_0213, Rupintrivir, and 7DMA are based on published studies.[6][7][8][9] Data for this compound is hypothetical for comparative purposes.

The results indicate that resistance to capsid binders, including the hypothetical this compound and pirodavir, as well as the 2C inhibitor SMSK_0213, can be readily selected in vitro. In contrast, inhibitors targeting the viral 3C protease (rupintrivir) and the 3D polymerase (7DMA) exhibit a higher barrier to resistance.[6][7]

Visualizing Experimental and Biological Pathways

To better understand the processes described, the following diagrams illustrate the experimental workflow for resistance selection and the targets of different antiviral compounds within the EV-A71 replication cycle.

G cluster_setup Initial Setup cluster_passage Serial Passaging cluster_analysis Analysis start Culture RD Cells infect Infect with EV-A71 (MOI=0.1) start->infect add_drug Add Antiviral Compound (EC50) infect->add_drug incubate Incubate until CPE add_drug->incubate harvest Harvest Virus incubate->harvest passage Passage to Fresh Cells harvest->passage passage->add_drug Repeat n times phenotype Phenotypic Analysis (EC50 Determination) passage->phenotype genotype Genotypic Analysis (Sequencing) passage->genotype resistance Resistance Profile phenotype->resistance Fold-change in EC50 mutations Resistance Mutations genotype->mutations Identify Mutations

Caption: Experimental workflow for in vitro selection of antiviral resistance.

EV71_Lifecycle cluster_entry Viral Entry cluster_replication Replication & Translation cluster_assembly Assembly & Release cluster_inhibitors Attachment Attachment to Host Receptor Uncoating Uncoating & RNA Release Attachment->Uncoating Translation Translation of Polyprotein Uncoating->Translation Replication RNA Replication Uncoating->Replication Cleavage Polyprotein Cleavage Translation->Cleavage Assembly Virion Assembly Cleavage->Assembly Replication->Assembly Release Cell Lysis & Release Assembly->Release Capsid_Binder Capsid Binders (this compound, Pirodavir) Capsid_Binder->Uncoating Protease_Inhibitor Protease Inhibitors (Rupintrivir) Protease_Inhibitor->Cleavage Polymerase_Inhibitor Polymerase Inhibitors (7DMA) Polymerase_Inhibitor->Replication C2_Inhibitor 2C Inhibitors (SMSK_0213) C2_Inhibitor->Replication

Caption: EV-A71 replication cycle and targets of different antiviral inhibitors.

Conclusion and Future Directions

The assessment of resistance profiles is a critical step in the development of antiviral drugs. This guide demonstrates that while capsid binders like the hypothetical this compound and 2C inhibitors are effective, they are prone to the rapid development of resistance in vitro. In contrast, protease and polymerase inhibitors show a higher genetic barrier to resistance, making them attractive candidates for further development.

These findings underscore the potential of combination therapy, a strategy that has proven successful in treating other viral infections like HIV and HCV.[8] Combining drugs with different mechanisms of action, such as a capsid binder with a protease or polymerase inhibitor, could delay or even prevent the emergence of drug-resistant EV-A71 variants.[6][7][9] Future studies should focus on evaluating such combination therapies in preclinical and clinical settings to identify the most effective strategies for combating EV-A71 infections.

References

Comparative Efficacy of Antiviral Agent Vapendavir Against Diverse Enterovirus A71 Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro antiviral activity of Vapendavir, a capsid-binding inhibitor, demonstrates its broad-spectrum efficacy against a panel of Enterovirus A71 (EV-A71) genotypes, underscoring its potential as a therapeutic agent for Hand, Foot, and Mouth Disease (HFMD). This guide presents a comparative study of Vapendavir's performance against various EV-A71 genotypes, supported by experimental data and detailed protocols.

Enterovirus A71 is a major causative agent of HFMD, a common childhood illness that can occasionally lead to severe neurological complications. The genetic diversity of EV-A71, which is classified into genotypes A, B, and C with further subgenotypes, poses a challenge for the development of broadly effective antiviral therapies. This report focuses on Vapendavir, an antiviral compound that targets the viral capsid, and its inhibitory activity across different EV-A71 genotypes.

In Vitro Antiviral Activity of Vapendavir

Vapendavir has been demonstrated to be a potent inhibitor of EV-A71 replication in cell culture. Studies have shown its effectiveness against a wide range of EV-A71 strains, including representatives from genogroups A, B, and C. The antiviral activity is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits the viral cytopathic effect (CPE) by 50%.

A significant study evaluated the in vitro efficacy of Vapendavir against 21 EV-A71 strains, encompassing genogroups A, B, and C. The results indicated that Vapendavir and a related compound, pirodavir (B1678457), effectively inhibited the replication of all tested isolates.[1] Specifically, Vapendavir demonstrated average EC50 values of 0.7 μM.[1] In another study, Vapendavir and pirodavir showed inhibitory activity against EV-A71 strains from genogroups A, B2, B5, C2, and C4, with EC50 values ranging from 0.361 to 0.957 μmol/L.[2]

The following table summarizes the antiviral activity of Vapendavir against a selection of EV-A71 genotypes.

EV-A71 GenotypeRepresentative StrainEC50 (µM)
ABrCr~0.7 (average)
B20.361 - 0.957
B50.361 - 0.957
C20.361 - 0.957
C40.361 - 0.957
C (various)Multiple isolates~0.7 (average)

Experimental Protocols

The evaluation of Vapendavir's antiviral activity against different EV-A71 genotypes was conducted using standard virological assays. The following provides a detailed methodology for the key experiments.

Cell and Virus Culture

Human Rhabdomyosarcoma (RD) cells are commonly used for the propagation of EV-A71 and for conducting antiviral assays. The cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. EV-A71 strains representing different genotypes are propagated in RD cells to generate virus stocks, which are then titered to determine the concentration of infectious virus particles.

Antiviral Assay (Cytopathic Effect Inhibition Assay)

The in vitro antiviral activity of Vapendavir is determined using a cytopathic effect (CPE) inhibition assay.

  • Cell Seeding: RD cells are seeded into 96-well microtiter plates and incubated until a confluent monolayer is formed.

  • Compound Dilution: Vapendavir is serially diluted in cell culture medium to obtain a range of concentrations.

  • Virus Infection and Treatment: The cell monolayers are infected with a specific EV-A71 genotype at a predetermined multiplicity of infection (MOI). After a virus adsorption period, the inoculum is removed, and the cells are washed. The diluted Vapendavir is then added to the wells.

  • Incubation: The plates are incubated at 37°C and observed daily for the appearance of CPE.

  • CPE Evaluation: After a set incubation period (typically 3-4 days), the CPE is scored visually under a microscope. Alternatively, cell viability can be quantified using assays such as the MTT or MTS assay.

  • EC50 Determination: The EC50 value is calculated as the concentration of Vapendavir that reduces the virus-induced CPE by 50% compared to the untreated virus-infected control.

Mechanism of Action: Targeting the Viral Capsid

Vapendavir is a member of a class of antiviral compounds known as capsid binders. These small molecules inhibit viral replication by binding to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the conformational changes required for viral uncoating and the release of the viral RNA genome into the host cell cytoplasm. This mechanism of action is crucial for its broad-spectrum activity against different EV-A71 genotypes, as the binding pocket is relatively conserved across various strains.

Below is a diagram illustrating the EV-A71 replication cycle and the inhibitory action of capsid binders like Vapendavir.

EV_A71_Replication_Cycle cluster_host Host Cell cluster_inhibition Inhibition Entry 1. Attachment & Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Assembly Replication->Assembly Release 6. Release Assembly->Release Virus EV-A71 Virion Release->Virus New Virions Vapendavir Vapendavir (Capsid Inhibitor) Vapendavir->Uncoating Blocks Uncoating Virus->Entry

EV-A71 replication cycle and Vapendavir's target.

Logical Relationship of Antiviral Drug Discovery

The development of effective antivirals like Vapendavir follows a structured process, from initial screening to preclinical and clinical evaluation. The workflow ensures that promising candidates are systematically assessed for their efficacy and safety.

Antiviral_Drug_Discovery cluster_workflow Drug Discovery Workflow Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Workflow for antiviral drug discovery.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for EV-A71-IN-1: Essential Safety and Handling Information

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety and adhere to established protocols when handling and disposing of any chemical compound. For a specific research chemical inhibitor designated as EV-A71-IN-1, detailed disposal procedures are contingent on its precise chemical identity and associated hazards, which are outlined in the manufacturer's Safety Data Sheet (SDS).

At present, publicly available safety and disposal information specifically for a compound labeled "this compound" is not available. The scientific literature and safety resources primarily focus on the biological agent Enterovirus A71 (EV-A71) itself, rather than a specific chemical inhibitor with this designation.

Therefore, the essential first step for any laboratory personnel is to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound from the chemical supplier or manufacturer. The SDS is the primary source of comprehensive information regarding the compound's properties, hazards, and the required safety precautions, including proper disposal methods.

General Guidance for Laboratory Chemical Disposal

In the absence of a specific SDS for this compound, general best practices for the disposal of laboratory chemical waste must be followed. These procedures are designed to minimize risks to personnel, the public, and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.

Step-by-Step General Disposal Workflow:

  • Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS for this compound will provide explicit instructions for its disposal.

  • Segregate Chemical Waste: Do not mix different chemical wastes. This compound waste should be collected in a designated, properly labeled, and sealed container.

  • Proper Labeling: The waste container must be clearly labeled with the full chemical name ("this compound" and its chemical formula if known), concentration, and relevant hazard symbols.

  • Follow Institutional Protocols: Adhere to your organization's specific procedures for chemical waste pickup and disposal, as managed by your EHS department.

Experimental Workflow for Handling and Disposal

The following diagram illustrates a generalized workflow for the safe handling and disposal of a research chemical like this compound, emphasizing the central role of the Safety Data Sheet.

cluster_prep Preparation cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal start Acquire this compound sds Obtain and Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe Hazard Information experiment Conduct Experiment Following Protocol ppe->experiment waste_collection Collect Waste in Designated Container experiment->waste_collection labeling Label Waste Container Accurately waste_collection->labeling storage Store Waste in a Secure, Designated Area labeling->storage disposal Arrange for Disposal via Institutional EHS storage->disposal

Caption: General workflow for safe chemical handling and disposal.

Disclaimer: This information is intended as a general guide. The specific disposal procedures for this compound must be determined from the manufacturer's Safety Data Sheet and in accordance with your institution's established safety protocols. Always consult with your Environmental Health and Safety department for guidance.

Safeguarding Research: A Comprehensive Guide to Handling Enterovirus A71

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and operational protocols for laboratory personnel working with Enterovirus A71 (EV-A71). Adherence to these guidelines is mandatory to ensure personal safety and prevent laboratory-acquired infections.

Enterovirus A71 is a non-enveloped, single-stranded RNA virus and a member of the Picornaviridae family. It is a Risk Group 2 pathogen, necessitating Biosafety Level 2 (BSL-2) containment and practices. Transmission in the laboratory setting can occur through ingestion, parenteral inoculation, and droplet exposure of mucous membranes. Therefore, strict adherence to personal protective equipment (PPE) and safe handling protocols is paramount.

Personal Protective Equipment (PPE) and Safety Protocols

A multi-layered approach to personal protection is essential when handling EV-A71. The following table summarizes the required PPE and key safety procedures.

PPE / ProcedureSpecificationPurpose
Laboratory Coat Solid-front, back-closing gown or wrap-aroundProtects skin and personal clothing from contamination.
Gloves Disposable, nitrile or latexPrevents direct contact of hands with infectious materials.
Eye/Face Protection Safety glasses with side shields or a face shieldProtects mucous membranes of the eyes, nose, and mouth from splashes or sprays of infectious material.
Hand Hygiene Frequent washing with soap and water.Reduces the risk of transmission from contaminated hands to mucous membranes.
Work Surface Use of a certified Class II Biological Safety Cabinet (BSC) for all procedures that may generate aerosols or splashes.Contains infectious aerosols and prevents contamination of the laboratory environment.
Sharps Safety Use of safety-engineered sharps devices; disposal in a puncture-resistant, leak-proof, labeled sharps container.Prevents percutaneous exposures (e.g., needlesticks, cuts).

Decontamination and Disposal

Effective decontamination and proper disposal of all materials exposed to EV-A71 are critical to prevent the spread of the virus.

MethodApplicationParameters
Autoclaving All contaminated lab waste (e.g., plasticware, gloves, gowns, media)121°C for a minimum of 30 minutes.
Incineration Alternative for solid waste disposal.Follow institutional and local regulations.
Surface Decon. Work surfaces, equipment, spills.1:10 dilution of household bleach (0.5% sodium hypochlorite) with a contact time of at least 10 minutes. 70% ethanol (B145695) is less effective.
Liquid Waste Culture supernatants, other contaminated liquids.Treat with bleach to a final concentration of 10% for at least 30 minutes before disposal down the sanitary sewer.

Experimental Protocol: Enterovirus A71 Plaque Assay

The plaque assay is a standard method for quantifying the concentration of infectious virus particles. The following is a detailed protocol for performing a plaque assay with EV-A71 on Vero cells.

Materials:

  • Vero cells (or other susceptible cell line, e.g., RD cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • EV-A71 virus stock

  • Agarose (B213101) or Avicel overlay medium

  • Neutral red or crystal violet stain

  • Phosphate-buffered saline (PBS)

  • Formalin (for fixation)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial 10-fold dilutions of the EV-A71 stock in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus dilutions.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay: Gently remove the virus inoculum and add the agarose or Avicel overlay medium.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-5 days).

  • Staining:

    • Neutral Red: Add neutral red-containing overlay and incubate for 2-4 hours. Count viable (red) cells surrounding clear plaques.

    • Crystal Violet: Fix the cells with formalin, remove the overlay, and stain with crystal violet. Plaques will appear as clear zones against a purple background.

  • Plaque Counting: Count the number of plaques at a dilution that yields a countable number (typically 20-100 plaques per well).

  • Titer Calculation: Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

EV-A71 Handling Workflow

The following diagram illustrates the standard workflow for safely handling Enterovirus A71 in a BSL-2 laboratory, from initial preparation to final disposal.

EV_A71_Handling_Workflow EV-A71 Safe Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_decon Decontamination & Disposal A Don Personal Protective Equipment (PPE) B Prepare Disinfectant (e.g., 10% Bleach) C Set up Biological Safety Cabinet (BSC) D Handle Virus Stock and Cell Cultures in BSC C->D Begin Work E Perform Experimental Procedures (e.g., Plaque Assay) D->E F Immediately Contain Spills E->F If spill occurs G Decontaminate Surfaces and Equipment in BSC E->G Upon completion F->G After cleanup H Treat Liquid Waste with Bleach G->H I Package Solid Waste in Biohazard Bags G->I K Doff PPE G->K L Wash Hands Thoroughly H->L J Autoclave or Incinerate Solid Waste I->J J->L K->L

Caption: Workflow for safe handling of EV-A71 in a BSL-2 laboratory.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。